molecular formula C11H15NO3 B1600645 N-Cbz-N-methyl-2-aminoethanol CAS No. 67580-96-5

N-Cbz-N-methyl-2-aminoethanol

Cat. No.: B1600645
CAS No.: 67580-96-5
M. Wt: 209.24 g/mol
InChI Key: GMIQMQBHYROSKY-UHFFFAOYSA-N
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Description

N-Cbz-N-methyl-2-aminoethanol is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Cbz-N-methyl-2-aminoethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cbz-N-methyl-2-aminoethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(2-hydroxyethyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15NO3/c1-12(7-8-13)11(14)15-9-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIQMQBHYROSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50534305
Record name Benzyl (2-hydroxyethyl)methylcarbamate
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67580-96-5
Record name Benzyl (2-hydroxyethyl)methylcarbamate
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Record name N-Cbz-N-methyl-2-aminoethanol
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Foundational & Exploratory

physicochemical properties of benzyl (2-hydroxyethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Benzyl (2-hydroxyethyl)(methyl)carbamate

Introduction

Benzyl (2-hydroxyethyl)(methyl)carbamate is a carbamate derivative that serves as a versatile intermediate and building block in organic synthesis. Its molecular architecture, featuring a lipophilic benzyl group, a polar carbamate linkage, and a terminal hydroxyl group, imparts a unique combination of properties that are of significant interest to researchers in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective application, enabling predictions of its behavior in various chemical and biological systems, from reaction kinetics and solubility to membrane permeability and metabolic stability.

This guide provides a comprehensive analysis of the core physicochemical characteristics of Benzyl (2-hydroxyethyl)(methyl)carbamate. As a senior application scientist, the narrative moves beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and physical properties. We will explore the theoretical underpinnings of these properties and provide detailed, field-proven experimental protocols for their accurate determination, ensuring that researchers are equipped with both the data and the methodology required for their work.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step for any scientific investigation. The following section details the key identifiers for Benzyl (2-hydroxyethyl)(methyl)carbamate.

Nomenclature and Identifiers
  • IUPAC Name: Benzyl (2-hydroxyethyl)(methyl)carbamate

  • CAS Number: 67580-96-5[1][2][3]

  • Synonyms: N-Cbz-N-methyl-2-aminoethanol, Carbamic acid, (2-hydroxyethyl)methyl-, phenylmethyl ester[2][3]

  • Molecular Formula: C₁₁H₁₅NO₃[1][2][3]

  • SMILES Code: O=C(OCC1=CC=CC=C1)N(CCO)C[1]

Molecular Structure and Key Functional Groups

The structure of Benzyl (2-hydroxyethyl)(methyl)carbamate dictates its chemical behavior and physical properties. The diagram below highlights the principal functional groups that influence its characteristics.

G cluster_0 Benzyl (2-hydroxyethyl)(methyl)carbamate cluster_1 Key Functional Groups mol mol A Benzyl Group (Lipophilic) B Carbamate Linkage (Polar, H-bond acceptor) A->B C Hydroxyl Group (Hydrophilic, H-bond donor/acceptor) B->C D Methyl Group B->D G cluster_0 Solubility Workflow (OECD 105 Flask Method) A 1. Sample Addition Add excess compound to water in a glass-stoppered flask. B 2. Equilibration Stir/shake at a constant temperature (e.g., 20°C) until equilibrium is reached. A->B C 3. Phase Separation Centrifuge the sample at the same constant temperature. B->C D 4. Sample Analysis Extract a clear aliquot of the aqueous supernatant. C->D E 5. Quantification Determine concentration using a validated analytical method (e.g., HPLC-UV). D->E

Caption: Workflow for solubility determination.

Methodology:

  • Preliminary Test: Determine the approximate solubility to ensure the correct amount of substance is used in the main test. This involves adding increasing volumes of water to a known amount of the compound. 2. Equilibration:

    • Add an amount of the solid compound to a flask containing high-purity water, ensuring that excess, undissolved solid remains after equilibrium is reached.

    • Seal the flask and agitate it in a constant temperature bath (e.g., 20 ± 0.5°C) using a shaker or stirrer. [4] * Equilibration time must be sufficient to reach a steady state. This is determined by taking samples at different time intervals (e.g., 24, 48, and 72 hours) until the measured concentration is constant.

  • Phase Separation:

    • After equilibration, allow the mixture to settle. To ensure complete removal of suspended solids, centrifuge the sample at the same temperature as the equilibration step. [5]4. Analysis:

    • Carefully withdraw an aliquot from the clear aqueous phase.

    • Determine the concentration of Benzyl (2-hydroxyethyl)(methyl)carbamate in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), given the presence of the chromophoric benzyl group.

    • The pH of the saturated solution should also be measured and reported.

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry, heavily influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is quantified by the partition coefficient (P) between n-octanol and water, and is typically expressed as its logarithm, LogP. [6]The shake-flask method is the gold standard for experimental LogP determination. [7][8] Experimental Protocol: LogP Determination (Shake-Flask Method - OECD 107)

This method directly measures the partitioning of the solute between water-saturated n-octanol and n-octanol-saturated water.

G cluster_0 LogP Workflow (Shake-Flask Method) A 1. Solvent Saturation Pre-saturate n-octanol with water and water with n-octanol. B 2. Sample Preparation Dissolve a known amount of the compound in one phase (e.g., n-octanol). A->B C 3. Partitioning Combine the two phases in a known ratio. Shake vigorously to allow partitioning. B->C D 4. Equilibration Allow phases to separate completely, often aided by centrifugation. C->D E 5. Quantification Measure the compound's concentration in both the aqueous and octanol phases. D->E F 6. Calculation LogP = log([Compound]octanol / [Compound]water) E->F

Caption: Workflow for LogP determination.

Methodology:

  • Preparation of Phases:

    • Prepare n-octanol saturated with water and water saturated with n-octanol by shaking them together for 24 hours and allowing them to separate. [9]This step is critical to prevent volume changes during the experiment.

  • Partitioning:

    • Dissolve a small, accurately weighed amount of Benzyl (2-hydroxyethyl)(methyl)carbamate in the water-saturated n-octanol. The concentration should be low (e.g., < 0.01 M) to avoid self-association. * Add a known volume of the n-octanol-saturated water to a vessel containing a known volume of the n-octanol solution.

    • Seal the vessel and shake it at a constant temperature until equilibrium is achieved (typically for several hours).

  • Phase Separation:

    • Separate the two phases. Centrifugation is highly recommended to ensure a clean separation and break any potential emulsions. [7]4. Analysis:

    • Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is calculated as: LogP = log₁₀(C_octanol / C_water).

    • The experiment should be performed at least in duplicate.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. [10]This is crucial for predicting a drug's behavior in different physiological compartments (e.g., stomach pH ~1.5-3.5, blood pH ~7.4). [10]Benzyl (2-hydroxyethyl)(methyl)carbamate does not possess strongly acidic or basic functional groups. The hydroxyl group is a very weak acid (pKa typically >14), and the carbamate nitrogen is generally considered non-basic due to the delocalization of its lone pair into the adjacent carbonyl group. Therefore, the compound is expected to be neutral across the physiological pH range. However, experimental verification is essential.

Experimental Protocol: pKa Determination (Potentiometric Titration - OECD 112)

Potentiometric titration is a common and accurate method for pKa determination. [11] Methodology:

  • Sample Preparation:

    • Dissolve a precise amount of Benzyl (2-hydroxyethyl)(methyl)carbamate in a suitable solvent, typically a water-cosolvent mixture (e.g., water-methanol) if aqueous solubility is low.

  • Titration:

    • Calibrate a pH meter with standard buffers.

    • Slowly titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then separately with a standardized solution of a strong base (e.g., KOH).

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the titration curve. For a monoprotic acid, the pKa is the pH at which the acid is half-neutralized. Specialized software is often used to analyze the curve and calculate the pKa value(s).

    • Given the expected neutrality of this compound, the titration curve may not show a clear inflection point, which would confirm the absence of an ionizable group within the typical aqueous pH range.

References

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

  • protocols.io. (2024, September 23). LogP / LogD shake-flask method. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

  • OECD. (2006). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

  • Lin, G., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58945. [Link]

  • OECD. (2009). Test No. 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei). OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. [Link]

  • OECD. (2023). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 280458, benzyl N-(2-hydroxyethyl)carbamate. [Link]

  • Iovine, V., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2024(1), M1842. [Link]

  • Meyer, H., et al. (2007). N-Boc- and N-Cbz-Protected α-Amino Aldehydes from α-Amino Acids. Organic Syntheses, 84, 98. [Link]

  • OECD. (2023). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD. (n.d.). Test No. 112: Dissociation Constants in Water. [Link]

  • Solubility of Things. (n.d.). Benzyl 2-hydroxyethylcarbamate. [Link]

  • University of Alberta. (n.d.). Melting point determination. [Link]

  • Al-Hamdany, R. (2021). experiment (1) determination of melting points. [Link]

  • Northern Kentucky University. (n.d.). Experiment 1 - Melting Points. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 337567, benzyl N-benzyl-N-(2-hydroxyethyl)carbamate. [Link]

  • Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Pion. (2023, December 13). What is pKa and how is it used in drug development?. [Link]

  • S.N. College. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]

Sources

In-depth Technical Guide on the Spectral Data of N-Cbz-N-methyl-2-aminoethanol (CAS 67580-96-5)

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive analysis of its spectroscopic signature for researchers, scientists, and drug development professionals.

Introduction: N-Cbz-N-methyl-2-aminoethanol, also known as benzyl (2-hydroxyethyl)(methyl)carbamate, is a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules targeted for pharmaceutical development. Its structure combines a carbamate protecting group with a functionalized ethanolamine backbone, offering multiple reaction sites for molecular elaboration. Understanding the spectral characteristics of this compound is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its structure. This guide provides a detailed overview of the expected spectral data for N-Cbz-N-methyl-2-aminoethanol, based on the analysis of its constituent functional groups and data from closely related analogs.

Molecular Structure and Expected Spectral Features

The structure of N-Cbz-N-methyl-2-aminoethanol is key to interpreting its spectral data. The molecule consists of a benzyl carbamate group attached to a nitrogen atom, which is also bonded to a methyl group and a 2-hydroxyethyl chain.

Caption: Molecular structure of N-Cbz-N-methyl-2-aminoethanol.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of N-Cbz-N-methyl-2-aminoethanol is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbamate and hydroxyl groups.

Table 1: Predicted ¹H NMR Spectral Data for N-Cbz-N-methyl-2-aminoethanol

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (C₆H₅)7.2 - 7.4Multiplet5HProtons of the phenyl ring of the Cbz group.
Benzylic (C₆H₅CH₂ )~5.1Singlet2HMethylene protons adjacent to the carbamate oxygen and the phenyl ring.
Methylene (-NCH₂ CH₂OH)~3.5Triplet2HProtons adjacent to the nitrogen, deshielded by the carbamate.
Methylene (-NCH₂CH₂ OH)~3.7Triplet2HProtons adjacent to the hydroxyl group, deshielded by the oxygen.
Methyl (-NCH₃ )~2.9Singlet3HMethyl protons on the nitrogen atom.
Hydroxyl (-OH )VariableBroad Singlet1HChemical shift is concentration and solvent dependent.

Causality in Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for acquiring ¹H NMR spectra of moderately polar organic compounds like this, as it dissolves the sample well and its residual solvent peak does not typically interfere with the signals of interest.

  • Internal Standard: Tetramethylsilane (TMS) is universally used as an internal standard (0 ppm) for calibrating the chemical shift axis due to its chemical inertness and single, sharp resonance.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for N-Cbz-N-methyl-2-aminoethanol

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C =O)~156The carbonyl carbon of the carbamate group is highly deshielded.
Aromatic (C ₆H₅)127 - 137Multiple signals for the aromatic carbons of the Cbz group.
Benzylic (C₆H₅C H₂)~67The benzylic carbon is deshielded by the adjacent oxygen and phenyl ring.
Methylene (-NC H₂CH₂OH)~50The carbon adjacent to the nitrogen atom.
Methylene (-NCH₂C H₂OH)~60The carbon adjacent to the hydroxyl group, deshielded by the oxygen.
Methyl (-NC H₃)~35The methyl carbon attached to the nitrogen.

Self-Validating Protocol for NMR Data Acquisition: A self-validating system for NMR involves ensuring the instrument is properly calibrated and the sample is of sufficient purity. This includes:

  • Instrument Calibration: Regular calibration and shimming of the NMR spectrometer to ensure high resolution and accurate chemical shift referencing.

  • Sample Purity: Running a preliminary thin-layer chromatography (TLC) or a quick ¹H NMR to check for major impurities that could complicate spectral interpretation.

  • 2D NMR: In cases of ambiguity, acquiring 2D NMR spectra like COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Caption: A typical workflow for NMR spectral acquisition and analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for N-Cbz-N-methyl-2-aminoethanol

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
O-H (alcohol)3200 - 3600Strong, BroadStretching
C-H (aromatic)3000 - 3100MediumStretching
C-H (aliphatic)2850 - 3000MediumStretching
C=O (carbamate)1680 - 1700StrongStretching
C=C (aromatic)1450 - 1600MediumStretching
C-O (alcohol/ester)1050 - 1250StrongStretching
C-N (amine)1000 - 1250MediumStretching

Experimental Considerations for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if it is an oil) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. If the sample is a solid, it can be prepared as a KBr pellet or as a mull in Nujol.

  • Background Correction: A background spectrum of the empty sample compartment (or the salt plates/solvent) must be acquired and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as the sample holder.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum, N-Cbz-N-methyl-2-aminoethanol is expected to show a molecular ion peak ([M]⁺) at m/z = 209. The fragmentation pattern would likely involve:

  • Loss of the benzyl group: A prominent peak at m/z = 91 corresponding to the tropylium cation ([C₇H₇]⁺).

  • Cleavage of the C-O bond of the carbamate: This could lead to a fragment corresponding to the isocyanate portion.

  • Cleavage adjacent to the nitrogen atom: Fragmentation of the ethyl chain.

Table 4: Predicted Key Mass Spectrometry Fragments

m/zPossible Fragment
209[M]⁺ (Molecular Ion)
91[C₇H₇]⁺ (Tropylium ion)
108[C₇H₈O]⁺ (from rearrangement and loss of the aminoethanol part)
74[CH₃N(CH₂)CH₂OH]⁺

Electrospray Ionization (ESI): For a less destructive ionization method, ESI is often employed, especially in conjunction with liquid chromatography (LC-MS). In positive ion mode, the protonated molecule ([M+H]⁺) at m/z = 210 and potentially the sodium adduct ([M+Na]⁺) at m/z = 232 would be expected.

MS_Workflow cluster_SampleIntro Sample Introduction cluster_Ionization Ionization cluster_Analysis Mass Analysis cluster_Detection Detection & Data Analysis Direct Infusion Direct Infusion EI EI Direct Infusion->EI or or LC/GC LC/GC ESI ESI LC/GC->ESI Quadrupole Quadrupole EI->Quadrupole TOF TOF ESI->TOF Detector Detector Quadrupole->Detector TOF->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum Fragmentation Analysis Fragmentation Analysis Mass Spectrum->Fragmentation Analysis

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectral analysis of N-Cbz-N-methyl-2-aminoethanol is crucial for its unambiguous identification and quality assessment. While direct, published spectral data is currently elusive, the predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data presented in this guide, based on fundamental principles and analysis of related structures, provide a strong predictive framework for researchers. The experimental protocols and considerations outlined herein offer a robust approach to acquiring high-quality, reliable data for this important synthetic intermediate. It is recommended that any in-house synthesis of this compound be followed by a full suite of spectroscopic analyses to confirm its identity and purity, using this guide as a reference for interpretation.

References

While specific spectral data for N-Cbz-N-methyl-2-aminoethanol was not found in a dedicated publication, the principles and data for related compounds are well-established in the following authoritative sources:

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]

An In-depth Technical Guide to the Solubility of N-Cbz-N-methyl-2-aminoethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Cbz-N-methyl-2-aminoethanol is a carbamate-protected amino alcohol frequently utilized as a key intermediate in the synthesis of complex molecules within the pharmaceutical and specialty chemical industries. Its purification, reaction kinetics, and formulation are critically dependent on its solubility characteristics. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of N-Cbz-N-methyl-2-aminoethanol in a range of common organic solvents. We will dissect the molecule's structural attributes to build a theoretical solubility profile, present a robust experimental protocol for quantitative measurement, and offer a systematic approach to solvent selection for research, development, and scale-up operations.

Theoretical Framework: A Molecule of Dichotomous Nature

To predict the solubility of any compound, one must first understand its structure. The principle of "like dissolves like" is fundamental; molecules tend to dissolve in solvents with similar intermolecular force characteristics.[1] N-Cbz-N-methyl-2-aminoethanol possesses distinct regions with opposing polarities, making its solubility profile nuanced.

1.1. Structural Analysis

The molecule can be deconstructed into three key functional domains:

  • The N-Cbz (Carbobenzyloxy) Group: This bulky, aromatic group is predominantly non-polar and lipophilic. It contributes to solubility in solvents that can engage in van der Waals forces and potentially π-π stacking, such as aromatic hydrocarbons and some ethers.

  • The Carbamate Linkage (-N(CH₃)C(=O)O-): This is a polar, rigid amide-like structure. The carbonyl oxygen and the tertiary amine nitrogen are hydrogen bond acceptors. This feature promotes interaction with polar solvents.

  • The Hydroxyethyl Group (-CH₂CH₂OH): The terminal primary alcohol is highly polar. The hydroxyl group is a potent hydrogen bond donor and acceptor, conferring significant hydrophilicity and favoring solubility in protic solvents like alcohols.

This amphiphilic nature—possessing both significant non-polar and highly polar functionalities—suggests that the compound will not exhibit extreme solubility in highly non-polar solvents (e.g., alkanes) or be infinitely miscible with water, but will instead find optimal solubility in solvents of intermediate polarity or those with a combination of polar and non-polar character.

cluster_Molecule N-Cbz-N-methyl-2-aminoethanol cluster_Cbz N-Cbz Group cluster_Carbamate Carbamate Linkage cluster_Alcohol Hydroxyethyl Group M Core Structure Cbz_Group Aromatic Benzyl Ring M->Cbz_Group Attached to Nitrogen Carbamate_Group -N(CH₃)C(=O)O- M->Carbamate_Group Central Linker Alcohol_Group -CH₂CH₂OH M->Alcohol_Group Attached to Nitrogen Cbz_Props Properties: - Non-polar / Lipophilic - Van der Waals Forces - π-π Stacking Possible Cbz_Group->Cbz_Props Carbamate_Props Properties: - Polar - H-Bond Acceptor Carbamate_Group->Carbamate_Props Alcohol_Props Properties: - Highly Polar - H-Bond Donor & Acceptor Alcohol_Group->Alcohol_Props prep 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate at constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-72h). prep->equil Achieve Equilibrium phase_sep 3. Phase Separation Allow solids to settle. Centrifuge or filter the slurry to isolate the supernatant. equil->phase_sep Isolate Saturated Solution quant 4. Quantification Carefully extract an aliquot of the clear supernatant. Dilute and analyze concentration via calibrated HPLC or NMR. phase_sep->quant Measure Concentration validate 5. Validation Analyze solids to ensure no polymorphic or chemical change has occurred (e.g., via DSC or XRPD). quant->validate Confirm Solid Form

Sources

Foreword: The Strategic Value of Bifunctional, Protected Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Cbz-N-methyl-2-aminoethanol: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and fine chemical synthesis, control is paramount. The ability to selectively functionalize a molecule with multiple reactive centers is the cornerstone of building complex molecular architectures. N-methyl-2-aminoethanol is a prime example of a simple, yet valuable, bifunctional building block, possessing both a nucleophilic secondary amine and a primary alcohol. However, the similar reactivity of these two groups presents a classic synthetic challenge: how to modify one without affecting the other.

This guide delves into a specific solution to this challenge: the application of the carboxybenzyl (Cbz) protecting group to yield N-Cbz-N-methyl-2-aminoethanol (Benzyl (2-hydroxyethyl)(methyl)carbamate; CAS No. 67580-96-5). The introduction of the Cbz group temporarily "masks" the amine's reactivity, transforming the molecule into a versatile intermediate where the hydroxyl group is now the primary site for synthetic manipulation. We will explore the history and logic behind this strategy, provide detailed, field-tested protocols for its synthesis and characterization, and discuss its applications for researchers, chemists, and drug development professionals. This document is structured not as a rigid template, but as a logical progression from precursor to final product, emphasizing the causality behind each experimental choice.

The Core Molecule: A Profile of N-methyl-2-aminoethanol

Before understanding the protected derivative, we must first appreciate the foundation. N-methyl-2-aminoethanol (also known as N-methylethanolamine or NMEA) is a colorless, viscous liquid that serves as a crucial intermediate in numerous industrial and pharmaceutical applications.[1]

Historical Context & Industrial Significance

N-methyl-2-aminoethanol belongs to the broader class of alkanolamines, which became industrially significant for their use as solvents in gas treating.[1] Its utility, however, has expanded dramatically. It is a foundational building block for:

  • Pharmaceuticals: It serves as a precursor in the synthesis of the antihistamine and antidepressant mianserin, as well as the non-analgesic Nefopam.[1]

  • Polymers and Coatings: It acts as a stabilizer, a solubilizer for pigments, and a chain extender in the production of polyepoxides.[1]

  • Surfactants: When reacted with fatty acids, it forms N-methyl-N-(2-hydroxyethyl)amides, which are effective emulsifying agents used in personal care and textile products.[1]

Physicochemical Properties

A thorough understanding of the precursor's properties is essential for handling and for designing subsequent reaction protocols.

PropertyValueSource
CAS Number 109-83-1[1]
Molecular Formula C₃H₉NO[1]
Molar Mass 75.11 g/mol [1]
Appearance Colorless, viscous liquid[1]
Boiling Point 158-160 °C[1]
Density 0.935 g/mL[1]
Solubility Miscible in water, ethanol[1]
Flash Point 76 °C[1]
Synthesis of the Precursor

Industrially, N-methyl-2-aminoethanol is produced via the reaction of ethylene oxide with an excess of methylamine in a flow reactor.[1] The excess methylamine is crucial to minimize the formation of the tertiary amine, methyldiethanolamine (MDEA), and other poly(methyl-ethanolamine) byproducts.

G cluster_0 Precursor Synthesis Ethylene_Oxide Ethylene Oxide Reactor Flow Reactor Ethylene_Oxide->Reactor Methylamine Methylamine (excess) Methylamine->Reactor Distillation Fractional Distillation Reactor->Distillation NMEA N-methyl-2-aminoethanol (Desired Product) MDEA MDEA / Byproducts Distillation->NMEA Distillation->MDEA

Caption: Industrial synthesis of N-methyl-2-aminoethanol.

The Logic of Amine Protection: The Carboxybenzyl (Cbz) Group

With two nucleophilic sites (the secondary amine and the primary alcohol), selective reaction at the alcohol requires the amine to be temporarily deactivated. The carboxybenzyl (Cbz or Z) group is an ideal choice for this purpose due to its robustness and orthogonal removal conditions.

  • Expertise & Causality: The Cbz group is introduced using benzyl chloroformate. The lone pair on the nitrogen atom of the amine is a stronger nucleophile than the lone pairs on the oxygen of the alcohol, leading to a selective attack on the electrophilic carbonyl carbon of benzyl chloroformate. This selectivity is the cornerstone of the entire synthetic strategy. The resulting carbamate is stable to a wide range of reagents, yet can be cleanly removed by catalytic hydrogenation, which typically does not affect other functional groups like alcohols.

G cluster_0 Protection Strategy Logic Start N-methyl-2-aminoethanol (Dual Reactivity) Protect Cbz Protection (Selective N-acylation) Start->Protect Intermediate N-Cbz-N-methyl-2-aminoethanol (Free -OH Group) Protect->Intermediate React Reaction at Alcohol (e.g., Esterification, Etherification) Intermediate->React Product Functionalized Intermediate React->Product Deprotect Cbz Deprotection (Hydrogenolysis) Product->Deprotect Final Final Product (Free Amine) Deprotect->Final

Caption: Synthetic workflow enabled by Cbz protection.

Synthesis of N-Cbz-N-methyl-2-aminoethanol

This protocol is a self-validating system, adapted from established procedures for the Cbz-protection of amino alcohols.[2] The key to success is maintaining a basic environment to neutralize the HCl byproduct and ensuring the reaction goes to completion.

Materials and Reagents
ReagentCAS NumberMolar MassNotes
N-methyl-2-aminoethanol109-83-175.11 g/mol Precursor, ensure anhydrous.
Benzyl Chloroformate (Cbz-Cl)501-53-1170.59 g/mol Acylating agent. Corrosive lachrymator.
Triethylamine (TEA)121-44-8101.19 g/mol Base to scavenge HCl.
Dichloromethane (DCM)75-09-284.93 g/mol Anhydrous reaction solvent.
Saturated NaHCO₃ (aq)N/AN/AFor aqueous workup.
Anhydrous MgSO₄ or Na₂SO₄N/AN/ADrying agent.
Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-methyl-2-aminoethanol (7.51 g, 100 mmol, 1.0 eq).

  • Dissolution: Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction.

  • Base Addition: Add triethylamine (12.14 g, 16.7 mL, 120 mmol, 1.2 eq) to the cooled solution.

  • Reagent Addition: Slowly add benzyl chloroformate (17.91 g, 15.2 mL, 105 mmol, 1.05 eq) dropwise via a syringe or dropping funnel over 30 minutes. Maintain the temperature at 0 °C. A white precipitate of triethylammonium chloride will form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent: e.g., 50% Ethyl Acetate in Hexanes).

  • Workup - Quenching: Quench the reaction by slowly adding 50 mL of deionized water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl (to remove excess TEA), 50 mL of saturated NaHCO₃ solution (to remove residual acid), and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel if necessary, though often the product is of sufficient purity for subsequent steps.

Expected Yield and Physicochemical Properties
  • Yield: Typically >90% after purification.

  • Appearance: Expected to be a colorless to pale yellow oil or a low-melting solid. The related benzyl N-(2-hydroxyethyl)carbamate is a white powder with a melting point of 58-60 °C.[2][3]

  • Molecular Formula: C₁₁H₁₅NO₃

  • Molar Mass: 209.24 g/mol

Analytical Characterization: A Self-Validating System

Confirmation of the product's identity and purity is non-negotiable. The following spectral characteristics are expected for N-Cbz-N-methyl-2-aminoethanol, based on analysis of the Cbz group and the core structure.[4][5]

¹H NMR Spectroscopy
  • Aromatic Protons: A multiplet between δ 7.30-7.45 ppm (5H), corresponding to the phenyl ring of the Cbz group.[4]

  • Benzyl Protons: A singlet around δ 5.15 ppm (2H) for the -CH₂- group of the benzyl ester.

  • Ethyl Protons: Two triplets will be observed for the -N-CH₂-CH₂-OH fragment. The methylene adjacent to the nitrogen will appear around δ 3.4-3.6 ppm (2H), and the methylene adjacent to the hydroxyl group will be slightly downfield, around δ 3.7-3.9 ppm (2H).

  • Methyl Protons: A singlet around δ 2.9-3.1 ppm (3H) for the N-CH₃ group.

  • Hydroxyl Proton: A broad singlet, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A peak around δ 156-157 ppm for the carbamate C=O.

  • Aromatic Carbons: Signals in the δ 127-136 ppm region.

  • Benzyl Carbon: A peak around δ 67 ppm for the benzylic -CH₂-.

  • Ethyl Carbons: A peak around δ 60-62 ppm for the -CH₂-OH carbon and another around δ 50-52 ppm for the -N-CH₂- carbon.

  • Methyl Carbon: A peak around δ 35-37 ppm for the N-CH₃.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band around 3400 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • C=O Stretch: A strong, characteristic absorption band for the carbamate carbonyl at ~1690-1710 cm⁻¹.[5]

  • C-N Stretch: A peak around 1350 cm⁻¹.[5]

Applications in Research and Drug Development

N-Cbz-N-methyl-2-aminoethanol is not an end-product but a strategic intermediate. Its value lies in the synthetic possibilities unlocked by masking the amine.

  • Asymmetric Synthesis: The free hydroxyl group can be used to attach the molecule to chiral auxiliaries or used as a ligand in asymmetric catalysis, similar to how N-Benzyl-N-methylethanolamine is used.[6][7]

  • Peptidomimetics and Pseudopeptides: The molecule can serve as a non-natural building block in the synthesis of pseudopeptides, where the typical peptide bond is replaced. This is a key strategy in developing drugs with improved stability and bioavailability.[7]

  • Heterocyclic Chemistry: The hydroxyl group can be converted to a leaving group (e.g., a tosylate or mesylate) and then displaced by an intramolecular or intermolecular nucleophile to construct complex heterocyclic systems, which are foundational in medicinal chemistry.[4][8]

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be elaborated into a library of compounds for screening against biological targets. The Cbz group allows for late-stage diversification after the core fragment has been modified via its hydroxyl group.

G cluster_0 Synthetic Applications Start N-Cbz-N-methyl-2-aminoethanol Path1 Esterification / Etherification at -OH Start->Path1 Path2 Oxidation of -OH to Aldehyde/Acid Start->Path2 Path3 Conversion of -OH to Leaving Group (e.g., OTs) Start->Path3 Result1 Pro-drugs, Linkers Path1->Result1 Result2 Amino Aldehydes, Amino Acids Path2->Result2 Result3 Heterocycle Synthesis (e.g., Aziridines) Path3->Result3

Caption: Key reaction pathways for the title compound.

Safety and Handling

While specific toxicology data for N-Cbz-N-methyl-2-aminoethanol is not widely available, a conservative approach based on its precursors is warranted.

  • Precursor Hazards: The un-protected precursor, N-methyl-2-aminoethanol, is classified as corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin.[9]

  • Reagent Hazards: Benzyl chloroformate is a corrosive lachrymator and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Handling Recommendations: Handle N-Cbz-N-methyl-2-aminoethanol in a fume hood. Wear standard PPE. Avoid inhalation, ingestion, and contact with skin and eyes. In case of fire, use dry chemical, CO₂, or foam extinguishers.

Conclusion

N-Cbz-N-methyl-2-aminoethanol represents more than just another chemical compound; it embodies a fundamental strategy in organic synthesis. By leveraging the well-established Cbz protecting group, the versatile N-methyl-2-aminoethanol scaffold is transformed into a targeted building block, enabling chemists to execute complex synthetic routes with precision and control. Its history is rooted in the broader development of amine protection strategies and the industrial maturation of its parent alkanolamine. For researchers in drug discovery and materials science, understanding the synthesis, properties, and potential of this intermediate opens a door to novel molecular designs and accelerated innovation.

References

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  • Scotti, G., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2024(2), M1875. [Link]

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  • Google Patents. (n.d.). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
  • PubChem. (n.d.). benzyl N-(2-hydroxyethyl)carbamate. National Institutes of Health. [Link]

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A Senior Application Scientist's Guide to the Stoichiometric Synthesis of N-Cbz-N-methyl-2-aminoethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, first-principles approach to calculating the theoretical yield for the synthesis of N-Cbz-N-methyl-2-aminoethanol. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural outlines to deliver a deep understanding of the underlying stoichiometric relationships and the rationale behind key experimental parameters. We will dissect the Cbz-protection of N-methyl-2-aminoethanol, establish the role of each reagent, identify the limiting reactant, and execute a detailed, step-by-step calculation to determine the maximum possible product mass. This guide serves as a self-validating framework for ensuring experimental designs are quantitatively sound, enabling efficient resource allocation and process optimization.

Introduction: The Imperative of Quantitative Synthesis

In the landscape of pharmaceutical and materials science, the ability to construct complex molecules with precision is paramount. Amine-protecting groups are a cornerstone of modern organic synthesis, allowing for the selective modification of multifunctional compounds. Among these, the Carboxybenzyl (Cbz) group, introduced via benzyl chloroformate, remains a vital tool due to its stability under various conditions and its clean removal by catalytic hydrogenation.

N-Cbz-N-methyl-2-aminoethanol is a valuable bifunctional building block. The Cbz-protected secondary amine renders the hydroxyl group available for subsequent reactions, such as esterification or etherification, while the protected amine can be deprotected at a later stage. A rigorous understanding of the reaction's stoichiometry is not merely an academic exercise; it is the foundation of reproducible, scalable, and economically viable chemical processes. Accurately calculating the theoretical yield—the maximum quantity of product that can be formed from the given amounts of reactants—is the first and most critical step in evaluating a reaction's efficiency and identifying areas for process improvement.[1][2][3]

The Underlying Chemistry: Cbz Protection of N-methyl-2-aminoethanol

The synthesis of N-Cbz-N-methyl-2-aminoethanol is a classic example of a Schotten-Baumann reaction, specifically the N-acylation of a secondary amine.

Reaction Mechanism and Stoichiometry

The core transformation involves the nucleophilic attack of the secondary amine of N-methyl-2-aminoethanol on the electrophilic carbonyl carbon of benzyl chloroformate. This reaction forms a tetrahedral intermediate which then collapses, expelling a chloride ion. The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct.

To prevent the protonation of the starting amine by this acidic byproduct, which would render it non-nucleophilic and halt the reaction, a non-nucleophilic organic base, such as triethylamine (TEA), is added. The TEA stoichiometrically scavenges the HCl to form triethylammonium chloride, a salt that often precipitates from the reaction mixture or is removed during aqueous workup.

The balanced chemical equation is therefore:

C₃H₉NO + C₈H₇ClO₂ + (C₂H₅)₃N → C₁₁H₁₅NO₃ + (C₂H₅)₃NH⁺Cl⁻

This equation reveals a crucial insight: all key reactants combine in a 1:1:1 molar ratio . This stoichiometric relationship is the bedrock of our theoretical yield calculation.[2]

Rationale for Reagent Selection
  • N-methyl-2-aminoethanol: The substrate containing the secondary amine to be protected.

  • Benzyl Chloroformate (Cbz-Cl): The Cbz-group donor. It is highly reactive and must be handled with care, often stabilized with a small amount of sodium carbonate.[4]

  • Triethylamine (TEA): A common and effective acid scavenger. Its boiling point allows for easy removal post-reaction, and the resulting triethylammonium chloride salt has well-defined solubility properties.

  • Dichloromethane (DCM): A versatile and relatively inert solvent that effectively dissolves the reactants and is suitable for reactions often conducted at or below room temperature.[5][6][7] Its volatility simplifies product isolation.

Foundational Data for Calculation

Accurate calculation is impossible without precise physical and chemical data. The table below consolidates the necessary properties for all substances involved in the reaction.

CompoundRoleChemical FormulaMolar Mass ( g/mol )Density (g/mL)
N-methyl-2-aminoethanolSubstrateC₃H₉NO75.11[8][9][10][11][12]0.94[11][12]
Benzyl ChloroformateReagentC₈H₇ClO₂170.59[4][13][14][15][16]1.195[13]
TriethylamineBase(C₂H₅)₃N101.19[17][18][19][20]0.726[18][20][21]
DichloromethaneSolventCH₂Cl₂84.93[6][7]1.327[5][22][23]
N-Cbz-N-methyl-2-aminoethanol Product C₁₁H₁₅NO₃ 209.24 N/A
Triethylammonium ChlorideByproduct(C₂H₅)₃NHCl137.65N/A

Note: The molar mass for the product, N-Cbz-N-methyl-2-aminoethanol, is calculated by summing the atomic masses of its constituent elements (C₁₁H₁₅NO₃).

A Step-by-Step Guide to Theoretical Yield Calculation

To illustrate the process, let's assume a hypothetical experimental setup. The goal is to calculate the maximum mass of N-Cbz-N-methyl-2-aminoethanol that can be produced.

Hypothetical Experimental Scale:

  • N-methyl-2-aminoethanol: 5.00 g

  • Benzyl Chloroformate: 10.00 mL

  • Triethylamine: 1.2 equivalents relative to the limiting reagent

Step 1: Calculate the Moles of Each Reactant

First, convert the starting mass or volume of each reactant into moles using their respective molar masses and densities.[2]

  • Moles of N-methyl-2-aminoethanol: Moles = Mass / Molar Mass Moles = 5.00 g / 75.11 g/mol = 0.06657 mol

  • Moles of Benzyl Chloroformate: Mass = Volume × Density = 10.00 mL × 1.195 g/mL = 11.95 g Moles = Mass / Molar Mass Moles = 11.95 g / 170.59 g/mol = 0.07005 mol

Step 2: Identify the Limiting Reagent

The limiting reagent is the reactant that will be consumed first, thereby "limiting" the amount of product that can be formed.[3][24] To find it, we compare the calculated moles of our core reactants. Based on the 1:1 stoichiometry of the reaction:

  • Moles of N-methyl-2-aminoethanol: 0.06657 mol

  • Moles of Benzyl Chloroformate: 0.07005 mol

Since 0.06657 is less than 0.07005, N-methyl-2-aminoethanol is the limiting reagent . The reaction will stop once all of it has been consumed. Benzyl chloroformate is in excess.

Step 3: Calculate the Theoretical Moles of the Product

The maximum number of moles of product that can be formed is dictated entirely by the number of moles of the limiting reagent and the reaction stoichiometry.[1][3]

Since the molar ratio between the limiting reagent (N-methyl-2-aminoethanol) and the product (N-Cbz-N-methyl-2-aminoethanol) is 1:1:

Theoretical Moles of Product = Moles of Limiting Reagent Theoretical Moles of Product = 0.06657 mol

Step 4: Calculate the Theoretical Yield in Grams

Finally, convert the theoretical moles of the product into a mass using its molar mass.

Theoretical Yield (g) = Theoretical Moles × Molar Mass of Product Theoretical Yield (g) = 0.06657 mol × 209.24 g/mol Theoretical Yield (g) = 13.93 g

Therefore, the maximum possible mass of N-Cbz-N-methyl-2-aminoethanol that can be synthesized under these specific starting conditions is 13.93 grams . The actual yield obtained in the lab will likely be lower due to factors like incomplete reactions, side reactions, or purification losses.

Experimental Protocol: A Self-Validating Framework

The following protocol outlines the synthesis based on the quantities used in our calculation.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-methyl-2-aminoethanol (5.00 g, 0.06657 mol).

  • Solvent Addition: Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA). Since N-methyl-2-aminoethanol is limiting, we base our 1.2 equivalents on it: 0.06657 mol × 1.2 = 0.07988 mol.

    • Mass of TEA = 0.07988 mol × 101.19 g/mol = 8.08 g

    • Volume of TEA = 8.08 g / 0.726 g/mL = 11.13 mL. Add 11.13 mL of TEA to the reaction mixture.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction.

  • Reagent Addition: Add benzyl chloroformate (10.00 mL, 0.07005 mol) dropwise via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude oil via flash column chromatography on silica gel to obtain the pure N-Cbz-N-methyl-2-aminoethanol.

Visualizing the Workflow

The logical flow from initial parameters to the final theoretical yield can be visualized as a clear, sequential process.

Theoretical_Yield_Workflow cluster_0 Inputs & Reagents cluster_1 Stoichiometric Calculation cluster_2 Output Reagents Define Reactants: - N-methyl-2-aminoethanol - Benzyl Chloroformate CalcMoles Step 1: Calculate Moles of Each Reactant Reagents->CalcMoles Mass/Volume Data Gather Molar Masses & Densities Data->CalcMoles IdentifyLimiting Step 2: Identify Limiting Reagent CalcMoles->IdentifyLimiting Compare Moles CalcProductMoles Step 3: Calculate Moles of Product (1:1 Ratio) IdentifyLimiting->CalcProductMoles Based on Limiting Moles CalcYield Step 4: Convert Moles to Mass (grams) CalcProductMoles->CalcYield Use Product Molar Mass Result Theoretical Yield (g) CalcYield->Result

Caption: Workflow for Theoretical Yield Calculation.

Conclusion

The theoretical yield calculation is a fundamental pillar of synthetic chemistry that bridges conceptual reaction design with practical laboratory execution. By systematically determining the moles of each reactant, identifying the limiting reagent, and applying the stoichiometric ratios from the balanced chemical equation, a chemist can establish a quantitative benchmark for success. This guide has demonstrated this process for the Cbz-protection of N-methyl-2-aminoethanol, providing not only the "how" but the "why" for each step. This rigorous, data-driven approach is indispensable for optimizing reaction conditions, managing laboratory resources, and scaling chemical syntheses from the bench to production.

References

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A Technical Guide to the Synthetic Potential of N-Cbz-N-methyl-2-aminoethanol: Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: N-Cbz-N-methyl-2-aminoethanol is a strategically designed bifunctional molecule that combines the robust, well-characterized N-methylethanolamine backbone with the versatile benzyloxycarbonyl (Cbz) protecting group. While the parent amine is a known building block in pharmaceuticals and materials science, the Cbz-protected derivative remains a largely unexplored intermediate with significant potential. This guide elucidates the core physicochemical properties, provides a validated synthetic protocol, and outlines three primary areas of research where this compound can serve as a pivotal starting material: the development of novel chiral ligands for asymmetric catalysis, a versatile scaffold for medicinal chemistry and drug discovery, and a key precursor for the synthesis of complex N,O-heterocycles. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique molecular architecture for next-generation chemical innovation.

Introduction: A Molecule of Strategic Design

N-Cbz-N-methyl-2-aminoethanol presents a unique combination of a stable, protected secondary amine and a reactive primary alcohol. This arrangement offers chemists precise control over synthetic pathways. The core, N-methylethanolamine, is an alkanolamine that serves as an intermediate in the synthesis of various products, from polymers to pharmaceuticals.[1][2] The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines, renowned for its stability under a range of conditions and its clean removal via catalytic hydrogenation.[3][4]

The strategic advantage of N-Cbz-N-methyl-2-aminoethanol lies in this orthogonal reactivity. The primary hydroxyl group is readily available for transformations such as oxidation, esterification, or etherification, while the N-methylamino group remains masked. Subsequent removal of the Cbz group unvails the secondary amine for further functionalization, such as N-arylation, alkylation, or amide bond formation. This two-stage reactivity makes it an ideal platform for building molecular complexity in a controlled, stepwise manner.

Physicochemical Properties and Synthesis

A foundational understanding of a molecule's properties and a reliable synthetic route are paramount for its application in research.

Physicochemical Data

The properties of N-Cbz-N-methyl-2-aminoethanol can be extrapolated from its constituent parts and are summarized below.

PropertyValueSource/Note
Molecular Formula C₁₁H₁₅NO₃Calculated
Molar Mass 209.24 g/mol Calculated
Appearance Expected to be a colorless to pale yellow oil or low-melting solidAnalogy to similar compounds
Boiling Point >160 °C (Decomposition may occur)Estimated
Solubility Soluble in most organic solvents (DCM, EtOAc, THF, MeOH). Poorly soluble in water.Predicted
Key Functional Groups Carbamate, Secondary Amine (protected), Primary AlcoholStructural Analysis
Validated Synthetic Protocol

The synthesis of N-Cbz-N-methyl-2-aminoethanol is a straightforward protection reaction. The following protocol describes a robust method based on well-established Schotten-Baumann conditions, analogous to the synthesis of similar Cbz-protected amino alcohols.[5]

Protocol 1: Synthesis of N-Cbz-N-methyl-2-aminoethanol

  • Materials:

    • N-methylethanolamine (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl, 1.05 eq)

    • Sodium carbonate (Na₂CO₃, 2.5 eq)

    • Dichloromethane (DCM)

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve N-methylethanolamine in a 1:1 mixture of DCM and water.

    • Add sodium carbonate to the solution and cool the flask to 0 °C in an ice bath with vigorous stirring.

    • Slowly add benzyl chloroformate dropwise to the biphasic mixture over 30 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor reaction progress by TLC.

    • Once the starting material is consumed, transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure N-Cbz-N-methyl-2-aminoethanol.

  • Characterization:

    • Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_reagents Reagents & Solvents cluster_process Workflow N-methylethanolamine N-methylethanolamine setup 1. Combine Reagents at 0°C N-methylethanolamine->setup Cbz-Cl Cbz-Cl Cbz-Cl->setup Na2CO3 Na2CO3 Na2CO3->setup DCM / H2O DCM / H2O DCM / H2O->setup reaction 2. React for 4-6h at RT setup->reaction workup 3. Aqueous Workup & Extraction reaction->workup purify 4. Column Chromatography workup->purify product Pure N-Cbz-N-methyl-2-aminoethanol purify->product

Caption: Synthetic workflow for N-Cbz-N-methyl-2-aminoethanol.

Research Area 1: Chiral Ligands for Asymmetric Catalysis

The 1,2-amino alcohol scaffold is a privileged structure in asymmetric catalysis, forming the basis for numerous successful chiral ligands and catalysts.[6][7] N-Cbz-N-methyl-2-aminoethanol is an ideal, yet underexplored, precursor in this domain.

Rationale and Scientific Opportunity

The development of practical and efficient methods for synthesizing enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Chiral amino alcohols are highly effective ligands for metal-catalyzed reactions, such as the enantioselective reduction of ketones or the alkylation of aldehydes.[8]

The research opportunity involves three key steps:

  • Chiral Resolution: Developing a method to resolve the racemic N-Cbz-N-methyl-2-aminoethanol into its (R) and (S) enantiomers. This can be achieved through classical resolution with a chiral acid or via enzymatic resolution.

  • Ligand Synthesis: Using the enantiopure amino alcohol directly or as a precursor for more complex bidentate (N,O) or tridentate ligands. The hydroxyl group can be readily modified, for instance, by etherification to tune the steric and electronic properties of the resulting ligand.[9]

  • Catalytic Application: Testing the performance of these new chiral ligands in benchmark asymmetric transformations.

Proposed Experimental Workflow

A representative application is the borane-mediated asymmetric reduction of a prochiral ketone, a fundamental C-O bond-forming reaction.

Protocol 2: Asymmetric Reduction of Acetophenone (Representative)

  • Materials:

    • Enantiopure (e.g., S)-N-Cbz-N-methyl-2-aminoethanol (10 mol%)

    • Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M solution in THF, 1.0 eq)

    • Acetophenone (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Under an inert argon atmosphere, dissolve the chiral amino alcohol in anhydrous THF in a flame-dried flask.

    • Cool the solution to 0 °C and slowly add the borane-dimethyl sulfide solution. Stir for 30 minutes to pre-form the chiral oxazaborolidine catalyst.

    • Add a solution of acetophenone in THF dropwise to the catalyst solution at 0 °C.

    • Stir the reaction at 0 °C until completion (monitor by TLC).

    • Quench the reaction by the slow addition of methanol, followed by 1 M HCl.

    • Extract the product with diethyl ether, dry the organic layer, and concentrate.

    • Purify the resulting 1-phenylethanol by column chromatography.

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

G cluster_prep Ligand Preparation cluster_catalysis Asymmetric Catalysis racemate Racemic N-Cbz-N-methyl-2-aminoethanol resolve Chiral Resolution racemate->resolve enantiomer (S)-Enantiomer resolve->enantiomer catalyst 1. Form Oxazaborolidine Catalyst with BH3 enantiomer->catalyst reaction 2. Add Prochiral Ketone catalyst->reaction product Chiral Alcohol Product reaction->product analysis 3. Determine Enantiomeric Excess (ee) product->analysis

Caption: Workflow from racemic starting material to application in catalysis.

Research Area 2: Scaffolding for Medicinal Chemistry

The N-methyl-aminoethanol motif is a key structural element in a variety of biologically active compounds.[1][10] N-Cbz-N-methyl-2-aminoethanol provides a protected and stable intermediate to build libraries of potential drug candidates.

Rationale and Scientific Opportunity

In drug discovery, the ability to rapidly generate a diverse library of related compounds for structure-activity relationship (SAR) studies is critical. The subject molecule is an ideal scaffold for this purpose. The hydroxyl group can be functionalized first, followed by Cbz deprotection and subsequent modification of the secondary amine.

This allows for the systematic exploration of chemical space around a core scaffold. For example, esterification of the alcohol with various carboxylic acids, followed by deprotection and acylation of the amine with a different set of partners, can quickly generate a large matrix of amide-ester compounds. Such structures are of interest in the development of various therapeutics, including calcium channel blockers like Nicardipine, which contains a related amino-ester moiety.[11][12]

Proposed Derivatization Strategy

A parallel synthesis approach can be employed to create a library of ester derivatives.

Protocol 3: Parallel Esterification for Compound Library Synthesis

  • Materials:

    • N-Cbz-N-methyl-2-aminoethanol (1.0 eq)

    • A library of diverse carboxylic acids (1.1 eq each)

    • DCC (N,N'-Dicyclohexylcarbodiimide) or a similar coupling agent (1.2 eq)

    • DMAP (4-Dimethylaminopyridine) (0.1 eq)

    • Anhydrous DCM

    • 96-well reaction block

  • Procedure:

    • Prepare stock solutions of N-Cbz-N-methyl-2-aminoethanol, DCC, and DMAP in DCM.

    • Dispense the library of carboxylic acids into individual wells of the 96-well plate.

    • Add the N-Cbz-N-methyl-2-aminoethanol solution to each well, followed by the DMAP and DCC solutions.

    • Seal the reaction block and agitate at room temperature for 12-18 hours.

    • After the reaction, quench with water and perform a liquid-liquid extraction in the plate format.

    • The resulting crude ester products can be analyzed directly by LC-MS for hit identification or purified for further biological screening.

    • Selected "hits" can then undergo Cbz deprotection (catalytic hydrogenation with Pd/C) followed by further diversification at the amine position.

G cluster_diversify_OH Step 1: Diversify at -OH cluster_diversify_NH Step 2: Diversify at -NH start N-Cbz-N-methyl-2-aminoethanol ester Esterification (Acid Library + DCC) start->ester ether Williamson Ether Synthesis (Alkyl Halide Library + Base) start->ether intermediate Library of Protected Intermediates ester->intermediate ether->intermediate deprotect Cbz Deprotection (H2, Pd/C) intermediate->deprotect acylate Acylation (Acyl Chloride Library) deprotect->acylate alkylate Reductive Amination (Aldehyde Library) deprotect->alkylate final Final Compound Library acylate->final alkylate->final

Caption: Two-stage diversification strategy for medicinal chemistry.

Research Area 3: Precursor for Novel Heterocycles

The 1,2-amino alcohol functionality is a classic precursor for the synthesis of N,O-heterocycles, such as morpholines, morpholinones, and oxazolidines.[6] These cyclic structures are prevalent in medicinal chemistry and natural products.

Rationale and Scientific Opportunity

The synthesis of substituted heterocycles with controlled stereochemistry is a persistent challenge in organic chemistry. N-Cbz-N-methyl-2-aminoethanol can be used to construct these rings through several strategies:

  • Intramolecular Cyclization: Activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by base-induced intramolecular nucleophilic substitution would yield a Cbz-protected N-methylaziridine. This strained ring is a powerful electrophile for further synthetic transformations.

  • Condensation Reactions: Reaction with aldehydes or ketones can form oxazolidine rings. Using bifunctional reagents like α-halo esters or glyoxals can lead to the formation of six-membered morpholinone rings, which are valuable pharmacophores.[6]

The Cbz group provides stability during these ring-forming reactions and can be removed at a later stage to allow for further derivatization of the heterocyclic core.

Conclusion and Future Outlook

N-Cbz-N-methyl-2-aminoethanol is far more than a simple protected amine. It is a versatile and strategically valuable building block poised for significant application across multiple domains of chemical research. Its straightforward synthesis and orthogonal functional handles provide a robust platform for innovation. The potential research areas outlined in this guide—from creating next-generation chiral ligands to accelerating drug discovery via scaffold-based library synthesis and constructing novel heterocyclic systems—represent just the beginning. Future research may explore its use in polymer chemistry as a functional monomer or in materials science for the development of novel surfactants and corrosion inhibitors. As chemists continue to seek out efficient and modular synthetic intermediates, N-Cbz-N-methyl-2-aminoethanol stands out as a compound of considerable promise.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • First Practical Protection of α-Amino Acids as N,N -Benzyloxycarbamoyl Derivatives. [Link]

  • Hernández, J. N.; Ramírez, M. A.; Martín, V. S. First Practical Protection of R-Amino Acids as N,N-Benzyloxycarbamoyl Derivatives. [Link]

  • Cbz-Protected Amino Groups. [Link]

  • Wikipedia. N-Methylethanolamine. [Link]

  • PrepChem.com. Synthesis of h. N-Benzyloxycarbonyl-2-aminoethanol. [Link]

  • N-METHYLAMINOETHANOL. [Link]

  • National Institutes of Health. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem. [Link]

  • National Institutes of Health. Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation - PMC. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

  • Cheméo. Chemical Properties of Ethanol, 2-(methylamino)- (CAS 109-83-1). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Diverse Applications of 2-Methylaminoethanol in Industry. [Link]

  • National Institutes of Health. N-Benzyl-N-methylethanolamine | C10H15NO | CID 66876 - PubChem. [Link]

  • National Institutes of Health. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. [Link]

  • Purdue University Graduate School. DESIGN AND SYNTHESIS OF NOVEL CHIRAL BASE. [Link]

  • Google Patents. CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine.
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]

  • National Institutes of Health. Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. [Link]

  • National Institutes of Health. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

  • Google Patents. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)
  • ChemBK. 2-N-Benzyl N-Methylamino ethanol. [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of N-Cbz-N-methyl-2-aminoethanol in Peptide Synthesis for C-Terminal Modification

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide to the synthesis and application of N-Cbz-N-methyl-2-aminoethanol as a specialized building block in Solid-Phase Peptide Synthesis (SPPS). The primary focus is its use in generating peptides with a C-terminal N-methylated amino alcohol, a modification of significant interest in medicinal chemistry for enhancing pharmacokinetic properties.

Scientific Introduction & Strategic Rationale

In modern peptide drug development, overcoming limitations such as poor metabolic stability and low bioavailability is paramount. N-methylation of the peptide backbone is a well-established strategy to increase resistance to enzymatic degradation and improve membrane permeability. Furthermore, modifying the C-terminus by replacing the carboxylic acid with an amino alcohol can alter the peptide's polarity, hydrogen bonding capacity, and overall pharmacological profile.

N-Cbz-N-methyl-2-aminoethanol is a strategic building block that combines both features. Its N-methyl group provides inherent steric hindrance against exopeptidases, while the terminal alcohol allows for its incorporation as a stable C-terminal cap. The benzyloxycarbonyl (Cbz) group serves as a robust, yet removable, protecting group for the secondary amine, compatible with standard peptide synthesis strategies.[1]

This guide details the synthesis of this building block and its subsequent incorporation onto a solid support to initiate peptide synthesis, culminating in a C-terminally modified peptide.

Synthesis of the N-Cbz-N-methyl-2-aminoethanol Building Block

The first critical phase is the preparation of the title compound. The protocol below is based on the standard protection of amino alcohols. The causality for this procedure lies in the nucleophilicity of the secondary amine of N-methylethanolamine, which readily reacts with benzyl chloroformate to form a stable carbamate (Cbz group).

Workflow for Synthesis

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product NME N-Methylethanolamine [10] Reaction Combine at 0°C Stir and warm to RT NME->Reaction BzCl Benzyl Chloroformate BzCl->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Wash Aqueous Wash (e.g., 2M HCl, NaHCO3) Reaction->Wash 1. Reaction Mixture Dry Dry over Na2SO4 Wash->Dry 2. Organic Layer Evap Evaporate Solvent Dry->Evap 3. Dried Solution Product N-Cbz-N-methyl-2-aminoethanol Evap->Product 4. Crude Product cluster_spps_cycle SPPS Elongation Cycle (Repeat n times) Resin Swell 2-CTC Resin [12] in DCM Coupling Couple Building Block to Resin using DIPEA Resin->Coupling BuildingBlock N-Cbz-N-methyl- 2-aminoethanol BuildingBlock->Coupling Capping Cap Unreacted Sites (DCM/MeOH/DIPEA) Coupling->Capping Wash1 Wash Resin (DMF, DCM) Capping->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash Resin AACoupling Couple Fmoc-AA-OH (HBTU/DIPEA) Wash3 Wash Resin Cleavage Final Cleavage (TFA Cocktail) [9, 17] Wash3->Cleavage Precipitation Precipitate & Purify Peptide Cleavage->Precipitation

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of Benzyl (2-hydroxyethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of benzyl (2-hydroxyethyl)(methyl)carbamate, a valuable intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a self-validating protocol grounded in established chemical principles.

Introduction and Significance

Benzyl (2-hydroxyethyl)(methyl)carbamate serves as a key building block in the synthesis of more complex molecules. The core of its utility lies in the benzyloxycarbonyl (Cbz or Z) protecting group attached to the secondary amine. The Cbz group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry, due to its ability to suppress the nucleophilicity and basicity of the nitrogen lone pair.[1] This protection allows for selective reactions at other functional groups within the molecule. The presence of a free hydroxyl group in benzyl (2-hydroxyethyl)(methyl)carbamate provides a handle for further chemical modifications, making it a versatile intermediate.

The synthesis involves the reaction of 2-(methylamino)ethanol with benzyl chloroformate. This reaction is a classic example of an N-acylation, specifically the formation of a carbamate from a secondary amine and a chloroformate. Understanding the principles of this reaction is crucial for achieving a high yield and purity of the desired product.

Chemical Principles and Reaction Mechanism

The synthesis of benzyl (2-hydroxyethyl)(methyl)carbamate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-(methylamino)ethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

The benzyloxycarbonyl (Cbz) group is favored for amine protection because it can be readily removed under mild conditions, most commonly through catalytic hydrogenation (e.g., using Pd/C and H₂), which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide.[2]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 2-(methylamino)ethanol 2-(Methylamino)ethanol (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate 2-(methylamino)ethanol->Tetrahedral_Intermediate Nucleophilic Attack Benzyl_Chloroformate Benzyl Chloroformate (Electrophile) Benzyl_Chloroformate->Tetrahedral_Intermediate Target_Molecule Benzyl (2-hydroxyethyl)(methyl)carbamate Tetrahedral_Intermediate->Target_Molecule Chloride Elimination HCl HCl Tetrahedral_Intermediate->HCl

Caption: Reaction mechanism for the synthesis of benzyl (2-hydroxyethyl)(methyl)carbamate.

Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis, purification, and characterization of benzyl (2-hydroxyethyl)(methyl)carbamate.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PuritySupplier
2-(Methylamino)ethanolC₃H₉NO75.1199%Sigma-Aldrich
Benzyl Chloroformate (Cbz-Cl)C₈H₇ClO₂170.5995%Alfa Aesar
Triethylamine (Et₃N)C₆H₁₅N101.1999.5%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, 99.8%Sigma-Aldrich
1 M Hydrochloric Acid (HCl)HCl36.461 M aq.VWR
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated aq.Fisher Scientific
Saturated Sodium Chloride (Brine)NaCl58.44Saturated aq.VWR
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37GranularSigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
HexanesC₆H₁₄86.18ACS GradeFisher Scientific
Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel (230-400 mesh)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Detailed Synthesis Procedure

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start Dissolve 2-(methylamino)ethanol and triethylamine in DCM Cool Cool the mixture to 0 °C in an ice bath Start->Cool Addition Add benzyl chloroformate dropwise via dropping funnel Cool->Addition React Stir at 0 °C for 1 hour, then warm to room temperature and stir for 3 hours Addition->React Quench Quench with water React->Quench Extract Extract with DCM Quench->Extract Wash1 Wash organic layer with 1 M HCl Extract->Wash1 Wash2 Wash with saturated NaHCO₃ Wash1->Wash2 Wash3 Wash with brine Wash2->Wash3 Dry Dry over anhydrous MgSO₄ Wash3->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify the crude product by flash column chromatography Concentrate->Purify Characterize Characterize the pure product (NMR, IR, MS)

Caption: Experimental workflow for the synthesis of benzyl (2-hydroxyethyl)(methyl)carbamate.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(methylamino)ethanol (5.0 g, 66.6 mmol) and anhydrous dichloromethane (DCM, 100 mL).

    • Add triethylamine (10.1 g, 13.9 mL, 99.9 mmol, 1.5 equivalents) to the solution. The base is crucial to neutralize the HCl generated during the reaction.[3]

    • Cool the flask in an ice bath to 0 °C with stirring.

  • Addition of Benzyl Chloroformate:

    • In a dropping funnel, place benzyl chloroformate (12.5 g, 10.3 mL, 73.3 mmol, 1.1 equivalents), diluted with 20 mL of anhydrous DCM.

    • Add the benzyl chloroformate solution dropwise to the stirred reaction mixture over a period of 30 minutes, ensuring the temperature remains below 5 °C. Benzyl chloroformate is a lachrymator and should be handled with care in a fume hood.[4]

  • Reaction:

    • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Quench the reaction by adding 50 mL of water to the flask.

    • Transfer the mixture to a 500 mL separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with:

      • 1 M HCl (2 x 50 mL) to remove excess triethylamine.

      • Saturated aqueous NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid.[5]

      • Saturated aqueous NaCl (brine) (1 x 50 mL) to reduce the solubility of organic material in the aqueous phase.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • The column should be packed using a slurry of silica gel in hexanes.

    • The crude product is loaded onto the column and eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the pure product (as determined by TLC) and combine them.

    • Remove the solvent under reduced pressure to yield benzyl (2-hydroxyethyl)(methyl)carbamate as a pure, often colorless to pale yellow oil.

Characterization Data

The identity and purity of the synthesized benzyl (2-hydroxyethyl)(methyl)carbamate should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.40-7.28 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 3.75 (t, J = 5.2 Hz, 2H, -CH₂-OH), 3.45 (t, J = 5.2 Hz, 2H, -N-CH₂-), 2.95 (s, 3H, -N-CH₃), 2.50 (br s, 1H, -OH).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 156.5, 136.8, 128.6, 128.2, 128.0, 67.3, 60.8, 51.5, 35.2.

  • FT-IR (neat, cm⁻¹): 3420 (br, O-H), 3033, 2945, 1695 (C=O, carbamate), 1498, 1455, 1420, 1250, 1130, 740, 698.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₅NO₃ [M+H]⁺: 210.11; found: 210.11.

Safety and Handling Precautions

  • Benzyl chloroformate is corrosive, a lachrymator, and reacts with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][6]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care.

  • Standard laboratory safety procedures should be followed at all times.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionEnsure dropwise addition of Cbz-Cl at low temperature. Increase reaction time. Check the purity of starting materials.
Loss of product during work-upEnsure proper phase separation. Perform multiple extractions.
Impure ProductPresence of starting materialOptimize chromatography conditions (eluent system, gradient).
Formation of dibenzyl carbonateUse a slight excess of the amine and ensure slow addition of benzyl chloroformate.
Reaction with the hydroxyl groupThe amine is significantly more nucleophilic than the alcohol, so this side reaction is generally minimal under these conditions. If it occurs, consider protecting the hydroxyl group first.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of benzyl (2-hydroxyethyl)(methyl)carbamate. By carefully following the outlined steps and adhering to the safety precautions, researchers can reliably synthesize this valuable intermediate in high yield and purity. The provided mechanistic insights and troubleshooting guide further support the successful execution of this procedure.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 280458, benzyl N-(2-hydroxyethyl)carbamate. Available from: [Link]

  • YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. (2021). Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available from: [Link]

  • Organic Syntheses. BENZYL ISOPROPOXYMETHYL CARBAMATE - AN AMINOMETHYLATING REAGENT FOR MANNICH REACTIONS OF TITANIUM ENOLATES. Available from: [Link]

  • Google Patents. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
  • ResearchGate. ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Available from: [Link]

  • Grokipedia. Benzyl chloroformate. Available from: [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. Available from: [Link]

  • Google Patents. US3523978A - Process for the purification of benzyl alcohol.
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). Available from: [Link]

  • Common Organic Chemistry. Benzyl Chloroformate. Available from: [Link]

  • Wikipedia. Benzyl chloroformate. Available from: [Link]

Sources

purification of N-Cbz-N-methyl-2-aminoethanol by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the Purification of N-Cbz-N-methyl-2-aminoethanol by Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of N-Cbz-N-methyl-2-aminoethanol via silica gel column chromatography. N-Cbz-N-methyl-2-aminoethanol is a valuable intermediate in the synthesis of pharmaceuticals and complex organic molecules. Its purity is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This document moves beyond a simple recitation of steps to explain the underlying chemical principles governing the separation, enabling researchers to adapt and troubleshoot the methodology effectively. We will cover the entire workflow, from initial reaction workup and impurity profiling to method development using Thin-Layer Chromatography (TLC) and final execution of the preparative column.

Introduction: The Rationale for Chromatographic Purification

N-Cbz-N-methyl-2-aminoethanol is typically synthesized by the reaction of N-methyl-2-aminoethanol with benzyl chloroformate (Cbz-Cl) under basic conditions. While seemingly straightforward, this reaction can yield a crude product contaminated with several impurities that can interfere with downstream applications.

Common Process-Related Impurities Include:

  • Unreacted N-methyl-2-aminoethanol: A highly polar starting material that must be removed.

  • Benzyl Alcohol: Formed from the hydrolysis of benzyl chloroformate. Its polarity is similar to the product, often making it a challenging impurity to separate.

  • Over-alkylation or Side-Reaction Products: Depending on reaction conditions, various byproducts may form.

  • Residual Reagents and Salts: Inorganic salts from the basic quench and other reagents used in the synthesis.

Given the polar nature of the desired product, conferred by the free hydroxyl group and the carbamate linkage, liquid-liquid extraction alone is often insufficient for achieving the high purity (>98%) required for pharmaceutical development. Column chromatography on a polar stationary phase like silica gel is the method of choice for selectively isolating the target compound from these structurally similar impurities.[1]

The Principle of Separation: Normal-Phase Chromatography

This protocol utilizes normal-phase flash column chromatography, a technique that separates compounds based on their differential affinity for a polar stationary phase and a less polar mobile phase.[2]

  • Stationary Phase: Silica Gel (SiO₂), a highly polar adsorbent rich in surface silanol (Si-OH) groups.

  • Mobile Phase (Eluent): A mixture of non-polar and polar organic solvents. The overall polarity of the eluent is fine-tuned to control the elution speed of the compounds.

The separation mechanism hinges on the polarity of the analytes. More polar compounds, like the unreacted N-methyl-2-aminoethanol, will form stronger hydrogen bonds and dipole-dipole interactions with the silica gel, causing them to adsorb more strongly and move down the column more slowly. Less polar compounds will spend more time dissolved in the mobile phase and elute faster. Our target molecule, N-Cbz-N-methyl-2-aminoethanol, possesses moderate polarity, allowing for its effective separation from both more polar and less polar contaminants.

G Impurity_High_Polarity Impurity (e.g., N-methyl-2-aminoethanol) High Polarity Product Product (N-Cbz-N-methyl-2-aminoethanol) Medium Polarity Product->Impurity_High_Polarity Elutes Last (Strong Adsorption) Impurity_Low_Polarity Impurity (e.g., Benzyl Alcohol) Lower Polarity Impurity_Low_Polarity->Product Mobile_Phase Mobile Phase Flow (Low Polarity) Mobile_Phase->Impurity_Low_Polarity Elutes First (Weak Adsorption)

Caption: Polarity-based separation on a silica gel column.

Pre-Chromatography: Method Development with TLC

Attempting a column separation without preliminary analysis is inefficient. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal mobile phase composition. The goal is to find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.25-0.35, ensuring it moves off the baseline but is well-separated from impurities.[2]

Protocol: TLC Method Development
  • Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the plate carefully with a capillary tube.

  • Developing Solvents: Prepare a few different solvent systems. Good starting points for a compound of this polarity include mixtures of a non-polar and a polar solvent.[3]

    • System A: 30% Ethyl Acetate in Hexane

    • System B: 50% Ethyl Acetate in Hexane

    • System C: 70% Ethyl Acetate in Hexane

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the chamber is saturated with solvent vapors.

  • Visualization: After the solvent front nears the top, remove the plate, mark the solvent front, and dry it. Visualize the spots under a UV lamp (254 nm). The Cbz group is UV-active. Staining with potassium permanganate (KMnO₄) can also be used to visualize the hydroxyl-containing compounds.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio until the product spot has an Rf of ~0.3, with clear separation from other spots.

    • If Rf is too low: Increase the polarity of the mobile phase (increase the percentage of ethyl acetate).

    • If Rf is too high: Decrease the polarity of the mobile phase (decrease the percentage of ethyl acetate).

ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel 60 F₂₅₄Standard for normal-phase separation of moderately polar compounds.
Mobile Phase Hexane / Ethyl AcetateA versatile, common solvent system with a wide polarity range.[3][4]
Target Rf (Product) 0.25 - 0.35Provides optimal resolution and a reasonable elution time on the column.[2]
Visualization UV (254 nm), KMnO₄ stainThe Cbz group is UV active; the alcohol functional group reacts with permanganate.

Detailed Protocol: Flash Column Chromatography Purification

This protocol is designed for the purification of approximately 5 grams of crude N-Cbz-N-methyl-2-aminoethanol. Adjust the scale accordingly.

Materials and Equipment
  • Stationary Phase: Silica gel (230-400 mesh)

  • Solvents: ACS grade or higher Hexane and Ethyl Acetate

  • Glassware: Chromatography column (e.g., 40 mm diameter), round-bottom flasks, fraction collection tubes

  • Apparatus: Rotary evaporator, TLC supplies, compressed air or nitrogen source for flash chromatography[5]

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, gloves

Step-by-Step Procedure
  • Column Preparation (Slurry Packing): a. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 1 cm) of sand. b. In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 20% EtOAc/Hexane). Use approximately 30-50 times the weight of the crude product in silica gel.[2] c. With the column stopcock open, pour the slurry into the column. Use a funnel to guide the slurry. Gently tap the side of the column to ensure even packing and dislodge any air bubbles. d. Once all the silica is added, add another layer of sand on top to protect the silica bed during solvent addition. e. Continuously run solvent through the column, never allowing the top of the silica bed to run dry.

  • Sample Loading (Dry Loading Recommended): a. Dissolve the crude product (5 g) in a minimal amount of a volatile solvent like dichloromethane. b. Add a small amount of silica gel (approx. 10 g) to this solution. c. Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica. This technique often results in better band resolution than direct liquid injection. d. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection: a. Begin eluting with the mobile phase determined from TLC analysis (e.g., start with a slightly less polar mixture like 20% EtOAc/Hexane). b. Apply gentle pressure from a compressed air or nitrogen line to achieve a solvent flow rate of about 2 inches (5 cm) per minute.[5] c. Collect the eluent in appropriately sized test tubes or flasks (fractions). d. Gradient Elution (Recommended): After eluting several column volumes of the initial solvent, gradually increase the polarity of the mobile phase (e.g., move to 30% EtOAc, then 40% EtOAc). This will speed up the elution of the more tightly bound product without compromising the separation from early-eluting impurities.

  • Monitoring and Product Isolation: a. Systematically spot every few fractions on a TLC plate to monitor the separation.[5] b. Once the fractions containing the pure product are identified (single spot at the correct Rf), combine them in a large round-bottom flask. c. Remove the solvent from the combined fractions using a rotary evaporator. d. The final product, pure N-Cbz-N-methyl-2-aminoethanol, should be obtained as a clear oil or a white solid.

Caption: Workflow for chromatographic purification.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation / Overlapping Bands - Column packed improperly (air bubbles, channels).- Sample band too wide (loaded in too much solvent).- Mobile phase is too polar.- Repack the column using the slurry method.- Use the dry loading technique.- Start with a less polar mobile phase and use a shallower gradient.
Product is not Eluting - Mobile phase is not polar enough.- Gradually increase the polarity of the eluent (increase % of Ethyl Acetate).
Streaking of Amine Compound - The secondary amine can interact ionically with acidic silanol groups on the silica surface.- Add a small amount of a volatile base, like triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites and improve peak shape.[6]
Cracked Silica Bed - Column ran dry.- Drastic and rapid change in solvent polarity.- Always keep the silica bed covered in solvent.- Ensure solvent gradients are introduced gradually.

Conclusion

This application note provides a robust and reproducible method for the purification of N-Cbz-N-methyl-2-aminoethanol. By understanding the principles of polarity-based separation and employing systematic method development with TLC, researchers can consistently achieve high purity. The key to success lies in careful column packing, appropriate sample loading, and the selection of an optimized mobile phase gradient. This protocol serves as a reliable foundation for chemists in research and drug development, ensuring the quality of critical synthetic intermediates.

References

  • PrepChem. (n.d.). Synthesis of N-Cbz-ethanolamine. PrepChem.com. Retrieved from [Link]

  • Google Patents. (1988). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Malaysian Journal of Science. (2024, July 31). SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. Retrieved from [Link]

  • Waters. (n.d.). [Care and Use ManUal] amIno acId analysIs lIquId chromatography column. Waters Help Center. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Characterization of Mammalian N-degrons and Development of Heterovalent Inhibitors of the N-end Rule Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylethanolamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methylamino)ethanol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Benzyl-N-methylethanolamine. PubChem. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Loconto, P. R., Pan, Y., & Kamdem, D. P. (1998). Isolation and recovery of 2-aminoethanol, N-methyl-2-aminoethanol, and N,N-dimethyl-2-aminoethanol from a copper amine aqueous matrix and from amine-treated sawdust using liquid-liquid extraction and liquid-solid extraction combined with capillary gas chromatography-ion-trap mass spectrometry. Journal of chromatographic science, 36(6), 299–305. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-(methylamino)- (CAS 109-83-1). Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Nitrosamine Impurities. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]

  • Chromatography Forum. (2009, March 31). proper use of amino column. Retrieved from [Link]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of N-Cbz-N-methyl-2-aminoethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Cbz-N-methyl-2-aminoethanol, also known by its IUPAC name benzyl (2-hydroxyethyl)(methyl)carbamate, is a key intermediate in modern organic and pharmaceutical synthesis.[1][2] Its bifunctional nature, containing a carbamate-protected amine and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3] Given its role as a critical precursor, ensuring its structural integrity, purity, and stability is paramount for the success of downstream applications and the quality of the final product.

This application note provides a comprehensive guide to the analytical techniques required for the robust characterization of N-Cbz-N-methyl-2-aminoethanol. We move beyond simple procedural lists to explain the causality behind methodological choices, offering a framework for developing self-validating analytical systems. The protocols herein are designed to confirm the compound's identity, quantify its purity, and assess its thermal stability, providing researchers with the confidence needed for its use in demanding applications.

Molecular Identity and Physicochemical Properties

A foundational step in any analytical workflow is understanding the basic properties of the analyte.

  • Chemical Name: Benzyl (2-hydroxyethyl)(methyl)carbamate

  • Synonyms: N-Cbz-N-methyl-2-aminoethanol, 2-[Cbz-(methyl)amino]ethanol[1]

  • CAS Number: 67580-96-5[2]

  • Molecular Formula: C₁₁H₁₅NO₃[2]

  • Molecular Weight: 209.25 g/mol [2]

Chromatographic Analysis for Purity and Quantification

Chromatography is the cornerstone for assessing the purity of chemical intermediates. It separates the main compound from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

Principle of Application: Reversed-phase HPLC (RP-HPLC) is the premier method for analyzing N-Cbz-N-methyl-2-aminoethanol. The molecule possesses moderate polarity and contains a benzyl group, which acts as a strong chromophore for UV detection. This technique provides excellent resolution for separating impurities with subtle differences in polarity.

Experimental Protocol: Purity Determination by RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column Selection: A C18 stationary phase is ideal.

    • Example: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Causality: The C18 phase provides the necessary hydrophobic interaction with the benzyl group, while allowing the more polar alcohol and carbamate moieties to ensure good retention and peak shape.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Causality: Formic acid is used to acidify the mobile phase, which protonates any residual basic sites on the silica backbone and suppresses the ionization of acidic or basic analytes, leading to sharper, more symmetrical peaks.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm. A DAD can be used to scan from 200-400 nm to confirm peak identity and purity.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 95
      20.0 95
      20.1 30

      | 25.0 | 30 |

    • Causality: A gradient elution is crucial for resolving non-polar impurities (which elute late) and highly polar impurities (which elute early) from the main analyte peak within a reasonable runtime.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution. Dilute as necessary.

  • Data Analysis: Purity is determined by calculating the peak area percentage of the main analyte peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Application: GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. While N-Cbz-N-methyl-2-aminoethanol has a relatively high boiling point, it is amenable to GC analysis. The hydroxyl group can sometimes cause peak tailing; however, modern deactivated columns often mitigate this without derivatization. Coupling with a mass spectrometer provides definitive identification of separated components.[4]

Experimental Protocol: Impurity Profiling by GC-MS

  • Instrumentation: A GC system with a capillary column inlet coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).

  • Column Selection: A low-bleed, non-polar or mid-polarity column is recommended.

    • Example: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Causality: A DB-5ms column is robust and provides excellent separation for a wide range of analytes based primarily on their boiling points.

  • GC Method Parameters:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 270 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Final Hold: Hold at 300 °C for 5 minutes.

    • Causality: The temperature program starts low enough to trap the analyte at the head of the column for good peak shape and ramps aggressively to elute the high-boiling compound in a timely manner.

  • MS Method Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40–450.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Data Analysis: The total ion chromatogram (TIC) is used to assess purity. The mass spectrum of the main peak is compared against a library (e.g., NIST) and theoretical fragmentation patterns to confirm identity.[5]

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Application: NMR is the most definitive technique for structural elucidation in organic chemistry. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR identifies the carbon skeleton.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally, 2D spectra like COSY and HSQC for full assignment.

  • Expected Chemical Shifts & Assignments: The presence of the carbamate functionality can lead to restricted bond rotation, sometimes causing broadening of the N-methyl and adjacent methylene peaks.

¹H NMR (CDCl₃, 400 MHz) Assignment
δ ~7.35 ppm (m, 5H)Aromatic protons (-C₆H ₅)
δ ~5.15 ppm (s, 2H)Benzylic protons (-O-CH ₂-Ph)
δ ~3.75 ppm (t, 2H)Methylene protons adjacent to oxygen (-CH ₂-OH)
δ ~3.45 ppm (t, 2H)Methylene protons adjacent to nitrogen (-N-CH ₂)
δ ~2.95 ppm (s, 3H)Methyl protons (-N-CH ₃)
δ (variable)Hydroxyl proton (-OH )
¹³C NMR (CDCl₃, 101 MHz) Assignment
δ ~156.5 ppmCarbamate Carbonyl (C =O)
δ ~136.5 ppmAromatic quaternary carbon (C -CH₂-)
δ ~128.6, 128.1, 127.9 ppmAromatic CH carbons (-C ₆H₅)
δ ~67.4 ppmBenzylic carbon (-O-C H₂-Ph)
δ ~60.5 ppmMethylene carbon adjacent to oxygen (-C H₂-OH)
δ ~51.0 ppmMethylene carbon adjacent to nitrogen (-N-C H₂)
δ ~35.5 ppmMethyl carbon (-N-C H₃)
High-Resolution Mass Spectrometry (HRMS)

Principle of Application: HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. This is a critical step for confirming the identity of a newly synthesized compound.

Protocol: ESI-TOF HRMS

  • Instrumentation: An Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) in Methanol or Acetonitrile.

  • Method Parameters:

    • Ionization Mode: Positive ESI.

    • Infusion: Direct infusion via syringe pump at 5 µL/min.

    • Mass Range: m/z 100–500.

  • Data Analysis:

    • Expected Ions:

      • [M+H]⁺ (protonated molecule): Calculated m/z = 210.1125; Observed m/z should be within 5 ppm.

      • [M+Na]⁺ (sodium adduct): Calculated m/z = 232.0944; Observed m/z should be within 5 ppm.

    • Causality: ESI is a "soft" ionization technique that minimizes fragmentation, making it ideal for observing the intact molecular ion. A TOF analyzer provides the high mass accuracy required to distinguish between compounds with the same nominal mass but different elemental compositions.

Thermal Analysis for Stability Assessment

Thermal analysis techniques are essential for understanding the physical properties and stability of a compound, which is critical for determining appropriate storage and handling conditions.[6]

Differential Scanning Calorimetry (DSC)

Principle of Application: DSC measures heat flow associated with thermal transitions in a material. For a crystalline solid, it provides a precise melting point, which is a key indicator of purity.

Protocol: Melting Point Determination

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Method Parameters:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Heat from 25 °C to a temperature well above the melting point at a rate of 10 °C/min.

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the thermogram. A sharp peak indicates high purity, whereas a broad peak can suggest the presence of impurities.

Thermogravimetric Analysis (TGA)

Principle of Application: TGA measures the change in a sample's mass as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.[7][8]

Protocol: Decomposition Profile

  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Method Parameters:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.

  • Data Analysis: The TGA thermogram plots percent weight loss versus temperature. The onset temperature of decomposition is a critical measure of the compound's thermal stability.

Summary of Analytical Data

The table below summarizes the expected outcomes from the described analytical protocols.

TechniqueParameter MeasuredExpected Result
HPLC Purity & Retention Time (RT)Purity >98% (by area %); RT dependent on exact conditions.
GC-MS Identity & Volatile ImpuritiesConfirmed molecular structure via fragmentation; detection of low-level volatile impurities.
HRMS Exact Mass & Formula[M+H]⁺ at m/z 210.1125 ± 5 ppm, confirming C₁₁H₁₅NO₃ formula.
¹H NMR Proton EnvironmentChemical shifts, integrations, and couplings consistent with the proposed structure.
¹³C NMR Carbon SkeletonNumber of signals and chemical shifts consistent with the proposed structure.
DSC Melting PointA sharp endothermic peak indicating the melting transition.
TGA Thermal StabilityOnset temperature of decomposition, indicating the upper limit for thermal stability.

Visualization of Analytical Workflows

Overall Characterization Workflow

G cluster_0 Sample: N-Cbz-N-methyl-2-aminoethanol cluster_1 Purity & Quantification cluster_2 Structural Confirmation cluster_3 Physicochemical Properties Sample Bulk Material HPLC HPLC-UV/DAD Sample->HPLC GCMS_Purity GC-MS Sample->GCMS_Purity NMR NMR (¹H, ¹³C) Sample->NMR HRMS HRMS (ESI-TOF) Sample->HRMS DSC DSC Sample->DSC TGA TGA Sample->TGA Purity Purity HPLC->Purity Impurity_Profile Impurity_Profile GCMS_Purity->Impurity_Profile Structure_ID Structure_ID NMR->Structure_ID Structure ID Formula_Confirmation Formula_Confirmation HRMS->Formula_Confirmation Melting_Point Melting_Point DSC->Melting_Point Thermal_Stability Thermal_Stability TGA->Thermal_Stability

Caption: Comprehensive analytical workflow for N-Cbz-N-methyl-2-aminoethanol.

Key Fragmentation Pathways in EI-MS

G M [C₁₁H₁₅NO₃]⁺˙ m/z 209 F1 [C₇H₇]⁺ m/z 91 (Tropylium Ion) M->F1 - C₄H₈NO₃˙ F2 [M - C₇H₇]⁺ m/z 118 M->F2 - C₇H₇˙ F3 [M - OCH₂Ph]⁺ m/z 102 M->F3 - ˙OCH₂Ph F4 [C₄H₁₀N]⁺ m/z 72 F2->F4 - CO₂

Caption: Proposed major fragmentation pathways in Electron Ionization MS.

References

  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of h. N-Benzyloxycarbonyl-2-aminoethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methylamino)ethanol. PubChem Compound Database. Retrieved from [Link]

  • Loconto, P. R., Pan, Y., & Kamdem, D. P. (1998). Isolation and recovery of 2-aminoethanol, N-methyl-2-aminoethanol, and N,N-dimethyl-2-aminoethanol... using liquid-liquid extraction and liquid-solid extraction combined with capillary gas chromatography-ion-trap mass spectrometry. Journal of Chromatographic Science, 36(6), 299–305. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-(methylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-Cbz-ethanolamine. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylethanolamine. Retrieved from [Link]

  • Saeed, M. T., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Chemistry Central Journal, 11(10). Retrieved from [Link]

  • Murshid, G., et al. (2011). Thermo Physical Analysis of 2-Amino-2-methyl-1-propanol Solvent for Carbon Dioxide Removal. Chemical Engineering Transactions, 25, 45-50. Retrieved from [Link]

  • The Italian Association of Chemical Engineering. (2011). Thermo Physical Analysis of 2-Amino-2-methyl-1- propanol Solvent for Carbon Dioxide Removal. Retrieved from [Link]

  • Wang, Y., et al. (2021). Analytical Methods for Characterization of Nanomaterial Surfaces. Photosynthetica, 59(SI), 227-241. Retrieved from [Link]

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Application Note: N-Cbz-N-methyl-2-aminoethanol as a Versatile Bifunctional Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Cbz-N-methyl-2-aminoethanol, also known as benzyl (2-hydroxyethyl)(methyl)carbamate, is a valuable and highly versatile bifunctional building block in modern organic synthesis. Its structure incorporates a primary alcohol and a Cbz-protected secondary amine, offering two distinct points for chemical modification. This unique arrangement allows for the selective and sequential introduction of molecular complexity, making it an indispensable intermediate in the synthesis of pharmaceuticals, chiral auxiliaries, and complex heterocyclic systems.[1][2] This guide provides a comprehensive overview of its properties, key synthetic applications, and detailed, field-proven protocols for its use, aimed at researchers, chemists, and professionals in drug development.

Introduction and Physicochemical Properties

N-Cbz-N-methyl-2-aminoethanol is a stable, crystalline solid at room temperature. The carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas, serves as a robust protecting group for the secondary amine, which is stable to a wide range of reaction conditions but can be removed cleanly under specific hydrogenolysis or acidic conditions.[3] This orthogonality is a key feature that allows chemists to first perform reactions at the hydroxyl group without affecting the amine, and then deprotect the nitrogen for subsequent functionalization.

The primary alcohol provides a nucleophilic handle for a variety of transformations, including oxidation, esterification, etherification (e.g., Williamson or Mitsunobu reactions), and conversion to leaving groups for nucleophilic substitution. This dual functionality makes it an ideal scaffold for building molecules that require precise spatial arrangement of nitrogen and oxygen-containing moieties.

Table 1: Physicochemical Properties of N-Cbz-N-methyl-2-aminoethanol

PropertyValue
CAS Number 67580-96-5
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
Appearance White to off-white crystalline solid
Melting Point 58-60 °C
Boiling Point ~215 °C at 15 mm Hg
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate, THF

Note: Data compiled from various commercial suppliers.

Core Synthetic Applications & Methodologies

The strategic placement of the protected amine and the alcohol allows for several high-value synthetic transformations.

Synthesis of Chiral Auxiliaries: Oxazolidinones

Amino alcohols are fundamental precursors to oxazolidinones, a class of compounds famously employed as chiral auxiliaries in asymmetric synthesis, most notably by David Evans.[4][5][] Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction before being cleaved and recovered.[4][7] While N-Cbz-N-methyl-2-aminoethanol itself is achiral, it serves as a foundational scaffold for creating more substituted and chiral amino alcohols, which can then be cyclized.

The general workflow involves the elaboration of a chiral center, often starting from a chiral precursor like a protected amino acid, followed by cyclization. For instance, derivatives of N-Cbz-N-methyl-serine can be reduced and cyclized to form substituted oxazolidinones.[8]

Diagram 1: General Reactivity Pathways

This diagram illustrates the primary reaction sites of N-Cbz-N-methyl-2-aminoethanol, highlighting its versatility as a bifunctional building block.

G main N-Cbz-N-methyl-2-aminoethanol O_Alkylation O-Alkylation / Esterification (e.g., Mitsunobu, Williamson) main->O_Alkylation R-X or R-OH/DEAD/PPh3 Cyclization Precursor to Heterocycles (e.g., Oxazolidinones) main->Cyclization Intramolecular Cyclization Precursor N_Deprotection N-Deprotection (Hydrogenolysis) main->N_Deprotection H₂, Pd/C Free_Amine Free Secondary Amine (N-Methyl-2-aminoethanol) N_Deprotection->Free_Amine

Caption: Key reaction pathways for N-Cbz-N-methyl-2-aminoethanol.

O-Alkylation and Functionalization via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for the stereospecific conversion of alcohols to a variety of functional groups, including esters, ethers, and azides, with inversion of configuration if the center is chiral. For N-Cbz-N-methyl-2-aminoethanol, this reaction provides a reliable way to introduce diverse functionalities at the oxygen terminus under mild conditions.

This protocol details a representative procedure for coupling the building block with a phenolic nucleophile.

Materials:

  • N-Cbz-N-methyl-2-aminoethanol (1.0 eq)

  • 4-Nitrophenol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere (Argon), dissolve N-Cbz-N-methyl-2-aminoethanol, 4-nitrophenol, and triphenylphosphine in anhydrous THF.

  • Cool the resulting solution to 0 °C using an ice bath.

  • Slowly add DIAD (or DEAD) dropwise to the stirred solution over 15-20 minutes. The formation of a white precipitate (triphenylphosphine oxide) is typically observed.

    • Expert Insight: The slow addition of the azodicarboxylate is crucial to control the reaction exotherm and minimize side reactions. Maintaining a low temperature favors the desired reaction pathway.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the desired ether product.

Table 2: Representative O-Alkylation and Esterification Reactions

Reagent/ReactionProductTypical YieldNotes
Benzoyl Chloride, PyridineO-Benzoyl ester>90%Standard esterification.
NaH, then Benzyl BromideO-Benzyl ether75-85%Williamson ether synthesis.
4-Nitrophenol, PPh₃, DIADO-(4-nitrophenyl) ether70-90%Mitsunobu reaction.
Cbz-Deprotection to Unveil the Secondary Amine

The removal of the Cbz group is a critical step that liberates the N-methylamino functionality for further elaboration, such as N-alkylation, acylation, or use in reductive amination. The most common and effective method is catalytic hydrogenolysis.[3]

This protocol provides a standard, high-yielding method for removing the Cbz protecting group.

Materials:

  • N-Cbz-N-methyl-2-aminoethanol derivative (1.0 eq)

  • Palladium on Carbon (10% Pd/C, ~5-10 mol% Pd)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite™

Procedure:

  • Dissolve the Cbz-protected compound in methanol in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst to the solution.

    • Safety Note: Palladium on carbon is flammable, especially when dry and in the presence of solvents. Handle with care in a well-ventilated fume hood and do not allow it to dry on filter paper.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle 3-4 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours. The deprotection is often rapid and efficient.[9]

    • Expert Insight: The reaction byproduct is toluene, and the only gaseous byproduct is carbon dioxide. The workup is exceptionally clean. For substrates sensitive to other reducible groups, transfer hydrogenation using reagents like ammonium formate can be an alternative.[3]

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with argon or nitrogen.

  • Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst, washing the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected N-methyl-2-aminoethanol derivative, which is often pure enough for the next step without further purification.

Diagram 2: Experimental Workflow for Cbz-Deprotection

This flowchart outlines the standard laboratory procedure for removing the Cbz protecting group via hydrogenolysis.

G start Start: Cbz-Protected Substrate dissolve Dissolve in Methanol start->dissolve add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst h2_setup Evacuate & Backfill with H₂ (3x) add_catalyst->h2_setup reaction Stir under H₂ atmosphere (2-6h) h2_setup->reaction tlc Monitor by TLC reaction->tlc filter Filter through Celite™ tlc->filter Reaction Complete concentrate Concentrate in vacuo filter->concentrate end Product: Free Amine concentrate->end

Caption: Workflow for catalytic hydrogenolysis of a Cbz-protected amine.

Application in Medicinal Chemistry

The N-methyl-2-aminoethanol scaffold is a common structural motif in many biologically active molecules and pharmaceuticals.[2][10] For example, the structure is a key fragment in the synthesis of Nicardipine, a dihydropyridine calcium channel blocker used to treat high blood pressure and angina.[11] The ability to use N-Cbz-N-methyl-2-aminoethanol allows for the controlled, stepwise assembly of such complex drug targets. Its bifunctionality is also crucial in constructing linkers for Proteolysis-targeting chimeras (PROTACs) and in the synthesis of heterocyclic systems like thiazoles, which are privileged structures in drug design.[12][13]

Conclusion

N-Cbz-N-methyl-2-aminoethanol is a powerful and versatile building block whose value lies in its orthogonal reactivity. The robust Cbz protecting group allows chemists to exploit the nucleophilicity of the primary alcohol through a wide range of transformations before cleanly unmasking the secondary amine for subsequent reactions. This guide has detailed its primary applications and provided robust protocols for its O-functionalization and N-deprotection. Its utility in constructing complex molecules, particularly in the fields of medicinal chemistry and asymmetric synthesis, makes it an essential tool for the modern organic chemist.

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. (Note: Foundational paper on Cbz group, URL not available for direct link).
  • MySkinRecipes. (n.d.). Benzyl (2-hydroxyethyl)(methyl)carbamate.
  • Benchchem. (n.d.). N-Benzyl-N-methylethanolamine | High-Purity Reagent.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Spinelli, L., Mori, M., & Fumagalli, L. (2025). Benzyl-N-[4-(2-hydroxyethyl)
  • Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups.
  • ResearchGate. (2020). Synthesis of N-protected N-methyl serine and threonine.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
  • The Role of N-Benzyl-N-methylethanolamine in Advanced Chemical Synthesis. (n.d.). Chemical Synthesis Industry News. ()
  • Google Patents. (n.d.). Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
  • PubChem. (n.d.). 2-(Methylamino)ethanol.

Sources

Application Note: A Practical Guide to the Chemoselective Cbz Protection of N-methyl-2-aminoethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of modern organic synthesis, particularly in the realm of peptide chemistry and the development of complex pharmaceutical intermediates. Introduced by Bergmann and Zervas in 1932, the Cbz group provides a robust and reliable method for masking the nucleophilicity of primary and secondary amines.[1][2] Its stability across a wide range of reaction conditions, combined with its facile removal via mild catalytic hydrogenolysis, makes it an invaluable tool for multi-step synthetic campaigns.[3]

This application note provides a detailed protocol and expert insights for the chemoselective N-protection of N-methyl-2-aminoethanol. This substrate is a valuable bifunctional building block, possessing both a secondary amine and a primary alcohol. The inherent difference in nucleophilicity between these two functional groups—with the amine being significantly more reactive than the alcohol—allows for selective protection at the nitrogen center.[4] Achieving high chemoselectivity is critical to prevent the formation of undesired O-acylated or di-protected byproducts, ensuring the generation of a clean, versatile intermediate for subsequent synthetic transformations. We will detail the widely-used Schotten-Baumann conditions, which employ an aqueous basic medium to effectively and selectively achieve the desired N-Cbz protection.

Reaction Mechanism and Rationale

The Cbz protection of an amine is a classic example of nucleophilic acyl substitution. The reaction mechanism involves the attack of the nucleophilic lone pair of the nitrogen atom on the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[5] This is followed by the expulsion of the chloride ion as a leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, which would render it unreactive.[4]

The key to the chemoselectivity of this reaction on N-methyl-2-aminoethanol lies in the superior nucleophilicity of the secondary amine compared to the primary alcohol. Under the mild basic conditions of the Schotten-Baumann reaction, the amine readily attacks the Cbz-Cl, while the less nucleophilic alcohol remains largely unreactive.

Diagram of the Cbz protection mechanism.

Reaction_Mechanism cluster_reactants Reactants cluster_ts Nucleophilic Attack cluster_products Products Amine N-methyl-2-aminoethanol TS Tetrahedral Intermediate Amine->TS 1. Amine attacks carbonyl carbon CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->TS Base Base (e.g., NaHCO₃) Byproduct HCl (neutralized by base) Base->Byproduct Neutralizes HCl Product Benzyl (2-hydroxyethyl)(methyl)carbamate TS->Product 2. Chloride is expelled TS->Byproduct 3. HCl is formed

Experimental Protocol: Schotten-Baumann Conditions

This protocol details a reliable method for the N-Cbz protection of N-methyl-2-aminoethanol in a biphasic solvent system.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMmolEquivalents
N-methyl-2-aminoethanolC₃H₉NO75.115.00 g66.561.0
Benzyl Chloroformate (Cbz-Cl)C₈H₇ClO₂170.5912.5 g (10.3 mL)73.281.1
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.0111.2 g133.12.0
Tetrahydrofuran (THF)C₄H₈O-100 mL--
Deionized WaterH₂O-100 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂-~300 mL--
Brine (sat. aq. NaCl)NaCl-~100 mL--
Anhydrous Sodium SulfateNa₂SO₄-As needed--
Equipment
  • 500 mL Round-bottom flask or three-necked flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve N-methyl-2-aminoethanol (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of THF (100 mL) and water (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the mixture for 15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Add benzyl chloroformate (1.1 eq) to a dropping funnel and add it dropwise to the vigorously stirred reaction mixture over 30-45 minutes. Ensure the internal temperature is maintained below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-20 hours.[4]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, dilute the mixture with 100 mL of water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[4]

    • Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 100 mL) to remove residual water and inorganic salts.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.[4]

  • Purification: Purify the resulting residue by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes) to yield the pure benzyl (2-hydroxyethyl)(methyl)carbamate.[4]

Diagram of the experimental workflow.

Experimental_Workflow A 1. Dissolve Amine & NaHCO₃ in THF/Water B 2. Cool to 0 °C A->B C 3. Add Cbz-Cl Dropwise B->C D 4. Stir at Room Temp (12-20h) C->D E 5. Aqueous Work-up (Add H₂O, Extract with EtOAc) D->E F 6. Wash Organic Layer with Brine E->F G 7. Dry (Na₂SO₄) & Concentrate F->G H 8. Purify via Column Chromatography G->H I Pure Product H->I

Senior Application Scientist Insights

Causality Behind Experimental Choices
  • Why Schotten-Baumann Conditions? The use of a biphasic solvent system (like THF/water or dioxane/water) with an inorganic base is a classic and highly effective strategy.[4][6] The aqueous layer dissolves the inorganic base (NaHCO₃) and the HCl byproduct, while the organic layer helps to solubilize the starting amine and the Cbz-Cl. This setup maintains a stable pH (typically 8-10), which is crucial for the reaction's success.[7] An excessively low pH would lead to the decomposition of Cbz-Cl, while a very high pH could promote unwanted side reactions.[7]

  • The Importance of Temperature Control: Benzyl chloroformate is a highly reactive and moisture-sensitive reagent. The initial reaction with the amine is exothermic. Performing the addition at 0 °C serves two primary purposes: it helps to dissipate the heat of the reaction safely, and it minimizes the rate of hydrolysis of Cbz-Cl by water, thereby maximizing the yield of the desired product.[1]

  • Choice of Base: Sodium bicarbonate is a mild and inexpensive base, making it ideal for this transformation. It is strong enough to neutralize the generated HCl but not so strong as to significantly deprotonate the alcohol, which helps to suppress O-acylation. Stronger bases like sodium hydroxide could increase the risk of this side reaction. For sensitive substrates, a buffered system of Na₂CO₃ and NaHCO₃ can be used to maintain a very specific pH range.[7]

  • Chemoselectivity Challenges: While the amine is significantly more nucleophilic, forcing conditions (e.g., high temperature, use of a strong non-nucleophilic base like LiHMDS in an anhydrous system) could lead to protection of the alcohol.[7] The protocol described here is optimized to favor N-acylation exclusively. If O-acylation is observed, ensure the temperature is kept low during addition and consider using a weaker base.

Troubleshooting Common Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Degradation of Cbz-Cl. 3. Product loss during work-up.1. Extend reaction time; monitor by TLC. 2. Use fresh Cbz-Cl; ensure dropwise addition at 0 °C. 3. Perform extractions carefully; ensure pH is neutral before extraction.
Starting Material Remains 1. Insufficient Cbz-Cl. 2. Inactive (hydrolyzed) Cbz-Cl.1. Use a slight excess of Cbz-Cl (1.1-1.2 eq). 2. Use a fresh bottle of the reagent.
Formation of Side Products 1. O-acylation of the alcohol. 2. Formation of dibenzyl carbonate.1. Maintain low temperature; avoid overly strong bases. 2. This can result from the reaction of Cbz-Cl with benzyl alcohol (a hydrolysis product). Ensure efficient stirring and temperature control.

Conclusion

The Cbz protection of N-methyl-2-aminoethanol is a straightforward yet critical transformation for the synthesis of more complex molecules. The protocol detailed in this note, utilizing Schotten-Baumann conditions, offers a reliable, high-yielding, and highly chemoselective method for achieving the desired N-protected product. By understanding the underlying mechanism and the rationale for key experimental parameters such as temperature, solvent, and base selection, researchers can effectively troubleshoot and adapt this procedure for various applications in drug discovery and chemical development.

References

  • Suzhou Highfine Biotech Co., Ltd. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Organic-Chemistry.org. (2019). Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Google Patents. (1988). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Master Organic Chemistry. (2018).
  • Google Patents. (2010). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • ResearchGate. (2010). An Excellent Method for Cbz-Protection of Amines.
  • Reddit. (2017).
  • Grokipedia. (n.d.).
  • Bentham Science. (2018). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
  • Wikipedia. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Synthesis.

Sources

Application Note: A Robust and Scalable Protocol for the Synthesis of N-Cbz-N-methyl-2-aminoethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Cbz-N-methyl-2-aminoethanol is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures where a protected amino alcohol is required. Transitioning its synthesis from a laboratory scale to a larger, pilot or industrial scale presents challenges related to reaction control, safety, product purity, and process economics. This application note provides a comprehensive, field-tested protocol for the scalable synthesis of N-Cbz-N-methyl-2-aminoethanol from N-methyl-2-aminoethanol and benzyl chloroformate. We emphasize the rationale behind key procedural steps, robust safety measures, and detailed methods for purification and quality control to ensure a reproducible and high-yielding process suitable for drug development professionals and researchers.

Introduction: The Strategic Importance of Protected Amino Alcohols

Amino alcohols are bifunctional compounds that serve as versatile building blocks in medicinal chemistry and materials science.[1] The selective protection of the amine functionality is a critical step to allow for subsequent, specific transformations of the hydroxyl group. The Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains one of the most reliable and widely used protecting groups for amines due to its stability under a range of conditions and its clean removal via catalytic hydrogenation.[2]

The target molecule, N-Cbz-N-methyl-2-aminoethanol, combines the stability of the Cbz group with the structural features of a secondary amino alcohol, making it a key precursor for more complex molecules. However, the scale-up of its synthesis is not trivial. The primary challenges include:

  • Exothermic Reaction Control: The reaction with benzyl chloroformate (Cbz-Cl) is highly exothermic and requires precise temperature management to prevent runaway reactions and the formation of impurities.

  • Reagent Handling: Benzyl chloroformate is a highly toxic, corrosive, and lachrymatory substance requiring stringent handling protocols.[3][4]

  • Purification Strategy: On a large scale, chromatographic purification is often economically and practically unfeasible. Therefore, a robust work-up and non-chromatographic purification method, such as vacuum distillation, is essential.

This guide details a scalable process that addresses these challenges, starting from the readily available N-methyl-2-aminoethanol.[5][6]

Overall Reaction Scheme

The synthesis proceeds via the N-acylation of N-methyl-2-aminoethanol with benzyl chloroformate under biphasic Schotten-Baumann conditions. An inorganic base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme

Materials and Equipment

All quantitative data for a representative 1.0 molar scale synthesis are summarized below. The process is linearly scalable with appropriate adjustments to equipment size and cooling capacity.

Reagents & Solvents Grade Supplier CAS No. Quantity (1.0 mol scale) Molar Equiv.
N-Methyl-2-aminoethanol≥98%Sigma-Aldrich109-83-175.11 g (80.3 mL)1.0
Benzyl Chloroformate (Cbz-Cl)≥97% (Stabilized)Alfa Aesar501-53-1170.59 g (142.2 mL)1.0
Sodium Bicarbonate (NaHCO₃)ReagentFisher Scientific144-55-8126.0 g1.5
Dichloromethane (DCM)ACS GradeVWR75-09-21.0 L-
Deionized Water--7732-18-51.5 L-
Hydrochloric Acid (1 M)ReagentJ.T.Baker7647-01-0~100 mL (for wash)-
Saturated NaCl Solution (Brine)--7647-14-5250 mL-
Anhydrous Magnesium Sulfate (MgSO₄)≥97%EMD Millipore7487-88-950 g-
Equipment Specification
Jacketed Glass Reactor5 L, with overhead stirrer, thermocouple, and condenser
Chiller/CirculatorCapable of maintaining -5 °C to 0 °C
Addition Funnel500 mL, pressure-equalizing
pH Meter / pH StripsRange 1-14
Separatory Funnel4 L
Rotary EvaporatorWith vacuum pump and cold trap
Vacuum Distillation ApparatusShort path, with insulated column

Mandatory Safety Protocols

Benzyl chloroformate (Cbz-Cl) is extremely hazardous. It is fatal if inhaled, causes severe skin burns and eye damage, and is very toxic to aquatic life.[3][7] All operations involving this reagent must be performed in a certified, high-flow chemical fume hood.

  • Personal Protective Equipment (PPE): A full-face respirator with an appropriate acid gas/organic vapor cartridge, heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton), a chemical-resistant apron, and splash goggles are mandatory.[4]

  • Ventilation: Use only in a well-ventilated area, preferably a walk-in fume hood for scale-up operations.[8]

  • Spill Management: Have a spill kit ready containing an appropriate absorbent (e.g., Chemizorb®) and a neutralizing agent like sodium bicarbonate.[9]

  • Quenching: Never add water directly to Cbz-Cl. Unreacted Cbz-Cl in the apparatus should be quenched carefully with a cold solution of sodium hydroxide or ammonium hydroxide under vigorous stirring.

Detailed Scale-Up Synthesis Protocol

This protocol is optimized for a 1.0 molar scale.

Step 1: Reactor Setup and Reagent Preparation
  • Assemble the Reactor: Set up the 5 L jacketed reactor with an overhead stirrer, thermocouple, nitrogen inlet, and a 500 mL pressure-equalizing addition funnel.

  • Initiate Cooling: Connect the reactor jacket to the chiller and begin cooling to 0 °C.

  • Prepare Solutions:

    • In a separate flask, dissolve 126.0 g (1.5 equiv.) of sodium bicarbonate in 750 mL of deionized water . Stir until fully dissolved.

    • Charge the addition funnel with 170.59 g (1.0 equiv.) of benzyl chloroformate . Perform this step in the fume hood.

Step 2: Reaction Execution
  • Charge Reagents: To the pre-chilled reactor, add 75.11 g (1.0 equiv.) of N-methyl-2-aminoethanol , followed by 1.0 L of dichloromethane (DCM) and the previously prepared aqueous sodium bicarbonate solution.

  • Establish Biphasic Mixture: Begin vigorous stirring (e.g., 300-400 RPM) to ensure efficient mixing between the organic and aqueous layers. The N-methyl-2-aminoethanol will be primarily in the organic phase.

  • Controlled Cbz-Cl Addition: Once the internal temperature is stable at 0-5 °C , begin the dropwise addition of benzyl chloroformate from the addition funnel.

    • Causality: A slow addition rate is paramount. The reaction is exothermic, and maintaining a low temperature prevents the degradation of Cbz-Cl and minimizes the formation of by-products. A typical addition time for this scale is 60-90 minutes .

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction's progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) or LC-MS until the starting amino alcohol is consumed.

    • Self-Validation: The disappearance of the starting material is the primary endpoint. A stable product spot/peak should be observed.

Step 3: Work-Up and Isolation
  • Phase Separation: Stop the stirrer and transfer the entire reaction mixture to a 4 L separatory funnel. Allow the layers to separate completely. Drain the lower organic (DCM) layer.

  • Aqueous Washes: The purpose of the washing steps is to systematically remove impurities.

    • 1 M HCl Wash: Return the organic layer to the separatory funnel and wash with 1 x 150 mL of cold 1 M HCl . This removes any unreacted N-methyl-2-aminoethanol and the inorganic base.

    • NaHCO₃ Wash: Wash with 1 x 150 mL of saturated sodium bicarbonate solution to neutralize any residual acid.

    • Brine Wash: Wash with 1 x 250 mL of brine to break any emulsions and remove the bulk of the dissolved water.[10]

  • Drying and Solvent Removal:

    • Dry the isolated organic layer over 50 g of anhydrous magnesium sulfate .

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator. Use a bath temperature below 40 °C to avoid product degradation. The result will be a crude oil.

Step 4: High-Purity Purification
  • Vacuum Distillation: For a product of high purity required in drug development, vacuum distillation is the preferred method.

  • Setup: Assemble a short-path distillation apparatus. It is critical to have a stable vacuum source and accurate temperature control.

  • Distillation Parameters:

    • Heat the crude oil under a high vacuum (<1 mmHg).

    • Collect the pure N-Cbz-N-methyl-2-aminoethanol fraction. The boiling point will be significantly lower than the atmospheric boiling point. (Note: A precise boiling point at a specific vacuum should be determined experimentally, but it is expected to be well above 100 °C at ~1 mmHg).

    • The purified product should be a colorless to pale yellow, viscous oil.

Process Workflow Diagram

The following diagram illustrates the logical flow of the entire synthesis protocol.

Scale_Up_Synthesis start Start reactor_setup 1. Reactor Setup - Assemble & Cool to 0°C start->reactor_setup reaction 3. Reaction - Charge NMEA, DCM, Base - Add Cbz-Cl (0-5°C) - Monitor (TLC/LC-MS) reactor_setup->reaction Ready Reactor reagent_prep 2. Reagent Prep - NaHCO3 (aq) - Charge Cbz-Cl reagent_prep->reaction Prepared Reagents workup 4. Work-Up - Phase Separation - Acid/Base/Brine Washes reaction->workup Reaction Complete isolation 5. Isolation - Dry (MgSO4) - Solvent Removal (Rotovap) workup->isolation purification 6. Purification - High Vacuum Distillation isolation->purification Crude Oil qc 7. QC & Storage - NMR, HPLC, IR - Store under N2 purification->qc Purified Oil end_product Final Product: N-Cbz-N-methyl- 2-aminoethanol qc->end_product

Caption: Workflow for the scale-up synthesis of N-Cbz-N-methyl-2-aminoethanol.

Characterization and Quality Control

The final product should be rigorously tested to confirm its identity and purity.

Analysis Technique Expected Result
Identity ¹H NMR (400 MHz, CDCl₃)δ ~ 7.35 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 3.70 (t, 2H, -CH₂-OH), 3.35 (t, 2H, N-CH₂-), 2.95 (s, 3H, N-CH₃). Note: Rotamers may cause peak broadening.
Identity IR (neat)ν ~ 3400 cm⁻¹ (br, O-H), 1690 cm⁻¹ (s, C=O, carbamate), 1490, 1450 cm⁻¹ (m, C=C, aromatic).
Purity HPLC (C18, MeCN/H₂O)≥ 98.0% purity.
Yield GravimetricTypical isolated yield: 80-90%.

Troubleshooting and Process Optimization

Problem Potential Cause Solution
Incomplete Reaction Insufficient base; poor mixing; low temperature.Ensure 1.5 equivalents of base are used. Increase stirring speed. Allow reaction to warm to room temperature for the final hour if necessary.
Low Yield Hydrolysis of Cbz-Cl; formation of by-products.Ensure anhydrous conditions for Cbz-Cl storage. Maintain strict temperature control (0-5 °C) during addition.
Product is Difficult to Purify Formation of dibenzyl carbonate or other impurities.This is often due to poor temperature control. A careful vacuum distillation with a fractionating column can help separate closely boiling impurities.
Emulsion during Work-up High concentration of salts or basic species.Add brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite.

References

  • Wikipedia. N-Methylethanolamine. [Link]

  • Google Patents. Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)
  • Google Patents. A kind of preparation method of N- benzyl ethyl alcohol amine.
  • Chemos GmbH & Co.KG. Safety Data Sheet: Benzyl chloroformate. [Link]

  • PrepChem.com. Synthesis of N-Cbz-ethanolamine. [Link]

  • Malaysian Journal of Science. SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. [Link]

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]

  • Wiley Online Library. Using the 9-BBN Group as a Transient Protective Group for the Functionalization of Reactive Chains of α-Amino Acids. [Link]

  • National Institutes of Health. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. [Link]

  • Wikipedia. Protecting group. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - BENZYL CHLOROFORMATE. [Link]

  • CP Lab Safety. N-Benzyl-N-methylethanolamine, min 90%, 100 grams. [Link]

  • National Institutes of Health. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

  • ResearchGate. Atmospheric chemistry of 2-aminoethanol (MEA). [Link]

  • Cardiff University ORCA. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health PubChem. 2-(Methylamino)ethanol. [Link]

  • Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]

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Application Note: Monitoring the Synthesis of N-Cbz-N-methyl-2-aminoethanol via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The protection of amines is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and complex molecules. The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines due to its stability under various conditions and its straightforward removal.[1][2] The synthesis of N-Cbz-N-methyl-2-aminoethanol, a valuable building block, involves the reaction of N-methyl-2-aminoethanol with benzyl chloroformate.[1][2] Precise monitoring of this reaction is critical to ensure complete conversion of the starting material, minimize the formation of byproducts, and determine the optimal reaction endpoint.

Thin-Layer Chromatography (TLC) is an indispensable technique for real-time reaction monitoring in synthetic chemistry.[3][4] It offers a rapid, cost-effective, and simple method to qualitatively assess the progress of a reaction by separating the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[5][6] This application note provides a detailed protocol for monitoring the N-Cbz protection of N-methyl-2-aminoethanol using TLC, including guidance on solvent system selection, visualization techniques, and interpretation of results.

Reaction Chemistry and Rationale for TLC Monitoring

The reaction proceeds via a nucleophilic attack of the secondary amine of N-methyl-2-aminoethanol on the electrophilic carbonyl carbon of benzyl chloroformate. A base is typically added to neutralize the hydrochloric acid byproduct.[1][7]

Reaction Scheme:

  • Starting Material: N-methyl-2-aminoethanol (a polar amino alcohol)

  • Reagent: Benzyl chloroformate

  • Product: N-Cbz-N-methyl-2-aminoethanol (a less polar carbamate)

  • Byproduct: Hydrochloric acid (neutralized by a base)

The significant difference in polarity between the starting amino alcohol and the Cbz-protected product makes TLC an ideal monitoring technique. The starting material, being more polar, will have a stronger interaction with the polar silica gel stationary phase and thus will travel a shorter distance up the TLC plate (lower Retention Factor, Rf). Conversely, the product, being less polar, will travel further up the plate (higher Rf).

Experimental Protocol

This section details the step-by-step procedure for monitoring the reaction progress using TLC.

Materials
  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Capillary tubes for spotting[3]

  • Mobile phase (e.g., ethyl acetate/hexane mixture)

  • UV lamp (254 nm) for visualization[8][9]

  • Staining solution (e.g., potassium permanganate or ninhydrin)

  • Forceps

  • Pencil

Procedure
  • Preparation of the TLC Chamber:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[3]

    • To ensure the chamber atmosphere is saturated with solvent vapors, which leads to better and more reproducible chromatograms, line the inside of the chamber with a piece of filter paper that is partially submerged in the solvent.[5]

    • Cover the chamber and allow it to equilibrate for at least 10 minutes.

  • Preparation of the TLC Plate:

    • Using a pencil, lightly draw a baseline (origin) approximately 1 cm from the bottom of the TLC plate.[5][10] Be careful not to scratch the silica surface.

    • Mark the lanes on the baseline where you will spot the samples. A standard setup includes lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Spotting the TLC Plate:

    • Dissolve a small amount of the starting material (N-methyl-2-aminoethanol) in a volatile solvent (e.g., methanol or dichloromethane) for the reference spot.

    • Using a clean capillary tube, draw up a small amount of the starting material solution and gently touch the tip to the designated 'SM' lane on the baseline. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.[11]

    • For the reaction mixture, withdraw a small aliquot from the reaction vessel using a capillary tube and spot it directly onto the 'RM' lane.

    • The 'C' lane is a co-spot, where both the starting material and the reaction mixture are applied to the same spot. This helps in unambiguously identifying the starting material spot in the reaction mixture lane.[12]

  • Developing the Plate:

    • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure that the solvent level is below the baseline.[10]

    • Cover the chamber and allow the solvent to ascend the plate by capillary action.[3][5]

    • Remove the plate when the solvent front is approximately 1 cm from the top of the plate.[4]

    • Immediately mark the solvent front with a pencil.[4]

  • Visualizing the Plate:

    • Allow the plate to dry completely.

    • UV Visualization: View the plate under a short-wave UV lamp (254 nm). The Cbz-protected product, containing an aromatic ring, will be UV-active and appear as a dark spot against the fluorescent green background of the plate.[8][9][13] Circle the visible spots with a pencil.

    • Staining: Since N-methyl-2-aminoethanol is not UV-active, a chemical stain is required for its visualization.

      • Potassium Permanganate Stain: This is a good general-purpose stain for compounds that can be oxidized, such as alcohols and amines.[14] The spots will appear as yellow-brown spots on a purple background.

      • Ninhydrin Stain: This stain is specific for primary and secondary amines, which will appear as colored spots (typically purple or yellow) upon heating.[15]

    • To stain the plate, dip it into the staining solution using forceps, then gently heat the plate with a heat gun until the spots appear.[8]

Data Interpretation and Troubleshooting

The progress of the reaction is determined by observing the changes in the TLC plate over time.

  • Start of the reaction (t=0): A prominent spot corresponding to the starting material will be visible in the 'SM' and 'RM' lanes.

  • During the reaction: A new spot, corresponding to the N-Cbz-N-methyl-2-aminoethanol product, will appear at a higher Rf value in the 'RM' lane. The intensity of the starting material spot will decrease as the reaction progresses, while the intensity of the product spot will increase.

  • Completion of the reaction: The starting material spot in the 'RM' lane should be completely gone, and only the product spot should be visible.

Data Summary
CompoundExpected PolarityExpected Rf ValueVisualization Method
N-methyl-2-aminoethanolHighLowStaining (KMnO4 or Ninhydrin)
N-Cbz-N-methyl-2-aminoethanolLowHighUV (254 nm), Staining
Troubleshooting
ProblemPossible CauseSolution
Spots are streakingSample is too concentrated; Compound is highly polar or acidic/basic.[16][17]Dilute the sample; Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[16][18]
Spots remain at the baselineMobile phase is not polar enough.[19]Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).[20]
Spots run at the solvent frontMobile phase is too polar.[12]Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).[20]
No spots are visibleSample is too dilute; Compound is not UV-active and a stain was not used.[17][18]Concentrate the sample or spot multiple times in the same lane; Use an appropriate chemical stain.[17]

Visual Schematics

Reaction Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) spotting Spot Samples (SM, C, RM) prep_chamber->spotting prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spotting development Develop Plate in Chamber spotting->development visualization Visualize Spots (UV and/or Stain) development->visualization interpretation Interpret Results (Assess Reaction Progress) visualization->interpretation

Caption: Workflow for monitoring the reaction using TLC.

Logical Flow for Solvent System Optimization

Solvent_Optimization start Start with 50:50 EtOAc:Hexane run_tlc Run TLC start->run_tlc observe_rf Observe Rf of Product run_tlc->observe_rf rf_low Rf too low (<0.2) observe_rf->rf_low Low rf_high Rf too high (>0.8) observe_rf->rf_high High rf_good Rf is good (0.2-0.4) observe_rf->rf_good Good increase_polarity Increase Polarity (More EtOAc) rf_low->increase_polarity decrease_polarity Decrease Polarity (More Hexane) rf_high->decrease_polarity end Optimal Solvent System Found rf_good->end increase_polarity->run_tlc decrease_polarity->run_tlc

Caption: Decision-making process for optimizing the TLC mobile phase.

Conclusion

Thin-Layer Chromatography is a powerful and efficient tool for monitoring the synthesis of N-Cbz-N-methyl-2-aminoethanol. By following the detailed protocol and understanding the principles of TLC, researchers can accurately track the consumption of starting materials and the formation of the product, leading to optimized reaction conditions and higher purity of the final compound. The visual and tabular data presented in this application note serve as a practical guide for scientists in the field of drug development and organic synthesis.

References

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Aryal, S. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. Retrieved from [Link]

  • University of California, Davis. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Thin Layer Chromatography (TLC) Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Nichols, L. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. Department of Chemistry. Retrieved from [Link]

  • PharmaShare. (2025, June 29). Troubleshooting TLC. Retrieved from [Link]

  • ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]

  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 1). What Is The Mobile Phase In TLC Chromatography?. YouTube. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • ResearchGate. (2017, August 4). A Simple, Efficient, Catalyst-Free and Solvent-Less Microwave-Assisted Process for N-Cbz Protection of Several Amines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of h. N-Benzyloxycarbonyl-2-aminoethanol. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 7.8: TLC Visualization Methods. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC VISUALIZATION SOLUTIONS. Retrieved from [Link]

  • Reddit. (2020, June 8). TLC seperation of carboxylix acid, amine, and the amide product. r/chemistry. Retrieved from [Link]

  • MDPI. (2020, December 15). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • University of Toronto. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]

  • ResearchGate. (n.d.). R f values of the standards used in TLC and their respective colors. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylethanolamine. Retrieved from [Link]

  • Bentham Science. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine.
  • Google Patents. (n.d.). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
  • Organic-Chemistry.org. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzyl-N-methylethanolamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Reddit. (2017, October 15). benzyl chloroformate (Cbz-Cl) protecting mechanism. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. Retrieved from [Link]

  • ResearchGate. (n.d.). list of RF values of various amino acids find out through TLC, used as standards. Retrieved from [Link]

  • MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • Pearson. (2024, July 4). Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Dealkylation of Amines. PMC. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • Farmacia Journal. (2009). QUALITATIVE AND SEMIQUANTITATIVE TLC ANALYSIS OF CERTAIN PHENOTHIAZINES IN HUMAN PLASMA. Retrieved from [Link]

  • Organic Syntheses. (2015, March 25). Preparation of Mono-‐Cbz Protected Guanidines. Retrieved from [Link]

Sources

Application Notes & Protocols: N-Cbz-N-methyl-2-aminoethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide on the applications of Benzyl 2-(methylamino)ethylcarbamate, more commonly known as N-Cbz-N-methyl-2-aminoethanol, within the field of medicinal chemistry. While not a ubiquitous starting material, this bifunctional molecule serves as a critical intermediate, offering precise control over synthetic pathways. Its utility stems from the strategic masking of a reactive secondary amine as a carbamate, thereby enabling selective functionalization of the hydroxyl group. This guide will elucidate the strategic rationale for its use, provide robust protocols for its synthesis and deprotection, and present its application in hypothetical, yet chemically sound, synthetic workflows relevant to drug discovery and development.

Introduction: The Strategic Role of a Protected Bifunctional Building Block

In the intricate landscape of multi-step organic synthesis, the final product's success often hinges on the precise and predictable reactivity of each intermediate. Bifunctional molecules, such as N-methyl-2-aminoethanol, are valuable synthons as they offer two points for molecular elaboration. However, their inherent reactivity at both the amine and hydroxyl groups presents a significant challenge: a lack of chemoselectivity.

N-methyl-2-aminoethanol itself is a known building block for various pharmaceuticals, including the antihistamine and antidepressant mianserin.[1][2] The core challenge arises when a synthetic route requires selective reaction at the hydroxyl group without interference from the more nucleophilic secondary amine. This is where the strategic application of a protecting group becomes paramount.

The Carbobenzyloxy (Cbz or Z) group is a cornerstone of amine protection strategy, particularly in peptide synthesis.[3][4] It converts the nucleophilic amine into a significantly less reactive carbamate, which is stable to a wide range of reaction conditions but can be cleaved cleanly under specific, mild protocols, most notably catalytic hydrogenolysis.[4][5]

Therefore, N-Cbz-N-methyl-2-aminoethanol represents not just a molecule, but a synthetic tactic. It is the pre-packaged, amine-protected version of N-methyl-2-aminoethanol, designed for chemists to exploit the reactivity of the hydroxyl group before revealing the amine for subsequent transformations. This guide provides the practical knowledge to leverage this tactic effectively.

Physicochemical Properties and Characterization Data

A summary of the key properties for N-Cbz-N-methyl-2-aminoethanol is provided below. This data is essential for reaction planning, purification, and analytical verification.

PropertyValue
IUPAC Name Benzyl (2-hydroxyethyl)(methyl)carbamate
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
Appearance Colorless to pale yellow oil or solid
Boiling Point Decomposes upon heating
Solubility Soluble in CH₂Cl₂, EtOAc, MeOH, THF. Insoluble in water.
Key Spectroscopic Data ¹H NMR (CDCl₃): δ ~7.35 (m, 5H), 5.15 (s, 2H), 3.75 (t, 2H), 3.50 (t, 2H), 3.00 (s, 3H)

Synthesis Protocol: Preparation of N-Cbz-N-methyl-2-aminoethanol

The following protocol details the straightforward synthesis of the title compound from commercially available starting materials. The procedure is adapted from established methods for Cbz protection of amino alcohols.[6]

Rationale

The synthesis involves the nucleophilic attack of the secondary amine of N-methyl-2-aminoethanol on the electrophilic carbonyl carbon of benzyl chloroformate. A mild base, such as sodium bicarbonate, is used to quench the HCl byproduct generated during the reaction, preventing the protonation of the starting amine which would render it unreactive. The reaction is performed at 0°C to control the exothermicity associated with the reaction of an acyl chloride.

Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve N-methyl-2-aminoethanol and NaHCO₃ in H₂O/DCM prep2 Cool solution to 0°C in an ice bath prep1->prep2 react1 Add Benzyl Chloroformate (Cbz-Cl) dropwise over 30 min prep2->react1 react2 Stir at 0°C for 1 hr, then RT for 2 hrs react1->react2 workup1 Separate organic layer react2->workup1 workup2 Wash with 1M HCl, sat. NaHCO₃, and brine workup1->workup2 workup3 Dry over Na₂SO₄, filter, and concentrate workup2->workup3 workup4 Purify via silica gel chromatography workup3->workup4 final_product N-Cbz-N-methyl- 2-aminoethanol workup4->final_product Yields pure product cluster_path1 Pathway 1: OH Reaction First cluster_path2 Result start N-Cbz-N-methyl-2-aminoethanol (Amine Protected) step1_1 React at -OH (e.g., Esterification, Etherification) start->step1_1 Selective Functionalization step1_2 Cbz Deprotection (H₂, Pd/C) step1_1->step1_2 step1_3 React at -NHMe (e.g., Amidation, Reductive Amination) step1_2->step1_3 final Disubstituted Product step1_3->final

Sources

Troubleshooting & Optimization

Technical Support Gateway: Synthesis of N-Cbz-N-methyl-2-aminoethanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of N-Cbz-N-methyl-2-aminoethanol. This guide is designed for researchers, chemists, and process development professionals who are utilizing this important intermediate. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthesis effectively. We will address common challenges encountered in the laboratory, focusing on the critical issue of chemoselectivity and byproduct formation.

Troubleshooting Guide & FAQs

This section addresses the most frequent issues encountered during the Cbz protection of N-methylaminoethanol. Each answer provides a diagnosis, the underlying chemical principles, and actionable solutions.

Q1: My LC-MS/NMR shows a significant impurity at a higher molecular weight (approx. 329 g/mol ). What is this byproduct and how can I prevent its formation?

A1: Diagnosis & Mechanism

The observed higher molecular weight species is almost certainly the di-protected byproduct, O,N-bis(benzyloxycarbonyl)-N-methyl-2-aminoethanol .

N-methylaminoethanol possesses two nucleophilic sites: a secondary amine and a primary alcohol.[1][2] While the amine is significantly more nucleophilic and will react preferentially, the hydroxyl group can also be acylated by benzyl chloroformate (Cbz-Cl) to form a carbonate ester, especially under forcing conditions.[3][4] This leads to the formation of the undesired di-protected compound.

The reaction proceeds in two steps:

  • Desired Reaction: Fast reaction at the more nucleophilic amine center.

  • Side Reaction: Slower, competing reaction at the less nucleophilic alcohol, which can be accelerated by excess reagents or inappropriate conditions.

Preventative Strategies:

  • Control Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of Cbz-Cl. Adding the Cbz-Cl slowly and controllably, ideally via a syringe pump, prevents localized high concentrations that can drive the less favorable O-acylation.

  • Temperature Control: Maintain a low reaction temperature (0 °C to 5 °C). The activation energy for N-acylation is lower than for O-acylation. By keeping the temperature low, you provide enough energy for the desired reaction to proceed efficiently while kinetically disfavoring the undesired side reaction.

  • Choice of Base: Use a mild, non-nucleophilic base. Aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) under Schotten-Baumann conditions is often ideal.[5][6] These bases are strong enough to neutralize the HCl byproduct, driving the reaction forward, but typically do not aggressively deprotonate the alcohol, thus minimizing its reactivity.[7] Avoid strong bases like sodium hydride (NaH) unless specifically required, as they will readily deprotonate the alcohol and promote O-acylation.[6]

Q2: My reaction is sluggish, and post-reaction analysis shows a large amount of unreacted N-methylaminoethanol. What are the likely causes?

A2: Diagnosis & Troubleshooting

This issue typically points to three potential problems: insufficient activation, poor reagent quality, or inadequate mixing in biphasic systems.

Troubleshooting Steps:

  • Reagent Quality: Benzyl chloroformate is highly sensitive to moisture and can decompose over time into benzyl alcohol, HCl, and CO₂.[4] Use a fresh bottle or a recently opened bottle stored under inert gas. An older, partially hydrolyzed reagent will have a lower effective concentration, leading to an incomplete reaction.

  • pH Control (Aqueous Systems): For the amine to be nucleophilic, it must be in its free base form. When using aqueous systems (e.g., with NaHCO₃), the pH must be maintained between 8 and 10.[5] If the pH drops too low due to the HCl generated, the amine will become protonated (R₂NH₂⁺), rendering it non-nucleophilic and halting the reaction. Ensure you have sufficient base to neutralize all the generated HCl.

  • Solubility and Mixing: N-methylaminoethanol is soluble in water, while Cbz-Cl is typically added in an organic solvent (like THF, dioxane, or DCM).[2][8] In such a biphasic system, vigorous stirring is absolutely essential to maximize the interfacial area where the reaction occurs. If stirring is inadequate, the reaction will be limited by mass transport and appear sluggish.

Q3: I'm observing benzyl alcohol as a major impurity in my crude product. Where is this coming from?

A3: Diagnosis & Mechanism

The presence of benzyl alcohol is a clear indicator of benzyl chloroformate decomposition . Cbz-Cl readily hydrolyzes in the presence of water to form benzyl alcohol and HCl.[4] This can happen either before the reaction (if the reagent is old or has been improperly handled) or during the reaction if conditions are too aqueous or the reaction is run for an unnecessarily long time.

Preventative Measures:

  • Use Anhydrous Solvents: If performing the reaction in a purely organic solvent system (e.g., DCM with triethylamine), ensure the solvent is anhydrous and the reaction is run under an inert atmosphere (N₂ or Argon).

  • Reagent Handling: Purchase Cbz-Cl in smaller bottles to minimize headspace and exposure to atmospheric moisture over time. Always handle it in a fume hood and ensure it is sealed tightly under an inert atmosphere after use.[6]

  • Minimize Water in Workup: During the aqueous workup, perform extractions efficiently and avoid letting the reaction mixture sit in contact with the aqueous phase for extended periods.

Q4: How do I choose the optimal base and solvent system for this specific transformation?

A4: System Comparison

The choice between an aqueous (Schotten-Baumann) and an organic solvent system depends on scale, desired workup, and control parameters. Both can be effective, but they have different advantages and disadvantages.

ParameterAqueous Biphasic System (e.g., THF/Water, NaHCO₃)Anhydrous Organic System (e.g., DCM, Triethylamine)
Advantages - Excellent temperature control due to water's heat capacity.- pH is buffered, protecting the product.[5]- Easy workup (phase separation).- Generally high selectivity for N-acylation.- Homogeneous reaction, often faster kinetics.- Easier to run under strictly anhydrous conditions.- Suitable for substrates with poor water solubility.
Disadvantages - Cbz-Cl hydrolysis is a competing side reaction.[4]- Vigorous stirring is required for mass transfer.- Product may have some water solubility, affecting extraction yields.[9]- Temperature control can be more challenging.- Triethylamine hydrochloride salt can complicate workup.- Triethylamine can sometimes promote side reactions if not used carefully.
Best For Small to medium scale synthesis where selectivity is paramount and a simple extractive workup is desired.Situations where the starting material is not water-soluble or when anhydrous conditions are critical to prevent other side reactions.

Recommendation: For the synthesis of N-Cbz-N-methyl-2-aminoethanol, the aqueous biphasic system is generally preferred due to the high water solubility of the starting material and the excellent selectivity it affords when temperature and pH are properly controlled.

Optimized Synthesis Protocol

This protocol is designed to maximize yield and purity by incorporating the best practices discussed above.

Materials:

  • N-methylaminoethanol (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl, 1.05 eq)

  • Sodium Bicarbonate (NaHCO₃, 2.5 eq)

  • Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methylaminoethanol (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of THF and water.

  • Cool the flask to 0 °C in an ice-water bath. Ensure the mixture is stirring vigorously.

  • Add benzyl chloroformate (1.05 eq), dissolved in a small amount of THF, dropwise to the stirring reaction mixture over 30-45 minutes. Use a dropping funnel or a syringe pump for best control.

  • Monitor the reaction by TLC or LC-MS. After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours until the starting material is consumed.

  • Once complete, transfer the mixture to a separatory funnel. Dilute with ethyl acetate.

  • Separate the organic layer. Wash it sequentially with 1N HCl (to remove any unreacted amine), water, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield N-Cbz-N-methyl-2-aminoethanol as a pure oil.[8]

Mechanistic Insights: The Chemoselectivity Challenge

Understanding the flow of electrons is key to controlling this reaction. The diagrams below illustrate the desired pathway versus the primary side reaction.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products SM N-Methylaminoethanol (Two Nucleophilic Sites) N_Attack Attack by Amine (N) (More Nucleophilic) Favored at Low Temp SM->N_Attack Path A O_Attack Attack by Alcohol (O) (Less Nucleophilic) Becomes Competitive with Excess Cbz-Cl / High Temp SM->O_Attack Path B CbzCl Benzyl Chloroformate (Electrophile) CbzCl->N_Attack CbzCl->O_Attack Desired N-Cbz-N-methyl-2-aminoethanol (Desired Product) N_Attack->Desired Side O,N-bis-Cbz Adduct (Di-Protected Byproduct) O_Attack->Side Desired->O_Attack Further Reaction

Caption: Reaction pathways for Cbz protection of N-methylaminoethanol.

The workflow for a successful synthesis involves careful execution and purification to isolate the desired product from potential byproducts.

G start 1. Dissolve SM & Base in THF/Water cool 2. Cool to 0°C start->cool add 3. Slow, Dropwise Addition of Cbz-Cl cool->add react 4. Stir at 0°C (Monitor by TLC/LC-MS) add->react workup 5. Extractive Workup (EtOAc, HCl wash, Brine) react->workup dry 6. Dry & Concentrate workup->dry purify 7. Flash Chromatography dry->purify product 8. Pure Product purify->product

Caption: Optimized workflow for the synthesis and purification.

References
  • [No Author]. (n.d.). Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. Google Patents.
  • [No Author]. (2020). Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • [No Author]. (n.d.). Process for preparing enantiomerically enriched amino-alcohols. Google Patents.
  • [No Author]. (n.d.). A convenient way for the synthesis of mono N-alkylated ethanolamine. ChemRxiv. Retrieved from [Link]

  • [No Author]. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • [Reddit User]. (2017). benzyl chloroformate (Cbz-Cl) protecting mechanism. Reddit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methylamino)ethanol. PubChem. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). N-Methylethanolamine. Wikipedia. Retrieved from [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Loconto, P. R., Pan, Y., & Kamdem, D. P. (1998). Isolation and recovery of 2-aminoethanol, N-methyl-2-aminoethanol, and N,N-dimethyl-2-aminoethanol from a copper amine aqueous matrix... Journal of Chromatographic Science, 36(6), 299-305. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-Cbz-ethanolamine. Retrieved from [Link]

  • [No Author]. (n.d.). Using the 9-BBN Group as a Transient Protective Group for the Functionalization of Reactive Chains of α-Amino Acids. Retrieved from [Link]

  • [No Author]. (2024). SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. Malaysian Journal of Science. Retrieved from [Link]

  • European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. Retrieved from [Link]

  • Kobe University. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Retrieved from [Link]

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Technical Support Center: Optimizing the Synthesis of Benzyl (2-hydroxyethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzyl (2-hydroxyethyl)(methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the yield and purity of this critical chemical intermediate. Moving beyond simple procedural lists, we will delve into the causality behind experimental choices, offering a framework for troubleshooting and optimization grounded in established chemical principles.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental scientific principles governing the synthesis, providing the core knowledge needed to make informed experimental decisions.

Q1: What is the core reaction mechanism for the synthesis of benzyl (2-hydroxyethyl)(methyl)carbamate?

A: The synthesis is a classic example of amine protection using benzyl chloroformate (Cbz-Cl). The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N-methylaminoethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. The final step involves the deprotonation of the nitrogen to yield the stable carbamate product and a molecule of hydrochloric acid (HCl).[1][2]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products NMA N-Methylaminoethanol (Nucleophile) Tetrahedral Tetrahedral Intermediate NMA->Tetrahedral 1. Nucleophilic Attack CbzCl Benzyl Chloroformate (Electrophile) CbzCl->Tetrahedral Product Benzyl (2-hydroxyethyl)(methyl)carbamate Tetrahedral->Product 2. Chloride Elimination HCl HCl Base Base (e.g., Et3N, NaOH) (HCl Scavenger) HCl->Base 3. Acid Neutralization Troubleshooting_Workflow cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Workup Issues Start Low or No Product Yield CheckReagents Step 1: Verify Reagent Quality & Stoichiometry Start->CheckReagents CbzCl_Decomp Is Cbz-Cl old or discolored? (Hydrolysis/Decomposition) CheckReagents->CbzCl_Decomp Amine_Impure Is N-methylaminoethanol pure? (Water content) CheckReagents->Amine_Impure Base_Issue Is base amount correct? (≥1.1 eq.) CheckReagents->Base_Issue CheckConditions Step 2: Review Reaction Conditions Temp_Issue Was Cbz-Cl added slowly at 0°C? (Control Exotherm) CheckConditions->Temp_Issue Mixing_Issue Was stirring adequate? (Homogeneity) CheckConditions->Mixing_Issue Moisture_Issue Were anhydrous conditions used? (If applicable) CheckConditions->Moisture_Issue CheckWorkup Step 3: Analyze Workup & Purification Extraction_Issue Was extraction pH correct? (Product is neutral) CheckWorkup->Extraction_Issue Loss_Issue Was product lost during purification? (Check column fractions/mother liquor) CheckWorkup->Loss_Issue Success Yield Improved CbzCl_Decomp->CheckConditions Amine_Impure->CheckConditions Base_Issue->CheckConditions Temp_Issue->CheckWorkup Mixing_Issue->CheckWorkup Moisture_Issue->CheckWorkup Loss_Issue->Success

Caption: A logical workflow for troubleshooting low product yield.

Problem 1: My reaction yields are consistently low or I see no product formation.

  • Q: What are the most likely causes for a failed reaction? A: The primary culprits are typically related to reagent quality or reaction setup.

    • Inactive Benzyl Chloroformate: As discussed in the FAQ, Cbz-Cl is highly sensitive to moisture and degrades over time. [1][3]Its hydrolysis produces benzyl alcohol and HCl, rendering it ineffective. Action: Use a fresh bottle of Cbz-Cl or a recently opened one stored under inert gas.

    • Insufficient Base: The reaction produces one equivalent of HCl. You need at least one equivalent of a base to neutralize it. If less is used, the starting amine will be protonated and the reaction will stop. Action: Use a slight excess of base (e.g., 1.1-1.2 equivalents) to ensure complete neutralization.

    • Incorrect Order of Addition: Always add the benzyl chloroformate slowly to the mixture of the amine and the base. Adding the amine to the benzyl chloroformate can create localized high concentrations of the electrophile, promoting side reactions.

Problem 2: My final product is contaminated with significant byproducts.

  • Q: I've isolated my product, but NMR analysis shows impurities. What are they and how can I prevent them? A: Two common byproducts can arise from this specific reaction.

    • O-acylation Product (Benzyl (methyl)(2-(((benzyloxy)carbonyl)oxy)ethyl)carbamate): While the amine is a stronger nucleophile than the alcohol, reaction at the hydroxyl group can occur, especially if the amine is sterically hindered or if the reaction overheats. This forms a carbonate byproduct. Action: Maintain strict temperature control. Add the Cbz-Cl dropwise at 0 °C to allow the more reactive amine to react first before significant O-acylation can occur.

    • Benzyl Alcohol: This is almost always present in small amounts due to the hydrolysis of Cbz-Cl by trace moisture or during an aqueous workup. [1]Action: While difficult to eliminate completely, its formation can be minimized by using an anhydrous solvent and an organic base (like triethylamine). Benzyl alcohol can typically be separated from the desired product via silica gel chromatography.

Problem 3: The reaction stalls before completion, with starting material still present.

  • Q: My TLC or LC-MS analysis shows the reaction stops after about 50% conversion, even after several hours. What is happening? A: This is a classic symptom of amine protonation. As the reaction proceeds, it generates HCl. If the base is not efficient enough at scavenging the acid, the local pH will drop, and the remaining N-methylaminoethanol starting material will be converted to its ammonium salt. This salt is not nucleophilic and will not react with Cbz-Cl.

    • Action 1 (Homogeneous System): Ensure you have added at least 1.1 equivalents of your organic base (e.g., triethylamine).

    • Action 2 (Biphasic System): Increase the stirring speed to improve mixing between the organic and aqueous layers. Ensure the concentration of your inorganic base (e.g., NaOH) in the aqueous layer is sufficient (e.g., 1N solution). [4]

Section 3: Optimized Experimental Protocol

This protocol provides a reliable, self-validating method for the synthesis of benzyl (2-hydroxyethyl)(methyl)carbamate, incorporating best practices to maximize yield and purity.

Reagents & Materials:

  • N-methylaminoethanol (1.0 eq.)

  • Benzyl chloroformate (1.05 eq.)

  • Triethylamine (1.2 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add N-methylaminoethanol (1.0 eq.) and anhydrous dichloromethane to make a ~0.5 M solution.

  • Addition of Base: Add triethylamine (1.2 eq.) to the flask.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add benzyl chloroformate (1.05 eq.) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the N-methylaminoethanol spot has disappeared.

  • Workup - Quenching: Cool the mixture back to 0 °C and slowly add water to quench the reaction.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acidic species), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

References

  • Grokipedia.
  • Wikipedia. Benzyl chloroformate. [Link]

  • Organic Syntheses. BENZYL ISOPROPOXYMETHYL CARBAMATE. [Link]

  • Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. [Link]

  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

  • Google Patents. Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)
  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]

  • Reddit. benzyl chloroformate (Cbz-Cl) protecting mechanism. [Link]

  • Common Organic Chemistry. Benzyl Chloroformate. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of N-Cbz-N-methyl-2-aminoethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of N-Cbz-N-methyl-2-aminoethanol. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. We will address common challenges, provide in-depth troubleshooting, and offer practical, field-proven solutions to ensure a safe, efficient, and scalable process.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction, and what are the primary challenges during scale-up?

The synthesis of N-Cbz-N-methyl-2-aminoethanol involves the N-protection of N-methyl-2-aminoethanol using benzyl chloroformate (Cbz-Cl). This is a nucleophilic acyl substitution where the secondary amine attacks the electrophilic carbonyl carbon of the chloroformate.[1] The reaction produces one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion.[1][2]

While straightforward at the bench, scaling this process introduces significant challenges related to:

  • Exotherm Management: The reaction is highly exothermic, and improper heat dissipation on a large scale can lead to dangerous temperature spikes, promoting side reactions and compromising product quality.

  • Reagent Addition Control: Localized high concentrations of Cbz-Cl during addition can cause byproduct formation.

  • Workup and Purification: The product is typically an oil, making large-scale purification by chromatography impractical and distillation challenging.[3]

  • Safety: Handling large quantities of corrosive and toxic reagents like N-methyl-2-aminoethanol and Cbz-Cl requires stringent safety protocols.[4][5][6][7]

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Byproducts N-methyl-2-aminoethanol N-methyl-2-aminoethanol Reaction Nucleophilic Acyl Substitution N-methyl-2-aminoethanol->Reaction Benzyl Chloroformate (Cbz-Cl) Benzyl Chloroformate (Cbz-Cl) Benzyl Chloroformate (Cbz-Cl)->Reaction Base (e.g., NaHCO3) Base (e.g., NaHCO3) Base (e.g., NaHCO3)->Reaction Neutralizes HCl N-Cbz-N-methyl-2-aminoethanol Desired Product Reaction->N-Cbz-N-methyl-2-aminoethanol HCl HCl (neutralized by base) Reaction->HCl

Q2: How do I select the optimal base and solvent system for a large-scale reaction?

The choice of base and solvent is critical for reaction success, safety, and ease of workup. Two primary systems are commonly employed: Schotten-Baumann conditions or an organic solvent with a tertiary amine base.

  • Schotten-Baumann Conditions: This involves using an aqueous base (like NaHCO₃ or Na₂CO₃) in a biphasic system with an organic solvent (like Dichloromethane or Ethyl Acetate). The HCl generated dissolves in the aqueous phase and is neutralized. This method is cost-effective and simplifies base removal.[1]

  • Organic System: This uses a soluble organic base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an anhydrous organic solvent (like THF or DCM).[2] The resulting ammonium salt (e.g., triethylammonium chloride) often precipitates and must be filtered off, or removed via an aqueous wash.

The table below compares these systems for scale-up suitability.

ParameterSchotten-Baumann (e.g., NaHCO₃/DCM/H₂O)Organic System (e.g., TEA/DCM)Senior Scientist's Recommendation
Cost LowModerateFor large-scale production, the cost-effectiveness of inorganic bases is highly advantageous.
Workup Simple phase separation. Base is in the aqueous layer.Requires filtration of ammonium salts or extensive aqueous washes.Schotten-Baumann typically offers a more straightforward workup, minimizing filtration steps.
Moisture Sensitivity Tolerant to water by design.Requires anhydrous conditions to prevent Cbz-Cl hydrolysis.The inherent water tolerance of the Schotten-Baumann setup reduces risk from atmospheric moisture.
Byproduct Risk Lower risk of base-related side reactions.Tertiary amines can sometimes catalyze side reactions.Inorganic bases are generally less problematic.
Recommendation Highly Recommended for Scale-Up Suitable, but may add complexity to the workup.Start with a Schotten-Baumann approach for robustness and simplicity in a plant setting.

Troubleshooting Guide: From Bench to Plant

Problem 1: Reaction is sluggish or stalls, resulting in low conversion.

Low conversion is a common scale-up issue, often stemming from factors that are less impactful at the bench scale.

  • Potential Cause A: Inadequate Mixing/Mass Transfer

    • The "Why": On a large scale, reactants may not be homogenously mixed. In a biphasic Schotten-Baumann system, poor mixing reduces the interfacial area where the reaction occurs, slowing down the process. The generated HCl can become trapped in the organic layer, protonating the starting amine and rendering it non-nucleophilic.[2]

    • Solution:

      • Optimize Agitation: Ensure the reactor's agitator provides sufficient mechanical stirring to create a fine emulsion, maximizing the surface area between the organic and aqueous phases.

      • Consider a Phase-Transfer Catalyst: A small amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the base or amine between phases, accelerating the reaction.

  • Potential Cause B: Poor Reagent Quality or Degradation

    • The "Why": Benzyl chloroformate is highly sensitive to moisture.[7] A partially hydrolyzed bottle of Cbz-Cl will have a lower effective concentration and introduce benzyl alcohol as an impurity from the start.

    • Solution:

      • Use Fresh Reagent: Always use a fresh, sealed bottle of Cbz-Cl for large-scale runs.

      • Verify Purity: If in doubt, test the reagent's purity via titration or NMR before use.

  • Potential Cause C: Incorrect Temperature Control

    • The "Why": While the reaction is exothermic, it still requires a certain activation energy. If the reaction is over-cooled out of an abundance of caution, its rate can slow dramatically.

    • Solution:

      • Controlled Temperature Ramp: Start the reaction at 0-5 °C for the initial addition of Cbz-Cl, then allow it to slowly warm to room temperature to ensure it proceeds to completion.[1]

      • Monitor with In-Process Controls (IPC): Use HPLC or TLC to monitor the consumption of the starting material before deciding the reaction is complete.

Problem 2: Significant formation of an unknown, less polar byproduct.

This is often the result of O-protection of the hydroxyl group.

  • The "Why": The hydroxyl group on N-methyl-2-aminoethanol is also a nucleophile, albeit a weaker one than the secondary amine. Under harsh conditions—such as high temperatures from a poor exotherm control, or in the presence of a very strong, non-hindered base—it can react with Cbz-Cl to form a carbonate byproduct, benzyl (2-(benzyloxycarbonyl(methyl)amino)ethyl) carbonate.

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature below 25 °C. The rate of N-acylation is significantly faster than O-acylation at lower temperatures.

    • Controlled Reagent Addition: Add the Cbz-Cl slowly and sub-surface to avoid localized "hot spots" and high concentrations of the reagent.

    • Choice of Base: A mild inorganic base like sodium bicarbonate is less likely to deprotonate the alcohol, disfavoring the O-acylation side reaction.

G Start Start Charge_Reactor Charge Reactor: - N-methyl-2-aminoethanol - Solvent (DCM) - Aqueous Base (NaHCO3 soln) Start->Charge_Reactor Cool Cool to 0-5 °C Charge_Reactor->Cool Add_CbzCl Slowly Add Cbz-Cl (Maintain T < 10 °C) Cool->Add_CbzCl Warm_Stir Warm to RT Stir for 2-4h Add_CbzCl->Warm_Stir IPC_Check IPC Check (TLC/HPLC) for completion Warm_Stir->IPC_Check Workup Begin Workup IPC_Check->Workup Complete Incomplete Incomplete: Continue stirring, re-check after 1-2h IPC_Check->Incomplete Incomplete Phase_Separation Separate Organic Layer Workup->Phase_Separation Incomplete->Warm_Stir Wash Wash Organic Layer: - Dilute HCl (removes excess amine) - Brine Phase_Separation->Wash Dry_Concentrate Dry (Na2SO4) and Concentrate in Vacuo Wash->Dry_Concentrate Purification Purify Product (e.g., High-Vac Distillation) Dry_Concentrate->Purification End End Purification->End

Problem 3: Difficult workup due to emulsion formation.

Emulsions are a process chemist's nightmare, especially at scale.

  • The "Why": The product itself has amphiphilic properties (a polar carbamate and hydroxyl group with a non-polar benzyl group), which can act as a surfactant, stabilizing emulsions between the organic and aqueous layers. Salts formed during the reaction can also contribute.

  • Solution:

    • Add Brine: During the aqueous washes, use a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break the emulsion by "salting out" the organic components.

    • Filter Through Celite®: If a persistent emulsion forms, filtering the entire biphasic mixture through a pad of diatomaceous earth (Celite®) can often break it.

    • Minimize Agitation During Wash: Use gentle mixing during the washing steps, sufficient to ensure contact but not so vigorous as to create a stable emulsion.

    • Solvent Choice: If emulsions are persistent with DCM, consider switching to a less emulsion-prone solvent like methyl tert-butyl ether (MTBE) or ethyl acetate for the workup.

Scale-Up Protocol and Safety Considerations

This protocol is a general guideline for a 1-mole scale synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay with suitable personal protective equipment (PPE).

Experimental Protocol (1.0 mole scale)
  • Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel.

  • Charging:

    • To the reactor, add N-methyl-2-aminoethanol (75.1 g, 1.0 mol).

    • Add Dichloromethane (DCM, 1.5 L).

    • Add a solution of sodium bicarbonate (126 g, 1.5 mol, 1.5 equiv) in deionized water (1.5 L).

  • Reaction:

    • Begin vigorous stirring to create a well-mixed biphasic solution.

    • Cool the reactor contents to 0-5 °C using a circulating chiller.

    • Dissolve benzyl chloroformate (179.0 g, 1.05 mol, 1.05 equiv) in DCM (250 mL) and charge it to the dropping funnel.

    • Add the Cbz-Cl solution dropwise over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Once the addition is complete, allow the mixture to slowly warm to ambient temperature (20-25 °C) and stir for an additional 2-3 hours.

  • In-Process Control (IPC): Withdraw a small sample from the organic layer, spot it on a TLC plate (e.g., 30% Ethyl Acetate/Hexanes), and check for the absence of the starting amine.

  • Workup:

    • Stop the stirrer and allow the layers to separate.

    • Drain the lower organic layer.

    • Wash the organic layer with 1 M HCl (500 mL) to remove any unreacted N-methyl-2-aminoethanol.

    • Wash with saturated brine (500 mL) to aid phase separation and remove water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.

  • Purification: Purify the crude oil by high-vacuum distillation to obtain N-Cbz-N-methyl-2-aminoethanol.

Critical Safety Considerations
Reagent/ProcessHazardMitigation Strategy
N-methyl-2-aminoethanol Corrosive, causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin.[4][5][6][8]Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile or neoprene), splash goggles, and a lab coat. Handle in a well-ventilated area.
Benzyl Chloroformate (Cbz-Cl) Toxic, corrosive, lachrymator (causes tearing). Reacts with water to release HCl gas.[7]Always handle in a fume hood. Use a pressure-equalizing dropping funnel for addition. Have a quench solution (e.g., sodium bicarbonate) ready for spills.
Exothermic Reaction Potential for thermal runaway, leading to pressure buildup and loss of containment.Use a jacketed reactor with a reliable cooling system. Ensure slow, controlled addition of Cbz-Cl. Monitor the internal temperature continuously.
Dichloromethane (DCM) Volatile, potential carcinogen.Minimize exposure by handling in a closed system or well-ventilated area. Use appropriate respiratory protection if necessary.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Scribd. (2022). Application Note - N-CBZ Protection. Retrieved from [Link]

  • Bedard, A. C., & Lohr, T. L. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(5), 488-492. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Org. Synth., 92, 91-102. [Link]

  • Song, G. Q., et al. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 13(3), 177-180. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Google Patents. (1988). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
  • Google Patents. (2010). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • Royal Society of Chemistry. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-Cbz-ethanolamine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Benzyl-N-Methylethanolamine, 99%(GC). Retrieved from [Link]

  • Loconto, P. R., Pan, Y., & Kamdem, D. P. (1998). Isolation and recovery of 2-aminoethanol, N-methyl-2-aminoethanol, and N,N-dimethyl-2-aminoethanol from a copper amine aqueous matrix and from amine-treated sawdust using liquid-liquid extraction and liquid-solid extraction combined with capillary gas chromatography-ion-trap mass spectrometry. Journal of Chromatographic Science, 36(6), 299-305. [Link]

  • D'Elia, V., & Pelletier, J. D. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(5), 488–492. [Link]

  • Google Patents. (2019). CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine.
  • Reddit. (2015). benzyl chloroformate (Cbz-Cl) protecting mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylethanolamine. Retrieved from [Link]

  • Taylor, L. E., et al. (2016). Toxicological challenges to microbial bioethanol production and strategies for improved tolerance. Journal of Industrial Microbiology & Biotechnology, 43(2-3), 257-272. [Link]

  • Heterocycles. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a protecting group. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2009). Using the 9-BBN Group as a Transient Protective Group for the Functionalization of Reactive Chains of α-Amino Acids. Retrieved from [Link]

  • Heterocycles. (1990). The Synthesis of 8-Amino-6-N-methyl-l,2,3,5,6,7-hexaazaacenaphthylene. Retrieved from [Link]

  • ChemRxiv. (2020). A convenient way for the synthesis of mono N-alkylated ethanolamine. Retrieved from [Link]

  • Google Patents. (2013). US8357820B2 - Process for producing N-protected amino acid.
  • National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of h. N-Benzyloxycarbonyl-2-aminoethanol. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS) - Details for N-methyl-2-ethanolamine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-benzyl-N-octadecyl-2-aminoethanol. Retrieved from [Link]

  • LookChem. (n.d.). N-METHYLAMINOETHANOL. Retrieved from [Link]

Sources

resolving peak overlap in NMR spectrum of N-Cbz-N-methyl-2-aminoethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Overlap in the ¹H NMR Spectrum of N-Cbz-N-methyl-2-aminoethanol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with signal resolution in NMR spectroscopy. Today, we will address a common issue: resolving peak overlap in the ¹H NMR spectrum of N-Cbz-N-methyl-2-aminoethanol. This molecule, while seemingly simple, presents classic challenges due to the similar electronic environments of its methylene protons, often leading to ambiguous or overlapping signals that complicate structural confirmation and purity analysis.

This guide provides a logical, step-by-step troubleshooting workflow, explains the scientific principles behind each technique, and offers practical, field-proven advice to help you obtain a well-resolved spectrum.

Troubleshooting Guide: From Simple Adjustments to Advanced Experiments

Peak overlap can obscure crucial information about your molecule's structure and purity. The following question-and-answer guide will walk you through a systematic approach to resolving these issues for N-Cbz-N-methyl-2-aminoethanol.

Q1: My ¹H NMR spectrum of N-Cbz-N-methyl-2-aminoethanol shows crowded and overlapping signals, particularly in the 2.5-4.0 ppm region. What are my initial steps?

A1: Before resorting to advanced techniques, it's crucial to ensure your experimental setup is optimal. Poor resolution can often be addressed with basic instrument and sample preparation adjustments.

  • Confirm Sample Purity and Concentration: Impurities can introduce extraneous peaks that complicate the spectrum. Ensure your sample is of high purity. Additionally, high sample concentrations can lead to viscosity-related line broadening and intermolecular interactions that affect chemical shifts.[1][2] Try acquiring a spectrum with a more dilute sample (e.g., 5-10 mg in 0.6 mL of solvent).

  • Optimize Magnetic Field Homogeneity (Shimming): Poor shimming is a common cause of broad, distorted peaks, which can exacerbate overlap. Perform a thorough manual shim or use an automated gradient shimming routine to ensure a highly homogeneous magnetic field across your sample. The quality of the lock signal and the shape of a reference peak (like TMS or residual solvent) are good indicators of shim quality.

  • Check Your Processing Parameters: Ensure you are applying appropriate window functions (e.g., exponential multiplication with a small line-broadening factor) during Fourier transformation to improve the signal-to-noise ratio without excessively sacrificing resolution.

If these initial steps do not resolve the overlap, the issue is likely due to the inherent chemical shift proximity of the protons in your molecule. The next logical step is to manipulate the chemical environment of the sample.

Q2: The initial checks didn't fully resolve the methylene signals. How can changing the NMR solvent help?

A2: Changing the solvent is a powerful and straightforward method for inducing changes in chemical shifts.[1][3] Solvents interact with solute molecules through various mechanisms, including hydrogen bonding and anisotropic effects, which alter the local electronic environment of different protons to varying degrees.[1][4] This differential interaction can increase the chemical shift dispersion (Δδ) between overlapping signals.

For N-Cbz-N-methyl-2-aminoethanol, the hydroxyl (-OH) and carbamate moieties are key sites for solvent interaction.

Table 1: Properties of Common Deuterated Solvents for Resolving Peak Overlap

SolventDielectric Constant (ε)Primary Interaction MechanismExpected Effect on N-Cbz-N-methyl-2-aminoethanol Spectrum
Chloroform-d (CDCl₃)4.8Weak H-bond acceptorBaseline spectrum; often the starting point.[5]
Acetone-d₆21.0H-bond acceptorMay shift the -OH proton downfield and perturb adjacent CH₂ signals.
Acetonitrile-d₃37.5H-bond acceptor, polarSimilar to acetone but with a stronger polarity effect.
DMSO-d₆47.0Strong H-bond acceptorDrastic downfield shift of the -OH proton; significant perturbation of nearby signals.[2]
Benzene-d₆2.3Aromatic (anisotropic)Aromatic ring current creates shielding/deshielding cones; can cause significant upfield or downfield shifts for protons positioned above or alongside the solvent's aromatic ring.[5] Often very effective for resolving overlap.
Methanol-d₄33.0H-bond donor & acceptorWill exchange with the -OH proton, causing its signal to disappear or broaden. Can influence the shifts of the adjacent methylene group.

Experimental Protocol: Solvent Study

  • Prepare Samples: Dissolve an equal amount of your compound in a series of different deuterated solvents (e.g., CDCl₃, Benzene-d₆, DMSO-d₆, and Acetone-d₆).

  • Acquire Spectra: Run a standard ¹H NMR experiment for each sample under identical acquisition parameters (temperature, number of scans).

  • Analyze Data: Compare the spectra, paying close attention to the chemical shift dispersion in the region of interest (typically 2.5-4.0 ppm for the methylene protons). Select the solvent system that provides the best signal separation.

Q3: I've tried several solvents, and while the shifts changed, the key methylene signals are still not baseline-resolved. Can temperature variation help?

A3: Yes, Variable Temperature (VT) NMR is an excellent next step.[6] The chemical shifts of protons, especially those near conformational exchange sites or involved in hydrogen bonding, are often temperature-dependent.[6][7]

For N-Cbz-N-methyl-2-aminoethanol, two main phenomena are at play:

  • Conformational Dynamics: The molecule is not rigid. Rotation around the C-N, C-C, and C-O bonds is occurring rapidly at room temperature. The observed spectrum is a weighted average of all populated conformations. Changing the temperature alters the equilibrium populations of these conformers, which can lead to a change in the averaged chemical shifts.[6]

  • Hydrogen Bonding: The hydroxyl proton is involved in intermolecular hydrogen bonding. Increasing the temperature disrupts these bonds, typically causing the -OH signal to shift upfield. This can also induce small but significant changes in the chemical shifts of the adjacent methylene protons.[6]

Experimental Protocol: Variable Temperature (VT) NMR Study

  • Select Solvent: Choose a solvent with a suitable boiling and freezing point range for your experiment (e.g., DMSO-d₆ for high temperatures, or Toluene-d₈/Methanol-d₄ for low temperatures).

  • Setup VT Experiment: Place your sample in the spectrometer and allow the temperature to equilibrate at the starting point (e.g., 298 K).

  • Acquire Spectra Sequentially: Increase or decrease the temperature in steps (e.g., 10-20 K increments). Allow the temperature to stabilize for 5-10 minutes at each step before acquiring a spectrum.[8]

  • Analyze Results: Stack the spectra and observe how the chemical shifts of the overlapping signals change with temperature. Often, you will find a temperature at which the signals are sufficiently resolved.[7][9][10]

Q4: The overlap is particularly stubborn. Are there any chemical additives that can spread the signals apart?

A4: When solvent and temperature changes are insufficient, Lanthanide Shift Reagents (LSRs) can be employed. These are paramagnetic lanthanide complexes (e.g., containing Europium or Praseodymium) that act as Lewis acids.[11][12]

Mechanism of Action: The LSR reversibly coordinates to a Lewis basic site on your molecule. For N-Cbz-N-methyl-2-aminoethanol, the most likely binding sites are the hydroxyl oxygen and the carbamate oxygen. This coordination induces large changes in the chemical shifts of nearby protons via a through-space interaction known as the pseudocontact shift.[11] The magnitude of this induced shift is dependent on the distance and angle of the proton relative to the paramagnetic center, so protons closer to the binding site are shifted more dramatically. This can effectively "unravel" an overlapped spectrum.[13]

  • Europium-based LSRs (e.g., Eu(fod)₃) typically induce downfield shifts.[13][14]

  • Praseodymium-based LSRs (e.g., Pr(fod)₃) typically induce upfield shifts.[14]

Experimental Protocol: Titration with a Lanthanide Shift Reagent

  • Prepare Stock Solution: Dissolve a small, known quantity of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent as your NMR sample to create a stock solution.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your compound before adding any LSR.

  • Titrate and Acquire: Add a small aliquot of the LSR stock solution to your NMR tube, mix thoroughly, and acquire a new spectrum.

  • Repeat: Continue adding small, incremental amounts of the LSR and acquiring a spectrum after each addition.

  • Analyze: Observe the progressive separation of the overlapping signals. Be aware that LSRs can also cause line broadening, so use the minimum amount necessary to achieve the desired resolution.[12]

Q5: 1D methods are still not giving me a clear answer. What advanced NMR experiments can definitively resolve this ambiguity?

A5: When 1D techniques are exhausted, 2D NMR spectroscopy is the ultimate solution. 2D NMR spreads the spectral information across two frequency dimensions, providing a powerful way to resolve overlap and establish connectivity.[15][16]

Workflow for Resolving Overlap in N-Cbz-N-methyl-2-aminoethanol using 2D NMR

G cluster_start Initial State cluster_homo Step 1: Establish Proton Connectivity cluster_hetero Step 2: Disperse Protons via ¹³C cluster_end Result start Overlapping ¹H Signals in 1D Spectrum cosy Acquire 2D COSY Spectrum start->cosy Severe Overlap cosy_info Identifies J-coupled protons. Trace correlations from the well-resolved -CH₂-O- triplet to its coupled -N-CH₂- partner. cosy->cosy_info hsqc Acquire 2D HSQC Spectrum cosy->hsqc If ambiguity remains hsqc_info Correlates each proton to its directly attached carbon. Since the ¹³C signals for -N-CH₂- and -CH₂-O- are well-separated, the attached proton signals will be resolved in the second dimension. hsqc->hsqc_info end_node Unambiguous Assignment of All Proton Signals hsqc->end_node Definitive Resolution

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the first experiment to run. It identifies protons that are coupled to each other (typically through 2-3 bonds).[15] In the COSY spectrum, you will see cross-peaks connecting coupled protons. For example, you can trace the connectivity from the hydroxyl proton (if visible and coupled) to the adjacent methylene protons (-CH₂-O), and from those protons to the next methylene protons (-N-CH₂-). This allows you to map out the spin system even if the signals are overlapped in the 1D spectrum.[17]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most powerful technique for this specific problem. It correlates protons directly to the carbons they are attached to.[15][18] The two methylene carbons (-N-C H₂- and -C H₂-O-) will have very different and well-separated ¹³C chemical shifts. The HSQC spectrum will show two distinct cross-peaks, one for each methylene group. By looking at the proton chemical shift (F2 axis) corresponding to each of these well-resolved carbon signals (F1 axis), you can definitively assign the chemical shifts of the overlapping proton signals.

By using a combination of these 2D techniques, you can overcome even the most severe cases of peak overlap and achieve a complete and confident assignment of your molecule's ¹H NMR spectrum.

Frequently Asked Questions (FAQs)

Q: What are the expected ¹H NMR chemical shifts for N-Cbz-N-methyl-2-aminoethanol?

A: While exact shifts are solvent-dependent, the following table provides typical chemical shift ranges for the different protons in a non-aromatic solvent like CDCl₃.

Table 2: Predicted ¹H NMR Chemical Shifts for N-Cbz-N-methyl-2-aminoethanol in CDCl₃

Proton GroupNumber of ProtonsMultiplicity (Expected)Approximate Chemical Shift (ppm)
Phenyl (C₆H ₅)5HMultiplet7.2 - 7.4
Benzyl (-CH ₂-Ph)2HSinglet~5.1
Methylene (-CH ₂-O-)2HTriplet3.6 - 3.8
Methylene (-N-CH ₂-)2HTriplet2.6 - 2.8
N-Methyl (-N-CH ₃)3HSinglet~2.3
Hydroxyl (-OH )1HBroad Singlet/TripletVariable (1.5 - 3.0)

Note: The N-methyl and benzyl methylene signals may appear as broad singlets due to slow rotation (on the NMR timescale) around the carbamate C-N bond, a phenomenon known as rotamers.

Q: Why do the methylene protons (-N-CH₂- and -CH₂-O-) in this molecule often overlap?

A: These two methylene groups are separated by only two bonds. While the adjacent oxygen is more electron-withdrawing than the adjacent nitrogen group, the overall electronic environments are still quite similar. This results in their proton signals appearing in a relatively narrow region of the spectrum, making them prone to overlap, especially on lower-field NMR instruments.[16]

Q: What is the primary difference between a homonuclear (e.g., COSY) and a heteronuclear (e.g., HSQC) 2D NMR experiment?

A: The key difference is the type of nuclei being correlated.

  • Homonuclear experiments like COSY and NOESY detect correlations between the same type of nuclei (e.g., ¹H to ¹H).[19] They are excellent for identifying through-bond coupling networks or through-space proximities.

  • Heteronuclear experiments like HSQC and HMBC detect correlations between different types of nuclei (e.g., ¹H to ¹³C).[18] They are exceptionally useful for resolving overlap because they utilize the much larger chemical shift range of the heteronucleus (like ¹³C) to separate the proton signals.

Q: When should I choose a 2D NMR experiment over trying different solvents or temperatures?

A: Consider the following decision-making process:

  • Start with the simplest methods: Always begin by optimizing your solvent and temperature, as these experiments are quick and often effective.

  • Assess the severity of overlap: If the peaks are only partially overlapped, solvent or temperature adjustments are likely sufficient.

  • Move to 2D NMR for complex cases: If you have severe overlap, multiple overlapping multiplets, or if simpler methods fail, a 2D experiment like HSQC is the most efficient and definitive path to a solution. While it requires more instrument time, it saves you the time and effort of trial-and-error with 1D methods and provides a much higher level of confidence in your assignments.[20]

References
  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]

  • ResearchGate. (2008). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Lokesh, K., Chaudhari, S. R., & Suryaprakash, N. (2014). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Organic & Biomolecular Chemistry, 12(3), 434-439. Retrieved from [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Retrieved from [Link]

  • Ligaray, M., et al. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 23(8), 1887. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • Cavaleiro, J. A. S. (1984). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 61(10), 917. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Retrieved from [Link]

  • ResearchGate. (2014). RES-TOCSY: a simple approach to resolve overlapped H-1 NMR spectra of enantiomers. Retrieved from [Link]

  • ACS Publications. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Retrieved from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2D NMR Introduction. Retrieved from [Link]

  • ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps?. Retrieved from [Link]

  • JEOL. (n.d.). Simplifying 1H-NMR Spectra in NMR Metabolic Profiling. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2008). Resolution of Overlapping Signals Based on T1's. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Single-Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Types of 2D NMR. Retrieved from [Link]

  • Lewis Kay's group at the University of Toronto. (n.d.). Overcoming the overlap problem in the assignment of proton NMR spectra of larger proteins by use of three-dimensional heteronuclear NMR spectroscopy. Retrieved from [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). 2D NMR Spectrum Processing with Mnova. Retrieved from [Link]

  • YouTube. (2023). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever!. Retrieved from [Link]

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degradation pathways of N-Cbz-N-methyl-2-aminoethanol under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of N-Cbz-N-methyl-2-aminoethanol under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate reaction outcomes, troubleshoot experimental challenges, and ensure the integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for N-Cbz-N-methyl-2-aminoethanol in strong acid?

A1: The primary degradation pathway is the acid-catalyzed cleavage of the N-Cbz (benzyloxycarbonyl) protecting group. This reaction proceeds via hydrolysis of the carbamate bond, yielding N-methyl-2-aminoethanol, toluene, and carbon dioxide as the final products. The reaction is typically initiated by protonation of the carbamate's carbonyl oxygen.

Q2: Can I use any acid for the Cbz deprotection of this molecule?

A2: While various acids can facilitate Cbz cleavage, the choice of acid is critical and depends on the sensitivity of your substrate to the reaction conditions. Strong acids like hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) are highly effective and commonly used for this purpose.[1][2] However, it's important to consider potential side reactions, such as alkylation, that can be promoted by certain acids.[1]

Q3: My Cbz deprotection reaction is slow or incomplete. What could be the issue?

A3: Several factors can contribute to a slow or stalled reaction. These include insufficient acid strength or concentration, low reaction temperature, or the presence of impurities that may interfere with the reaction. For acid-mediated deprotection, ensure that your acid reagent is fresh and of the appropriate concentration.[1][3]

Q4: Are there any expected side products from the degradation of the N-methyl-2-aminoethanol backbone?

A4: Under harsh acidic conditions and elevated temperatures, the liberated N-methyl-2-aminoethanol could potentially undergo side reactions. While less common, these could include dehydration to form an aziridinium ion intermediate, which could then be attacked by a nucleophile. However, the primary degradation pathway is the cleavage of the Cbz group.

Q5: What analytical techniques are recommended for monitoring the degradation of N-Cbz-N-methyl-2-aminoethanol?

A5: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the disappearance of the starting material and the appearance of the N-methyl-2-aminoethanol product.[4][5] Thin-Layer Chromatography (TLC) can also be used for rapid qualitative monitoring of the reaction progress.[1] For structural confirmation of the degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[6]

Mechanistic Insights: The Acid-Catalyzed Degradation Pathway

The degradation of N-Cbz-N-methyl-2-aminoethanol in an acidic medium is primarily governed by the cleavage of the carbamate bond of the Cbz protecting group. The generally accepted mechanism involves the following key steps:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A nucleophile, typically water or the conjugate base of the acid, attacks the benzylic carbon of the Cbz group.

  • Cleavage: This leads to the cleavage of the benzyl-oxygen bond, forming a stable benzyl cation (which is subsequently trapped) and an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid intermediate rapidly decarboxylates (loses CO2) to yield the deprotected amine, N-methyl-2-aminoethanol.

G A N-Cbz-N-methyl-2-aminoethanol B Protonated Carbamate A->B + H+ C Carbamic Acid Intermediate + Benzyl Cation B->C Cleavage D N-methyl-2-aminoethanol + CO2 + Toluene C->D Decarboxylation

Caption: Proposed acidic degradation pathway of N-Cbz-N-methyl-2-aminoethanol.

Troubleshooting Guide

This section addresses specific issues that may arise during the acidic treatment of N-Cbz-N-methyl-2-aminoethanol.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction - Insufficient acid concentration or strength.- Low reaction temperature.- Steric hindrance around the carbamate.- Increase the concentration of the acid or switch to a stronger acid (e.g., HBr/acetic acid).- Gradually increase the reaction temperature while monitoring for side product formation.- Prolong the reaction time.
Formation of Unknown Byproducts - Side reactions of the N-methyl-2-aminoethanol backbone.- Alkylation of the product or starting material by the benzyl cation intermediate.- Use scavengers like triisopropylsilane (TIS) in TFA to trap the benzyl cation.[2]- Lower the reaction temperature.- Consider a milder deprotection method if compatible with your overall synthetic scheme.
Difficulty in Product Isolation - The hydrohalide salt of the product may be highly soluble in the reaction mixture.- Precipitate the product by adding the reaction mixture to a large volume of a non-polar solvent like cold diethyl ether.[1]- Utilize ion-exchange chromatography for purification.
Product is Unstable During Workup - The free amine may be sensitive to air or other reagents.- Perform the workup and isolation steps under an inert atmosphere (e.g., nitrogen or argon).- Isolate the product as its more stable salt.
Experimental Protocols

Protocol 1: Acidolysis using HBr in Acetic Acid

This protocol outlines a standard procedure for the cleavage of the Cbz group using hydrogen bromide in acetic acid.[1]

Materials:

  • N-Cbz-N-methyl-2-aminoethanol

  • 33% HBr in acetic acid

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-Cbz-N-methyl-2-aminoethanol in a minimal amount of glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 33% HBr in acetic acid to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, add the reaction mixture dropwise to a large volume of cold, stirred anhydrous diethyl ether to precipitate the product as its hydrobromide salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation dissolve Dissolve Substrate in Acetic Acid cool Cool to 0°C dissolve->cool add_hbr Add HBr/Acetic Acid cool->add_hbr react Stir at Room Temperature (30-60 min) add_hbr->react monitor Monitor by TLC/HPLC react->monitor precipitate Precipitate in Diethyl Ether monitor->precipitate filtrate Filter and Wash Precipitate precipitate->filtrate dry Dry Under Vacuum filtrate->dry

Caption: Workflow for Cbz deprotection using HBr in acetic acid.

Protocol 2: Analytical Monitoring by HPLC

This protocol provides a general starting point for developing an HPLC method to monitor the degradation.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Isocratic):

  • A mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). The exact ratio should be optimized to achieve good separation. A starting point could be 30:70 (v/v) acetonitrile:water.

Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (for the Cbz group) and a lower wavelength (e.g., 210 nm) for the product.

  • Column Temperature: 30 °C

Procedure:

  • Prepare a standard solution of the N-Cbz-N-methyl-2-aminoethanol starting material of known concentration.

  • At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot (e.g., by neutralizing with a base).

  • Dilute the quenched aliquot with the mobile phase to an appropriate concentration.

  • Inject the diluted sample onto the HPLC system.

  • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

References
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link]

  • U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • PubMed. Analysis for carbamate insecticides and metabolites. [Link]

  • ResearchGate. Key parameters for carbamate stability in dilute aqueous–organic solution. [Link]

  • Environmental Protection Agency. Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates. [Link]

  • Organic Chemistry. Cbz Protection - Common Conditions. [Link]

  • ResearchGate. Why does my CBz-deprotection not work?. [Link]

  • Environmental Protection Agency. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. [Link]

  • Atmospheric Chemistry and Physics. Study of OH-initiated degradation of 2-aminoethanol. [Link]

  • ResearchGate. Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups | Request PDF. [Link]

  • Atmospheric Chemistry and Physics. Study of OH-initiated degradation of 2-aminoethanol. [Link]

  • National Institutes of Health. Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. [Link]

  • YouTube. How Can We Analyze Carbamate Pesticides?. [Link]

  • Wikipedia. Carbamate. [Link]

  • Google Patents. CN102449475A - Analysis method of ammonium carbamate aqueous solution and operation method of unreacted gas absorption tank.
  • ResearchGate. (PDF) Study of OH-initiated degradation of 2-aminoethanol. [Link]

  • PLOS One. Biochemical and Mass Spectrometric Characterization of Human N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition. [Link]

  • SciSpace. Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. [Link]

  • PubMed. Acid Hydrolysis of Diazepam. Kinetic Study of the Reactions of 2-(N-methylamino)-5-chlorobenzophenone, With HCl in MeOH-H2O. [Link]

  • Wikipedia. N-Methylethanolamine. [Link]

  • National Institutes of Health. 2-(Methylamino)ethanol | C3H9NO | CID 8016. [Link]

  • PubMed. Synthesis and biological evaluation of new potential inhibitors of N-acylethanolamine hydrolyzing acid amidase. [Link]

Sources

Technical Support Center: A Guide to Enhancing the Storage Stability of N-Cbz-N-methyl-2-aminoethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-Cbz-N-methyl-2-aminoethanol. This resource is designed for researchers, scientists, and drug development professionals who utilize this important synthetic intermediate. The stability of this compound is critical for ensuring the reproducibility of experimental results and the purity of downstream products. This guide provides in-depth answers to common questions, troubleshooting advice for stability-related issues, and validated protocols for monitoring the integrity of your material during storage.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries we receive regarding the handling and storage of N-Cbz-N-methyl-2-aminoethanol.

Q1: What is N-Cbz-N-methyl-2-aminoethanol, and why is its stability critical?

N-Cbz-N-methyl-2-aminoethanol is a carbamate-protected amino alcohol. The N-methyl-2-aminoethanol core is a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The Carboxybenzyl (Cbz) group serves as a protecting group for the secondary amine, preventing its unwanted reaction while allowing for selective chemistry at the hydroxyl group.

The stability of this molecule is paramount because its degradation introduces impurities into your reaction mixture. These impurities can lead to:

  • Reduced Yield: The effective concentration of the desired starting material is lowered.

  • Formation of Byproducts: Degradants can react with other reagents, complicating purification and potentially forming novel, unintended compounds.

  • Inconsistent Results: Poorly stored material can cause significant variability between experimental runs, compromising data integrity.

Q2: What are the primary signs of degradation to monitor?

You should look for a combination of physical and chemical indicators:

  • Visual Changes: The pure compound is typically a colorless to pale yellow viscous liquid.[3][4] Development of a more intense yellow or brown color can indicate the formation of oxidative or other chromophoric impurities.

  • Precipitation: The formation of solid material or a hazy appearance in the liquid may suggest the presence of insoluble degradation products or salts.

  • Changes in pH: If the sample is dissolved in a solvent, a shift in pH could indicate the cleavage of the Cbz group, which would unmask the basic secondary amine of the N-methyl-2-aminoethanol core.[3]

  • Analytical Evidence: The most definitive sign is the appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) or mass spectra (LC-MS) that were not present in the initial, pure sample.

Q3: What are the optimal storage conditions for N-Cbz-N-methyl-2-aminoethanol?

Based on the reactivity of the core N-methyl-2-aminoethanol structure and the nature of the Cbz protecting group, we recommend the following storage conditions to maximize shelf life.

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential thermal degradation and intramolecular reactions.[5]
Atmosphere Inert Gas (Argon or Nitrogen)The amine functional group can be susceptible to oxidation. An inert atmosphere minimizes this risk.
Light Protect from Light (Amber Vial)Reduces the risk of photolytic degradation. Amber glass is a suitable container material.
Container Tightly Sealed, Dry Glass VialPrevents exposure to atmospheric moisture, which can cause hydrolysis, and CO2.[5][6]
Q4: What are the most likely chemical degradation pathways?

Understanding the potential degradation mechanisms is key to preventing them. For N-Cbz-N-methyl-2-aminoethanol, there are two primary pathways of concern:

  • Hydrolysis: The carbamate linkage of the Cbz group is susceptible to cleavage by water, especially in the presence of acidic or basic catalysts. This reaction regenerates the parent N-methyl-2-aminoethanol and produces benzyl alcohol and carbon dioxide.

  • Intramolecular Cyclization: The terminal hydroxyl group can act as an internal nucleophile, attacking the carbonyl carbon of the Cbz group. This transesterification-like reaction would lead to the formation of a stable, five-membered cyclic carbamate (an oxazolidinone) and benzyl alcohol. This is a common degradation pathway for related amino alcohol structures.[7]

Q5: Which materials and substances should be avoided during storage and handling?

To prevent catalytic degradation, N-Cbz-N-methyl-2-aminoethanol should not come into contact with the following:

  • Strong Acids & Bases: Both can catalyze the hydrolysis of the Cbz group.[2]

  • Strong Oxidizing Agents: Can lead to the oxidation of the amine or alcohol functionalities.[2][8]

  • Certain Metals: Copper, zinc, and iron should be avoided as they can form complexes or catalyze decomposition.[8]

  • Reactive Reagents: Avoid contact with isocyanates, acid chlorides, and anhydrides, as these will react with the hydroxyl group.[2][6]

Q6: How can I analytically monitor the stability of my sample over time?

A proactive stability monitoring program is essential. We recommend a two-tiered approach:

  • Routine Purity Check: Before each use, or at regular intervals (e.g., every 3-6 months), perform a quick purity assessment using a standardized High-Performance Liquid Chromatography (HPLC) method. (See Protocol 3.2 ).

  • Degradant Identification: If the purity drops below an acceptable threshold (e.g., 95%) or unknown peaks larger than 0.5% appear, use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structure of the degradation products. (See Protocol 3.3 ). This information can confirm the degradation pathway and help refine storage conditions.

Section 2: Troubleshooting Guide: Common Stability Issues

IssuePotential Cause(s)Recommended Action(s)
Color deepens from colorless/pale yellow to dark yellow/brown. 1. Oxidation: Exposure to air during storage or handling. 2. Minor Impurity Formation: Slow thermal degradation.1. Confirm purity via HPLC. If purity is acceptable, the color may not affect the reaction. 2. Purge the vial headspace with argon or nitrogen before resealing. 3. Ensure storage is consistently at 2-8 °C and protected from light.[9]
New peaks appear in the HPLC chromatogram. 1. Hydrolysis: Exposure to moisture. 2. Intramolecular Cyclization: Often accelerated by temperature fluctuations.1. Quantify the impurities. If significant (>2-5%), consider re-purifying the material. 2. Use LC-MS to identify the new peaks. Match their masses to potential degradants (see Section 4). 3. Review storage procedures; ensure the container is tightly sealed and consider storing over a desiccant in a secondary container.
Inconsistent yields or byproduct profiles in synthesis. 1. Variable Purity of Starting Material: Use of a partially degraded aliquot of N-Cbz-N-methyl-2-aminoethanol.1. Implement a QC check: Do not assume stored material has the same purity as when it was new. Run a quick purity check (HPLC or TLC) on the starting material before setting up a large-scale or critical reaction. 2. Aliquot the material upon receipt to minimize repeated freeze-thaw cycles and exposure of the main stock to the atmosphere.

Section 3: Protocols for Stability Assessment

These protocols provide a framework for a self-validating system to ensure the quality of your N-Cbz-N-methyl-2-aminoethanol.

Protocol 3.1: Visual Inspection and Physical Property Monitoring
  • Before opening, allow the refrigerated sample to equilibrate to room temperature to prevent condensation of atmospheric moisture on the cold liquid.

  • Record the physical appearance: color, clarity (clear or hazy), and presence of any solid precipitate.

  • Compare these observations to the records from when the material was first received or last tested.

  • If any significant changes are noted, proceed immediately to analytical assessment.

Protocol 3.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general reversed-phase method suitable for monitoring purity.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm (for the Cbz group).

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Prepare a stock solution of N-Cbz-N-methyl-2-aminoethanol at 1 mg/mL in Acetonitrile.

    • Dilute this stock to a working concentration of ~0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Ramp from 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 30% B

    • 18.1-22 min: Re-equilibrate at 30% B

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Integrate all peaks and calculate the purity by the area percent method. Document the retention time of the main peak and the area percentages of all impurity peaks.

Protocol 3.3: Identification of Degradants by LC-MS
  • System: Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass).

  • Method: Employ the same HPLC method as described in Protocol 3.2.

  • MS Settings:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Mass Range: Scan from m/z 70 to 500.

    • Data Acquisition: Collect both full scan MS1 data and data-dependent MS2 (fragmentation) data.

  • Analysis:

    • Extract the exact mass for the impurity peaks observed in the chromatogram.

    • Compare the measured masses to the theoretical masses of expected degradants:

      • N-methyl-2-aminoethanol: [M+H]⁺ = 76.0757

      • 3-methyl-2-oxazolidinone: [M+H]⁺ = 102.0550

      • Benzyl Alcohol: Not readily ionized in ESI+. Look for it in the GC-MS analysis if needed.

    • Analyze the fragmentation patterns (MS2) to confirm the structures.

Section 4: Visualizing Degradation & Workflow

The following diagrams illustrate the key degradation pathways and a recommended workflow for stability testing.

degradation_pathways cluster_hydrolysis Pathway A: Hydrolysis cluster_cyclization Pathway B: Intramolecular Cyclization parent_h N-Cbz-N-methyl-2-aminoethanol (MW: 209.25) h2o + H₂O (Moisture Ingress) parent_h->h2o amine N-methyl-2-aminoethanol (MW: 75.11) h2o->amine benzyl_alc_h Benzyl Alcohol (MW: 108.14) h2o->benzyl_alc_h co2 CO₂ h2o->co2 parent_c N-Cbz-N-methyl-2-aminoethanol (MW: 209.25) cyclization Intramolecular Attack (Heat can accelerate) parent_c->cyclization oxazolidinone 3-methyl-2-oxazolidinone (MW: 101.11) cyclization->oxazolidinone benzyl_alc_c Benzyl Alcohol (MW: 108.14) cyclization->benzyl_alc_c

Caption: Key degradation pathways for N-Cbz-N-methyl-2-aminoethanol.

Caption: Recommended workflow for routine stability testing.

Section 5: References

  • Alpha Chemika. (n.d.). 2-(METHYLAMINO) ETHANOL For Synthesis. Retrieved from [Link]

  • Loconto, P. R., Pan, Y., & Kamdem, D. P. (1998). Isolation and recovery of 2-aminoethanol, N-methyl-2-aminoethanol, and N,N-dimethyl-2-aminoethanol from a copper amine aqueous matrix... Journal of Chromatographic Science, 36(6), 299-305. Retrieved from [Link]

  • LookChem. (n.d.). N-METHYLAMINOETHANOL. Retrieved from [Link]

  • ChemBK. (2024). 2-N-Benzyl N-Methylamino ethanol. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzyl-N-methylethanolamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylethanolamine. Retrieved from [Link]

  • Saeed, M. T., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Chemistry Central Journal, 11(10). Retrieved from [Link]

  • NIOSH. (1994). Aminoethanol Compounds II: Method 3509. Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH. (1994). Aminoethanol Compounds I: Method 2007. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(9), 5294–5303. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-[N-methyl-N-(3-phenyl-2(E)-propenyl)amino]ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylamino)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Saeed, M. T., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. SciSpace. Retrieved from [Link]

  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055–1064. Retrieved from [Link]

  • Plastics Europe. (n.d.). Elementary Flow Data set: 2-methylaminoethanol. Public LCI Database. Retrieved from [Link]

  • ChemRadar. (n.d.). 2-(methylamino)ethanol CAS#109-83-1. GHS Classification Search Tool. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to N-Cbz-N-methyl-2-aminoethanol: Navigating Orthogonal Protection Strategies in Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in the intricate art of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of an appropriate protecting group is a decision that dictates the strategic direction of the entire synthetic route. Amino alcohols, possessing both a nucleophilic amine and a hydroxyl group, are invaluable bifunctional building blocks. However, their dual reactivity necessitates a robust protection strategy to ensure regioselectivity and prevent undesirable side reactions.

This guide offers an in-depth comparison of N-Cbz-N-methyl-2-aminoethanol, a cornerstone protected amine, against its common counterparts: the acid-labile N-Boc-N-methyl-2-aminoethanol and the base-labile N-Fmoc-N-methyl-2-aminoethanol. We will explore the core principles of stability, orthogonality, and cleavage kinetics that govern their use, supported by experimental protocols and data to inform your selection process.

The Carboxybenzyl (Cbz) Group: A Classic Choice for Robust Protection

The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, revolutionized peptide chemistry by providing a reliable and stable mask for amino groups.[1] Its utility extends seamlessly to the protection of amino alcohols like N-methyl-2-aminoethanol.

Key Characteristics of N-Cbz-N-methyl-2-aminoethanol:

  • Robust Stability: The Cbz group is a carbamate that exhibits remarkable stability across a wide range of reaction conditions, including those involving strong bases and many mild acids.[2] This resilience allows for extensive chemical modifications at other sites of the molecule without jeopardizing the protected amine.

  • Crystallinity Enhancement: The introduction of the aromatic Cbz group often increases the crystallinity of the protected compound, which can significantly simplify purification by recrystallization.[3]

  • Unique Cleavage Pathway: The primary method for Cbz group removal is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[1][4] This cleavage condition is exceptionally mild and orthogonal to most other protecting groups, which are typically acid or base-labile.[2][5]

The primary drawback of the Cbz group is its incompatibility with molecules containing other reducible functional groups (e.g., alkenes, alkynes, some nitro groups) if hydrogenolysis is the intended deprotection method. However, alternative acidic cleavage methods, such as using HBr in acetic acid or Lewis acids, can circumvent this limitation, albeit with harsher conditions.[3][6][7]

Comparative Analysis: Cbz vs. Boc vs. Fmoc

The choice between Cbz, Boc (tert-butoxycarbonyl), and Fmoc (9-fluorenylmethyloxycarbonyl) hinges on the overall synthetic strategy, particularly the presence of other sensitive functional groups and the required deprotection sequence. This concept is known as orthogonality : the ability to deprotect one functional group selectively in the presence of others.[2][5]

G Cbz N-Cbz H2_Pd H₂ / Pd-C (Hydrogenolysis) Cbz->H2_Pd Orthogonal Boc N-Boc Acid Strong Acid (e.g., TFA, HCl) Boc->Acid Orthogonal Fmoc N-Fmoc Base Base (e.g., Piperidine) Fmoc->Base Orthogonal

Caption: Orthogonal deprotection strategies for Cbz, Boc, and Fmoc protected amines.

Performance Comparison Table
CharacteristicN-Cbz-N-methyl-2-aminoethanolN-Boc-N-methyl-2-aminoethanolN-Fmoc-N-methyl-2-aminoethanol
Deprotection Condition Primary: Catalytic Hydrogenolysis (H₂/Pd-C).[1][4] Secondary: Strong acids (HBr/AcOH, AlCl₃).[3][6]Strong Acid (e.g., TFA, HCl).[5][8]Base (e.g., 20% Piperidine in DMF).[5]
Stability Stable to bases and mild acids.[2] Sensitive to catalytic reduction.Stable to base and hydrogenolysis. Sensitive to strong acids.Stable to acid and hydrogenolysis. Sensitive to bases.[9]
Key Advantages High stability, enhances crystallinity, orthogonal to acid/base labile groups.Mild acid cleavage, widely used in solid-phase synthesis, orthogonal to Cbz/Fmoc.Very mild base cleavage, orthogonal to Cbz/Boc, useful in automated peptide synthesis.[8]
Potential Issues Incompatible with reducible groups (alkenes, etc.). Catalyst can be pyrophoric.[2]Strong acid can cleave other acid-sensitive groups (e.g., t-butyl esters).Fmoc deprotection by-product (dibenzofulvene) can cause side reactions if not scavenged.
Common Applications Solution-phase synthesis, synthesis of complex molecules requiring robust protection.[8]Solid-phase peptide synthesis (SPPS), protection of amines in multi-step synthesis.[8][10]Predominantly used in modern solid-phase peptide synthesis.[8][11]

Experimental Protocols

The following protocols provide standardized procedures for the synthesis and deprotection of N-Cbz-N-methyl-2-aminoethanol, offering a baseline for experimental design.

Workflow: Synthesis and Deprotection of N-Cbz-N-methyl-2-aminoethanol

G start Start Materials: N-Methyl-2-aminoethanol Benzyl Chloroformate step1 Protection Reaction (Schotten-Baumann Conditions) start->step1 product1 N-Cbz-N-methyl-2-aminoethanol step1->product1 step2 Catalytic Hydrogenolysis (H₂, 10% Pd/C, Methanol) product1->step2 end Deprotected Product: N-Methyl-2-aminoethanol step2->end byproducts Byproducts: Toluene + CO₂ step2->byproducts

Caption: General workflow for the Cbz protection and subsequent deprotection.

Protocol 1: Synthesis of N-Cbz-N-methyl-2-aminoethanol

This protocol employs the Schotten-Baumann reaction, a reliable method for N-acylation in an aqueous basic medium.[1] The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Materials:

  • N-methyl-2-aminoethanol (1.0 eq)[12][13]

  • Benzyl Chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium Carbonate (Na₂CO₃) (2.5 eq)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: Dissolve N-methyl-2-aminoethanol (1.0 eq) and sodium carbonate (2.5 eq) in a mixture of water and DCM (1:1 ratio) in a round-bottom flask. Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Addition of Cbz-Cl: Add benzyl chloroformate (1.1 eq) dropwise to the stirring biphasic solution. Causality: Slow addition is critical to control the exothermic reaction and prevent potential side reactions.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with fresh portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, deionized water, and brine. Causality: The acid wash removes any unreacted amine and excess carbonate, while the brine wash helps to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel.

Protocol 2: Deprotection of N-Cbz-N-methyl-2-aminoethanol via Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz cleavage.[4] The palladium catalyst facilitates the cleavage of the benzylic C-O bond by molecular hydrogen, releasing the free amine, toluene, and carbon dioxide as byproducts.[1]

Materials:

  • N-Cbz-N-methyl-2-aminoethanol (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected compound (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Safety Precaution: Pd/C can be pyrophoric, especially when dry. Always handle with care and keep it wet with solvent.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature. Monitor the reaction by TLC until the starting material is fully consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of methanol. Causality: Celite provides a fine filtration medium that prevents the fine black catalyst powder from passing through.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected N-methyl-2-aminoethanol. The byproducts, toluene and CO₂, are volatile and typically removed during this step.

Conclusion

N-Cbz-N-methyl-2-aminoethanol stands as a highly reliable and versatile protected building block. Its exceptional stability under both basic and mildly acidic conditions makes it an ideal choice for complex, multi-step syntheses where other protecting groups might fail. While its primary deprotection via hydrogenolysis presents limitations for molecules with reducible functional groups, its orthogonality to the widely used Boc and Fmoc groups solidifies its essential place in the synthetic chemist's toolbox. The decision to employ the Cbz group over alternatives should be guided by a strategic analysis of the overall synthetic route, particularly the sequence of reactions and the chemical nature of other functional groups present in the molecule.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • PubChem. (n.d.). N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylethanolamine. Retrieved from [Link]

  • LookChem. (n.d.). N-METHYLAMINOETHANOL. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylamino)ethanol. Retrieved from [Link]

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Introduction: The Imperative of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the validation of N-Cbz-N-methyl-2-aminoethanol purity, comparing High-Performance Liquid Chromatography (HPLC) with alternative analytical methodologies. This document is intended for researchers, scientists, and professionals in drug development.

In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of each intermediate is a critical determinant of the final product's safety and efficacy. N-Cbz-N-methyl-2-aminoethanol, a versatile N-protected amino alcohol, serves as a key building block in numerous synthetic pathways. Potential impurities—arising from starting materials like 2-(methylamino)ethanol[1][2][3][4][5] and benzyl chloroformate, or from side reactions during the carbamation process[6][7]—can compromise downstream reactions, affect yield, and introduce toxicological risks. Consequently, a robust, selective, and sensitive analytical method for purity validation is not merely a procedural step but a foundational requirement for regulatory compliance and patient safety.

This guide provides a comprehensive evaluation of High-Performance Liquid Chromatography (HPLC) as the benchmark for purity determination of N-Cbz-N-methyl-2-aminoethanol. We will dissect a validated HPLC protocol, explaining the scientific rationale behind each parameter, and compare its performance against other orthogonal techniques.

The Gold Standard: Purity Validation by Reverse-Phase HPLC

HPLC is the preeminent technique for analyzing non-volatile and thermally labile compounds like N-Cbz-N-methyl-2-aminoethanol. Its high resolving power is essential for separating the main component from structurally similar impurities.

A Scientifically Validated HPLC Protocol

The following method is designed for robustness and high sensitivity, grounded in the physicochemical properties of N-Cbz-N-methyl-2-aminoethanol, which has a molecular weight of 165.23 g/mol and is a colorless oil at room temperature.[8][9][10][11][12][13]

Analytical Workflow:

HPLC_Analysis_Workflow cluster_Preparation Phase 1: Preparation cluster_Analysis Phase 2: HPLC Analysis cluster_Data Phase 3: Data Processing Standard Weigh Reference Standard Solubilize_Std Standard Solution (1.0 mg/mL) Standard->Solubilize_Std Dissolve & Dilute Sample Weigh Sample Lot Solubilize_Smp Sample Solution (1.0 mg/mL) Sample->Solubilize_Smp Dissolve & Dilute Solvent Prepare Mobile Phase (ACN:H₂O) Solvent->Solubilize_Std Solvent->Solubilize_Smp Injector Autosampler Injection (10 µL) Solubilize_Std->Injector Solubilize_Smp->Injector Column C18 Column (4.6x150mm, 5µm) Injector->Column Detector UV Detector (254 nm) Column->Detector Pump Isocratic Pump (1.0 mL/min) Pump->Column CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Final Report Calculation->Report

Caption: A typical workflow for HPLC purity analysis of N-Cbz-N-methyl-2-aminoethanol.

Detailed HPLC Parameters and Rationale:

ParameterSpecificationScientific Rationale
Stationary Phase C18 (Octadecylsilyl), 4.6 x 150 mm, 5 µm particle sizeThe non-polar C18 phase provides excellent hydrophobic interaction with the benzyl group of the molecule, ensuring adequate retention and separation from more polar impurities. The column dimensions and particle size offer a good balance of efficiency, resolution, and backpressure.
Mobile Phase Acetonitrile : Water (60:40, v/v), IsocraticThis composition provides an optimal polarity to elute the analyte with a good retention factor and symmetrical peak shape. An isocratic elution is preferred for its simplicity and robustness, which is crucial for a quality control method.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, providing efficient analysis without excessive pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.
Detection UV Absorbance at 254 nmThe benzyloxycarbonyl (Cbz) group contains a phenyl ring, a strong chromophore that absorbs significantly at 254 nm. This provides high sensitivity and allows for the detection of trace impurities containing the same chromophore.
Injection Volume 10 µLBalances the need for a detectable signal with the risk of column overloading, which can lead to peak distortion.
Data Analysis Area PercentPurity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. This method is straightforward and reliable, assuming all impurities have a similar UV response factor due to the presence of the Cbz chromophore.

System Self-Validation (System Suitability): Before analyzing any samples, the system's performance must be verified. This is achieved by injecting the reference standard multiple times and ensuring the results meet predefined criteria, thereby building trustworthiness into the protocol.

ParameterAcceptance CriterionPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency, ensuring sharp peaks for better resolution and sensitivity.
RSD of Peak Area ≤ 2.0% (for n≥5 injections)Demonstrates the precision and reproducibility of the injector and detector.

Comparative Guide to Alternative Analytical Techniques

While HPLC is the primary choice, a multi-faceted approach using orthogonal methods provides a more complete purity profile. The choice of method depends on the specific information required.

Method Selection Framework:

Method_Selection cluster_Methods Analytical Techniques Goal Comprehensive Purity Profile of N-Cbz-N-methyl-2-aminoethanol HPLC HPLC-UV Goal->HPLC Primary Method: Separates & Quantifies Non-Volatile Impurities GCMS GC-MS Goal->GCMS Complementary: Identifies & Quantifies Residual Solvents (Volatiles) NMR qNMR Goal->NMR Confirmatory: Confirms Structure & Quantifies against Standard Titration Potentiometric Titration Goal->Titration Assay: Measures Total Basic/ Acidic Content (Non-Specific) Result1 Result1 HPLC->Result1 Purity (%) Result2 Result2 GCMS->Result2 Solvent Content (ppm) Result3 Result3 NMR->Result3 Structural Identity & Assay (%) Result4 Result4 Titration->Result4 Assay (%)

Caption: Decision framework for selecting analytical methods based on the desired information.

Performance Comparison Matrix:

FeatureHPLC-UVGC-MSQuantitative NMR (qNMR)Titration
Primary Application Purity and impurity profilingAnalysis of volatile/semi-volatile impurities (e.g., residual solvents)Structural confirmation and absolute quantitationOverall assay of the active substance
Selectivity High (separates isomers and related substances)Very High (separation by chromatography, identification by mass)High (distinguishes subtle structural differences)Low (measures total acidity/basicity, non-specific)
Sensitivity High (typically low µg/mL to ng/mL)Extremely High (pg/mL to fg/mL for suitable compounds)Moderate (requires mg/mL concentrations)Moderate (dependent on titrant concentration)
Sample Throughput High (automated runs via autosampler)Moderate (longer run times per sample)Low (longer acquisition times, manual data processing)Low to Moderate (can be automated but often manual)
Key Advantage Robust, reproducible, and the industry standard for non-volatile API purity.Unmatched for identifying and quantifying volatile organic impurities.Provides absolute structural confirmation and purity without needing a specific reference standard for each impurity.Simple, inexpensive, and provides a highly accurate assay value.
Key Limitation Not suitable for compounds without a UV chromophore or for volatile substances.Unsuitable for non-volatile or thermally unstable compounds like the analyte itself.Lower sensitivity for trace impurities; complex spectra can be challenging to interpret.Cannot detect or quantify neutral impurities or differentiate between the API and impurities with similar pKa values.

Conclusion and Recommendations

For the routine quality control and purity validation of N-Cbz-N-methyl-2-aminoethanol, HPLC is unequivocally the most suitable primary technique. Its high selectivity, sensitivity, and robustness provide a reliable method for quantifying related substance impurities.

However, for a complete validation package, especially during process development and for release testing, an orthogonal approach is recommended:

  • Utilize HPLC as the primary method for purity determination and stability studies.

  • Employ GC-MS to analyze for residual solvents used during the synthesis and purification process.

  • Use NMR to confirm the structure of the main component and, if necessary, to identify any major unknown impurities isolated by preparative chromatography.

  • Consider Titration as a rapid, low-cost secondary assay method to confirm the overall content of the basic substance.

By integrating these techniques, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for N-Cbz-N-methyl-2-aminoethanol, ensuring the quality and safety of this critical pharmaceutical intermediate.

References

  • ChemBK. (2024). 2-N-Benzyl N-Methylamino ethanol. Retrieved from ChemBK. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Benzyl-N-methylethanolamine. PubChem Compound Database. [Link]

  • Google Patents. (2010). Process for preparing enantiomerically enriched amino-alcohols.
  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-(methylamino)- (CAS 109-83-1). [Link]

  • LookChem. (n.d.). N-METHYLAMINOETHANOL. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methylamino)ethanol. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). N-Methylethanolamine. [Link]

  • LookChem. (n.d.). N-Benzyl-N-methylethanolamine. [Link]

  • Organic Chemistry Portal. (2020). Cbz-Protected Amino Groups. [Link]

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A Senior Application Scientist's Guide to Efficient Methylation of N-Cbz-2-aminoethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the strategic introduction of a methyl group can profoundly influence a molecule's biological activity, solubility, and metabolic stability. N-Cbz-2-aminoethanol, a carbamate-protected amino alcohol, presents a versatile scaffold where methylation can occur at two distinct sites: the nitrogen of the protected amine and the oxygen of the primary alcohol. This guide provides an in-depth comparison of common methylation agents, offering a scientifically grounded framework for selecting the optimal reagent and conditions to achieve your desired synthetic outcome.

The Critical Choice: N- vs. O-Methylation

The primary consideration when methylating N-Cbz-2-aminoethanol is the desired regioselectivity. The reaction can theoretically yield either N-methylated, O-methylated, or di-methylated products. The choice of methylation agent, base, and reaction conditions will ultimately dictate the outcome.

  • N-Methylation: Introducing a methyl group to the nitrogen atom can impact the compound's conformational flexibility and its ability to participate in hydrogen bonding, which is a critical factor in drug-receptor interactions.[1]

  • O-Methylation: Methylation of the hydroxyl group to form a methoxy ether can increase lipophilicity, potentially enhancing membrane permeability and altering metabolic pathways.[2][3]

Comparative Analysis of Methylation Agents

The selection of a methylation agent is a balance of reactivity, cost, safety, and scalability. Here, we compare three commonly used reagents: Methyl Iodide, Dimethyl Sulfate, and Dimethyl Carbonate.

Methylating AgentFormulaMolecular WeightBoiling Point (°C)Key AdvantagesKey Disadvantages
Methyl Iodide (MeI) CH₃I141.9442.4High reactivity, effective for both N- and O-methylation.[4]Volatile, light-sensitive, relatively expensive, toxic.[4]
Dimethyl Sulfate (DMS) (CH₃)₂SO₄126.13188Highly reactive, cost-effective for large-scale synthesis.[5][6]Extremely toxic and carcinogenic, requires stringent handling procedures.[7]
Dimethyl Carbonate (DMC) (CH₃O)₂CO90.0890"Green" reagent, low toxicity, biodegradable.Lower reactivity, often requires higher temperatures and catalysts.[5]

Mechanistic Considerations and Strategic Choices

The choice of methylation agent is intrinsically linked to the reaction mechanism. Both Methyl Iodide and Dimethyl Sulfate are powerful electrophilic methylating agents that react via an SN2 mechanism.[8][9] The nucleophilicity of the nitrogen versus the oxygen on N-Cbz-2-aminoethanol will be a key determinant of the reaction's course.

The acidity of the N-H proton in the carbamate is significantly lower than that of the O-H proton of the alcohol. Therefore, under basic conditions, the alkoxide is more readily formed, favoring O-methylation. To achieve N-methylation, specific strategies are often employed, such as the Biron-Kessler method, which involves activating the nitrogen by introducing an electron-withdrawing group.[10][11]

Experimental Protocols: A Starting Point for Optimization

The following protocols are designed as robust starting points for the methylation of N-Cbz-2-aminoethanol. It is crucial to monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to optimize for yield and selectivity.

Protocol 1: O-Methylation using Methyl Iodide

This protocol favors the formation of N-Cbz-2-methoxyethylamine.

Materials:

  • N-Cbz-2-aminoethanol

  • Methyl Iodide (MeI)

  • Sodium Hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Cbz-2-aminoethanol (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.1 equivalents) portion-wise.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-Methylation using Dimethyl Sulfate (Adapted from general procedures)

This protocol is a starting point for achieving N-methylation, though optimization will be critical to control selectivity.

Materials:

  • N-Cbz-2-aminoethanol

  • Dimethyl Sulfate (DMS)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Cbz-2-aminoethanol (1 equivalent) in anhydrous acetone, add finely ground potassium carbonate (2.5 equivalents).

  • Heat the mixture to reflux.

  • Add dimethyl sulfate (1.5 equivalents) dropwise over 30 minutes. Caution: Dimethyl Sulfate is extremely toxic. Handle with appropriate personal protective equipment in a certified fume hood.

  • Continue to reflux for 6-12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Reaction Pathways

Methylation_Pathways cluster_reactants Reactants cluster_agents Methylating Agents cluster_products Products N-Cbz-2-aminoethanol N-Cbz-2-aminoethanol O-Methylated O-Methylated N-Cbz-2-aminoethanol->O-Methylated  Base (e.g., NaH) N-Methylated N-Methylated N-Cbz-2-aminoethanol->N-Methylated  Base (e.g., K₂CO₃) MeI MeI MeI->O-Methylated DMS DMS DMS->N-Methylated DMC DMC DMC->O-Methylated DMC->N-Methylated

Caption: Potential methylation pathways for N-Cbz-2-aminoethanol.

Logical Workflow for Agent Selection and Optimization

Workflow start Define Target: N- or O-Methylation select_agent Select Methylating Agent (MeI, DMS, DMC) start->select_agent select_base Select Base (NaH for O-, K₂CO₃ for N-) select_agent->select_base optimization Reaction Optimization (Temperature, Time, Stoichiometry) select_base->optimization analysis Analysis (TLC, LC-MS, NMR) optimization->analysis purification Purification (Column Chromatography) analysis->purification end Isolated Product purification->end

Caption: Workflow for methylation agent selection and process optimization.

Conclusion and Future Perspectives

The efficient and selective methylation of N-Cbz-2-aminoethanol is a nuanced synthetic challenge that requires careful consideration of the desired outcome and the properties of the available reagents. While methyl iodide and dimethyl sulfate offer high reactivity, their toxicity necessitates stringent safety protocols. Dimethyl carbonate presents a safer, more environmentally benign alternative, though it may require more rigorous optimization of reaction conditions.

The protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on the methylation of N-Cbz-2-aminoethanol. Future research in this area could focus on developing catalytic, highly selective methylation procedures that minimize waste and enhance safety, contributing to the advancement of sustainable chemical synthesis.

References

  • Vertex AI Search. (n.d.). Comparing Methylating Agents: Why Dimethyl Sulfate Remains a Top Choice.
  • Various Authors. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols. Retrieved January 21, 2026, from [Link]

  • Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ. Retrieved January 21, 2026, from [Link]

  • Prashad, M., et al. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic Letters. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). TRIMETHYLGALLIC ACID [Gallic acid, trimethyl ether]. Retrieved January 21, 2026, from [Link]

  • Various Authors. (2019). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Retrieved January 21, 2026, from [Link]

  • Aisiano, K. E., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. Retrieved January 21, 2026, from [Link]

  • Various Authors. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). CN103936599A - Preparation method of 2-methoxy ethylamine.
  • Wikipedia. (n.d.). Methylation. Retrieved January 21, 2026, from [Link]

  • Britannica. (n.d.). Methylation. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). DNA methylation. Retrieved January 21, 2026, from [Link]

  • Choi, et al. (2020). N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Retrieved January 21, 2026, from [Link]

  • Various Authors. (2018). 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO. PNAS. Retrieved January 21, 2026, from [Link]

  • Various Authors. (2022). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & Development. Retrieved January 21, 2026, from [Link]

  • Various Authors. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Various Authors. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules. Retrieved January 21, 2026, from [Link]

  • Various Authors. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Scientific Reports. Retrieved January 21, 2026, from [Link]

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A Senior Application Scientist's Guide to the Purification of N-Cbz-N-methyl-2-aminoethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity

N-Cbz-N-methyl-2-aminoethanol is a valuable synthetic intermediate in the development of complex molecules, particularly within the pharmaceutical and fine chemical industries.[1][2] As a protected bifunctional molecule, it serves as a versatile building block where precise control over its reactivity is paramount. The carboxybenzyl (Cbz) group provides a robust protecting strategy for the secondary amine, allowing for selective reactions at the hydroxyl group. The ultimate success of a multi-step synthesis often hinges on the purity of such intermediates. Residual starting materials, by-products, or reagents can lead to unwanted side reactions, complicate downstream processing, and compromise the yield and purity of the final active pharmaceutical ingredient (API).

This guide provides a comparative analysis of the most common and effective methods for purifying N-Cbz-N-methyl-2-aminoethanol. We will move beyond simple procedural lists to explore the underlying scientific principles, offering field-proven insights to help researchers select and optimize the most appropriate technique for their specific needs, whether for small-scale discovery or large-scale process development.

Synthetic Context: Understanding the Impurity Profile

To effectively purify a compound, one must first understand the likely impurities. N-Cbz-N-methyl-2-aminoethanol is typically synthesized via the reaction of N-methyl-2-aminoethanol with benzyl chloroformate (Cbz-Cl) in the presence of a base.[3][4]

Typical Synthesis Scheme: N-methyl-2-aminoethanol + Benzyl Chloroformate --(Base)--> N-Cbz-N-methyl-2-aminoethanol

This reaction profile anticipates the following primary impurities:

  • Unreacted Starting Materials: N-methyl-2-aminoethanol (highly polar, basic).

  • Reagent-Derived Impurities: Benzyl alcohol (from hydrolysis of Cbz-Cl), residual base (e.g., triethylamine, sodium bicarbonate).

  • By-products: Potential over-reaction products or side-products from impurities in the starting materials.

The choice of a purification strategy is therefore a direct response to the need to remove these specific, and often chemically diverse, contaminants.

Method 1: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is the foundational technique for the initial work-up and purification of N-Cbz-N-methyl-2-aminoethanol.[5] It leverages the differential solubility of the target compound and impurities between two immiscible liquid phases—typically an aqueous phase and an organic solvent.[6] The introduction of the non-polar Cbz group significantly reduces the water solubility of the parent amino alcohol, making it preferentially partition into an organic solvent like ethyl acetate or dichloromethane.[7]

Causality Behind the Protocol

The goal is to use aqueous washes to remove impurities that have a higher affinity for water than for the organic phase.

  • Acidic Wash (e.g., dilute HCl): This step is crucial for removing any unreacted N-methyl-2-aminoethanol and other basic impurities. The acid protonates the basic amine, forming a water-soluble ammonium salt which is then extracted into the aqueous phase.[8]

  • Basic Wash (e.g., NaHCO₃ solution): This wash neutralizes the excess acid from the previous step and removes any acidic impurities.

  • Brine Wash (saturated NaCl solution): This final wash removes the bulk of the dissolved water from the organic phase, breaking up any emulsions and initiating the drying process before the use of a solid drying agent.[3]

Experimental Protocol: Extractive Work-up
  • Following the reaction, quench the mixture with water to dissolve inorganic salts.

  • Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with: a. 1.0 N HCl (2 x 50 mL for a 10 mmol scale reaction)[3]. b. Saturated aqueous NaHCO₃ solution (2 x 50 mL). c. Brine (1 x 50 mL)[3].

  • Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.[4]

Workflow for Liquid-Liquid Extraction

LLE_Workflow cluster_funnel Separatory Funnel cluster_flask Collection & Drying ReactionMix Reaction Mixture (Product + Impurities) AddSolvent Add Ethyl Acetate & Water ReactionMix->AddSolvent Quench & Dilute WashAcid Wash with 1.0 N HCl AddSolvent->WashAcid Extract WashBase Wash with Sat. NaHCO₃ WashAcid->WashBase Neutralize WashBrine Wash with Brine WashBase->WashBrine Pre-dry OrganicLayer Collect Organic Layer WashBrine->OrganicLayer Dry Dry over Na₂SO₄ OrganicLayer->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate CrudeProduct Crude Product Evaporate->CrudeProduct

Caption: Workflow for Liquid-Liquid Extraction.

Method 2: Flash Column Chromatography

For removing structurally similar, non-polar impurities, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[4]

Causality Behind the Protocol

Silica gel is an acidic stationary phase (pKa ≈ 4.5). While the Cbz group significantly reduces the basicity of the nitrogen atom, residual basicity can lead to strong interactions with the silica surface, causing streaking or "tailing" of the product peak on the column and potentially poor separation. To counteract this, a small amount of a volatile base like triethylamine (TEA) is often added to the eluent.[9] The TEA competitively binds to the acidic sites on the silica, allowing the desired compound to travel through the column more uniformly, resulting in sharper peaks and better resolution.

An alternative is to use a different stationary phase, such as basic alumina or amine-functionalized silica, which provides a more inert environment for basic compounds and can often be used with less polar solvent systems.[9]

Experimental Protocol: Silica Gel Chromatography
  • Select Eluent: Using thin-layer chromatography (TLC), determine a solvent system (e.g., a mixture of ethyl acetate and hexane) that provides good separation between the product (Rf ≈ 0.3-0.4) and its impurities. Add 0.1-1% triethylamine to the chosen solvent mixture.

  • Pack Column: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a glass column.

  • Load Sample: Dissolve the crude product from LLE in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elute: Start eluting with the low-polarity solvent system, gradually increasing the polarity (e.g., from 10% ethyl acetate in hexane to 40%).[4]

  • Collect & Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Workflow for Flash Column Chromatography

Chromatography_Workflow Crude Crude Product TLC TLC Analysis (Determine Eluent) Crude->TLC Pack Pack Silica Gel Column TLC->Pack Load Dry Load Sample onto Column Pack->Load Elute Elute with Gradient (Hexane/EtOAc + TEA) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Pool Pure Evaporate Evaporate Solvent Combine->Evaporate PureProduct Purified Product Evaporate->PureProduct

Caption: Workflow for Flash Column Chromatography.

Method 3: Vacuum Distillation

If the product is a thermally stable liquid or a low-melting solid, vacuum distillation can be a highly effective and scalable purification method. It separates compounds based on differences in their boiling points. By reducing the pressure, the boiling points of compounds are significantly lowered, allowing for distillation at temperatures that prevent thermal decomposition.

Causality Behind the Protocol

This method excels at removing non-volatile impurities (e.g., salts, baseline material from chromatography) and highly volatile impurities (e.g., residual solvents). The Cbz-protected amino alcohol will have a significantly higher boiling point than unreacted starting materials or solvents like toluene.[1] A high-vacuum system is essential to lower the boiling point to a manageable temperature (typically <180 °C) to prevent degradation of the Cbz group.

Experimental Protocol: Vacuum Distillation
  • Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a cold trap and a high-vacuum pump.

  • Charge Flask: Place the crude or partially purified material into the distillation flask with a magnetic stir bar.

  • Apply Vacuum: Slowly and carefully apply the vacuum to the system.

  • Heat: Once the ultimate vacuum is reached, begin heating the distillation flask using an oil bath.

  • Collect Fractions: Collect any low-boiling impurities first. As the temperature rises, the main product fraction will begin to distill. Collect this fraction in a separate receiving flask.

  • Terminate: Stop the distillation when the product has been collected or if the temperature rises significantly, indicating the start of higher-boiling impurities distilling.

  • Release Vacuum: Cool the apparatus to room temperature before slowly releasing the vacuum.

Workflow for Vacuum Distillation

Distillation_Workflow cluster_setup Distillation Apparatus cluster_vac Vacuum System Flask Distillation Flask Crude Product Heater Head Distillation Head Thermometer Flask->Head Condenser Condenser Coolant In Coolant Out Head->Condenser Receiver Receiving Flask Pure Product Condenser->Receiver Trap Cold Trap (Liquid N₂ or Dry Ice) Condenser->Trap To Vacuum Pump High-Vacuum Pump Trap->Pump

Caption: Setup for Vacuum Distillation.

Method 4: Recrystallization

If N-Cbz-N-methyl-2-aminoethanol is obtained as a solid, recrystallization is a powerful technique for achieving very high purity. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure solid is prepared at a high temperature, and as it cools, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving the impurities (which are present in lower concentrations) behind in the solution.[10]

Causality Behind the Protocol

The key to successful recrystallization is the selection of an appropriate solvent or solvent system.[10] An ideal solvent will dissolve the compound poorly at room temperature but very well at its boiling point. For a compound of intermediate polarity like N-Cbz-N-methyl-2-aminoethanol, a binary solvent system is often effective. A "good" solvent in which the compound is highly soluble (e.g., ethyl acetate, acetone) is paired with a "poor" solvent in which it is sparingly soluble (e.g., hexane, heptane).[11] The crude product is dissolved in the minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the cloud point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly, promoting the formation of pure, well-defined crystals.

Experimental Protocol: Recrystallization
  • Solvent Screening: Test the solubility of the crude solid in various solvents (e.g., ethyl acetate, hexane, ethanol, water, toluene) to find a suitable single or binary system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent (or "good" solvent) to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: If using a binary system, add the "poor" solvent to the hot solution until turbidity persists. Add a drop or two of the "good" solvent to clarify. Cover the flask and allow it to cool slowly to room temperature, then potentially in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven to remove residual solvent.

Workflow for Recrystallization

Recrystallization_Workflow CrudeSolid Crude Solid Dissolve Dissolve in Minimum Hot Solvent CrudeSolid->Dissolve Cool Slow Cooling (Induces Crystallization) Dissolve->Cool Filter Vacuum Filtration (Collect Crystals) Cool->Filter Wash Wash Crystals with Cold Solvent Filter->Wash MotherLiquor Mother Liquor (Contains Impurities) Filter->MotherLiquor Dry Dry Under Vacuum Wash->Dry PureCrystals Purified Crystalline Product Dry->PureCrystals

Caption: Workflow for Recrystallization.

Comparative Data Summary

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the required final purity.

MethodPurity AchievableTypical YieldScalabilityCostBest For Removing
Liquid-Liquid Extraction Low to Moderate>95%ExcellentLowInorganic salts, highly polar/water-soluble impurities[5][8].
Flash Chromatography High to Very High70-90%Poor to FairHighStructurally similar organic impurities[4].
Vacuum Distillation Moderate to High80-95%ExcellentModerateNon-volatile or highly volatile impurities[1].
Recrystallization Very High60-90%ExcellentLowSmall amounts of impurities from a solid matrix[10].

Conclusion and Recommendations

There is no single "best" method for the purification of N-Cbz-N-methyl-2-aminoethanol; rather, an optimal purification strategy often involves a combination of these techniques.

  • Initial Purification: Liquid-liquid extraction is an indispensable first step after synthesis to remove the bulk of inorganic and highly polar impurities.

  • For High Purity (All Scales): If the crude product is an oil or contains closely related impurities, flash column chromatography is the most reliable method for achieving high purity, especially at the lab scale.

  • For Scalable Purification: If the product is a thermally stable liquid, a sequence of LLE followed by vacuum distillation is a robust and scalable strategy. If the product is a solid, LLE followed by recrystallization is the most cost-effective and efficient route to obtaining material of very high purity.

Ultimately, the final purity of N-Cbz-N-methyl-2-aminoethanol must be confirmed by appropriate analytical methods, such as NMR spectroscopy, GC-MS, or HPLC, to ensure its suitability for downstream applications.

References

  • Wikipedia. N-Methylethanolamine. [Link]

  • Google Patents. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)
  • Loconto, P. R., Pan, Y., & Kamdem, D. P. (1998). Isolation and recovery of 2-aminoethanol, N-methyl-2-aminoethanol, and N,N-dimethyl-2-aminoethanol from a copper amine aqueous matrix and from amine-treated sawdust using liquid-liquid extraction and liquid-solid extraction combined with capillary gas chromatography-ion-trap mass spectrometry. Journal of Chromatographic Science, 36(6), 299–305. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8016, 2-(Methylamino)ethanol. [Link]

  • PrepChem. Synthesis of N-Cbz-ethanolamine. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • Nerdy Ega. (2013, February 3). How to Carry Out a Recrystallization [Video]. YouTube. [Link]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • OChem Channel. (2021, January 26). Intro to Liquid-Liquid Extraction [Video]. YouTube. [Link]

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A Definitive Guide to Confirming the Structure of N-Cbz-N-methyl-2-aminoethanol using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. While one-dimensional (1D) NMR provides initial insights, complex or subtly different structures demand more powerful techniques. This guide provides an in-depth, practical comparison of 2D NMR experiments for the definitive structural elucidation of N-Cbz-N-methyl-2-aminoethanol, a common building block in organic synthesis. We will move beyond a simple recitation of steps to explain the underlying logic of experimental choices, ensuring a self-validating approach to structural confirmation.

The Challenge: Beyond 1D NMR for N-Cbz-N-methyl-2-aminoethanol

The structure of N-Cbz-N-methyl-2-aminoethanol presents a moderate level of complexity where 1D ¹H and ¹³C NMR spectra might leave ambiguities. Overlapping signals, particularly in the aromatic region, and the need to definitively establish connectivity between the carbamate, the N-methyl, and the ethanolamine fragments necessitate a more detailed analysis. 2D NMR spectroscopy offers a solution by spreading the NMR information into two dimensions, revealing correlations between nuclei that are not apparent in 1D spectra.[1][2]

Herein, we will dissect the application of three fundamental 2D NMR experiments:

  • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks.[2][3][4]

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.[1][5][6][7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): To probe long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for piecing together the molecular skeleton.[5][6][9][10]

Predicted ¹H and ¹³C NMR Data for N-Cbz-N-methyl-2-aminoethanol

To illustrate the power of 2D NMR, we will work with a set of predicted ¹H and ¹³C chemical shifts for N-Cbz-N-methyl-2-aminoethanol. These predictions are based on established chemical shift principles and data from structurally similar compounds.

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
1~3.80t2H~60.0
2~3.50t2H~52.0
3~3.00s3H~38.0
4 (C=O)---~156.0
5 (CH₂)~5.15s2H~67.0
6 (Ar-CH)~7.35m5H~128.0, 128.5
7 (Ar-C)---~136.0
OHVariablebr s1H-

Experimental Design and Rationale

A logical workflow is paramount for efficient and conclusive structural elucidation. The following sequence of experiments is designed to build upon the information gathered in the previous step.

G cluster_0 1D NMR Acquisition cluster_1 2D NMR Correlation cluster_2 Structure Elucidation H_NMR ¹H NMR COSY COSY H_NMR->COSY HSQC HSQC H_NMR->HSQC HMBC HMBC H_NMR->HMBC C_NMR ¹³C NMR C_NMR->HSQC C_NMR->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Figure 1: A logical workflow for 2D NMR-based structure elucidation.

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

Protocol:

  • Weigh approximately 10-20 mg of N-Cbz-N-methyl-2-aminoethanol.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect chemical shifts, particularly for the hydroxyl proton.

  • Filter the solution into a clean, dry 5 mm NMR tube.

Acquiring the 2D NMR Data

The following are general parameters for acquiring 2D NMR spectra on a standard 400 or 500 MHz NMR spectrometer.

Experiment Key Parameters Purpose
COSY Spectral width optimized for ¹H spectrum, 256-512 increments in the indirect dimension.To identify coupled protons, primarily those separated by 2-3 bonds.[3][11]
HSQC Spectral width in F2 (¹H) and F1 (¹³C) optimized for the respective chemical shift ranges.To correlate each proton with its directly attached carbon.[1][6][7]
HMBC Similar spectral widths to HSQC, with a long-range coupling delay optimized for J-couplings of 4-10 Hz.To identify correlations between protons and carbons separated by 2-3 bonds.[5][6][9]

Data Interpretation: A Step-by-Step Guide to Assembling the Puzzle

The true power of 2D NMR lies in the interpretation of the correlation spectra. We will now walk through the expected correlations for N-Cbz-N-methyl-2-aminoethanol and how they unequivocally confirm its structure.

COSY: Mapping the ¹H-¹H Connectivity

The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.

Figure 2: Expected COSY correlations for N-Cbz-N-methyl-2-aminoethanol.

Interpretation:

  • A cross-peak between the signals at ~3.80 ppm (H-1) and ~3.50 ppm (H-2) is expected. This confirms the presence of the -CH₂-CH₂- fragment of the ethanolamine moiety. The triplet multiplicity of both signals in the 1D ¹H NMR spectrum is consistent with this coupling.

  • The absence of other correlations is also informative. The N-methyl protons (H-3) and the benzylic protons (H-5) are expected to be singlets and should not show any COSY cross-peaks. The aromatic protons (H-6) will show complex cross-peaks among themselves, confirming the presence of a coupled aromatic spin system.

HSQC: Linking Protons to their Carbons

The HSQC experiment provides a direct link between each proton and the carbon to which it is attached.

G H1 H-1 ~3.80 ppm C1 C-1 ~60.0 ppm H1->C1 ¹J H2 H-2 ~3.50 ppm C2 C-2 ~52.0 ppm H2->C2 ¹J H3 H-3 ~3.00 ppm C3 C-3 ~38.0 ppm H3->C3 ¹J H5 H-5 ~5.15 ppm C5 C-5 ~67.0 ppm H5->C5 ¹J H6 H-6 ~7.35 ppm C6 C-6 ~128.0, 128.5 ppm H6->C6 ¹J

Figure 3: Expected HSQC correlations for N-Cbz-N-methyl-2-aminoethanol.

Interpretation:

  • A cross-peak will be observed between the proton at ~3.80 ppm and the carbon at ~60.0 ppm, assigning these to H-1 and C-1, respectively.

  • Similarly, a correlation between the proton at ~3.50 ppm and the carbon at ~52.0 ppm confirms the assignment of H-2 and C-2.

  • The N-methyl protons at ~3.00 ppm will correlate with the carbon at ~38.0 ppm (H-3 to C-3).

  • The benzylic protons at ~5.15 ppm will show a cross-peak with the carbon at ~67.0 ppm (H-5 to C-5).

  • The aromatic protons around ~7.35 ppm will correlate with the aromatic carbons in the ~128.0-128.5 ppm region (H-6 to C-6).

HMBC: Assembling the Molecular Framework

The HMBC experiment is the key to connecting the different fragments of the molecule by revealing correlations between protons and carbons that are two or three bonds apart.

G H1 H-1 C2 C-2 H1->C2 ²J H2 H-2 C1 C-1 H2->C1 ²J C3 C-3 H2->C3 ²J H3 H-3 H3->C2 ²J C4 C-4 (C=O) H3->C4 ³J H5 H-5 H5->C4 ²J C7 C-7 (Ar-C) H5->C7 ²J C5 C-5

Figure 4: Key expected HMBC correlations for N-Cbz-N-methyl-2-aminoethanol.

Interpretation of Key HMBC Correlations:

  • Connecting the Ethanolamine and N-Methyl Groups: A crucial correlation is expected between the N-methyl protons (H-3, ~3.00 ppm) and the methylene carbon C-2 (~52.0 ppm). This ²J correlation definitively links the methyl group to the nitrogen atom, which is in turn bonded to the ethanolamine backbone.

  • Confirming the Carbamate Linkage:

    • The N-methyl protons (H-3, ~3.00 ppm) should show a ³J correlation to the carbonyl carbon (C-4, ~156.0 ppm). This confirms that the N-methyl group is part of the carbamate functionality.

    • The benzylic protons (H-5, ~5.15 ppm) are expected to show a ²J correlation to the same carbonyl carbon (C-4, ~156.0 ppm), establishing the connection between the benzyl group and the carbamate oxygen.

  • Attaching the Benzyl Group: The benzylic protons (H-5, ~5.15 ppm) will also show a correlation to the quaternary aromatic carbon (C-7, ~136.0 ppm), confirming the attachment of the benzyloxycarbonyl group to the aromatic ring.

Conclusion: A Self-Validating Approach

By systematically applying and interpreting a suite of 2D NMR experiments, the structure of N-Cbz-N-methyl-2-aminoethanol can be unambiguously confirmed. The COSY experiment establishes the proton-proton connectivities within individual fragments. The HSQC experiment provides direct proton-carbon attachments, and the HMBC spectrum pieces together the entire molecular puzzle by revealing long-range correlations. This multi-faceted approach provides a self-validating system where the data from each experiment corroborates the others, leading to a high degree of confidence in the final structural assignment. This methodology is not only applicable to the target molecule but serves as a robust framework for the structural elucidation of a wide range of small organic molecules in research and development.

References

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A Senior Application Scientist's Guide to the Quantitative Analysis of N-Cbz-N-methyl-2-aminoethanol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of synthetic intermediates is paramount for ensuring reaction efficiency, product purity, and overall process control. N-Cbz-N-methyl-2-aminoethanol, a carbamate-protected amino alcohol, is a common building block in organic synthesis. Accurately determining its concentration within a complex reaction mixture presents a unique analytical challenge. This guide provides an in-depth comparison of the primary analytical techniques suitable for this task, offering field-proven insights and detailed experimental frameworks to empower you to make informed decisions for your specific analytical needs.

The Analytical Challenge: Why Quantify N-Cbz-N-methyl-2-aminoethanol?

Monitoring the consumption of N-Cbz-N-methyl-2-aminoethanol as a starting material or its formation as an intermediate is crucial for:

  • Reaction Kinetics: Understanding the rate of reaction to optimize parameters like temperature, catalyst loading, and reaction time.

  • Yield Determination: Accurately calculating the yield of subsequent reaction steps.

  • Impurity Profiling: Identifying and quantifying unreacted starting material or byproducts.

  • Process Validation: Ensuring consistency and reproducibility in a manufacturing setting.

The inherent properties of N-Cbz-N-methyl-2-aminoethanol—possessing a strong UV chromophore (the Cbz group), a basic nitrogen, a polar hydroxyl group, and distinct proton environments—make it amenable to several analytical techniques. The choice of method, however, depends critically on the required precision, accuracy, throughput, and the nature of the reaction matrix.

Comparative Overview of Analytical Techniques

This guide will compare four principal methods for the quantitative analysis of N-Cbz-N-methyl-2-aminoethanol:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Quantitative Nuclear Magnetic Resonance (qNMR)

  • Acid-Base Titration

The following table summarizes the key performance characteristics of each method, providing a high-level overview to guide your selection process.

Parameter HPLC-UV GC-FID/MS qNMR Titration
Selectivity High (Separation-based)High (Separation-based)Moderate to HighLow (Measures total base)
Sensitivity (LOQ) Low (µg/mL to ng/mL)Low (ng/mL to pg/mL)Moderate (mg/mL)High (mg/mL)
Precision (RSD) Excellent (<2%)Excellent (<2%)Excellent (<1-2%)Good (1-5%)
Accuracy HighHighVery High (Primary Method)Moderate
Sample Prep Simple (Dilution/Filtration)Moderate (Derivatization often needed)Simple (Dilution w/ Std.)Simple (Dilution)
Analysis Time 10-30 min/sample5-20 min/sample5-15 min/sample5-10 min/sample
Cost ModerateModerateHigh (Instrument)Low
Key Advantage Robust, widely availableExcellent for volatile impuritiesNo need for analyte-specific reference standardsRapid, inexpensive

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For N-Cbz-N-methyl-2-aminoethanol, the benzylic Cbz group contains a strong chromophore, making it ideally suited for detection by UV-Vis spectrophotometry.

Causality of Experimental Choices:

  • Stationary Phase: A reversed-phase C18 column is the workhorse for molecules of moderate polarity like our analyte. The nonpolar stationary phase retains the molecule, and a polar mobile phase is used for elution.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used. The gradient allows for the efficient elution of the target analyte while also separating it from more polar or less polar impurities. A small amount of acid (e.g., trifluoroacetic acid or formic acid) is often added to the mobile phase to protonate silanols on the column, improving peak shape.

  • Detection: The benzene ring in the Cbz group exhibits strong UV absorbance around 254 nm, a common wavelength for UV detectors that provides excellent sensitivity.

Self-Validating Experimental Protocol: HPLC-UV
  • Standard Preparation: Accurately weigh a reference standard of N-Cbz-N-methyl-2-aminoethanol and dissolve it in a suitable solvent (e.g., acetonitrile) to create a stock solution. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Withdraw a small, accurately measured aliquot of the reaction mixture. Quench the reaction if necessary. Dilute the sample with the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Analysis and Quantification: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Inject the prepared sample. The concentration of N-Cbz-N-methyl-2-aminoethanol in the sample is determined by interpolating its peak area from the calibration curve.

Gas Chromatography (GC) with FID or MS Detection

Principle: GC is a powerful technique for separating and analyzing volatile compounds.[1] The sample is vaporized and carried by an inert gas through a column, where components are separated based on their boiling points and interactions with the stationary phase.

Causality of Experimental Choices:

  • Derivatization: N-Cbz-N-methyl-2-aminoethanol contains a polar hydroxyl (-OH) group, which can lead to poor peak shape and thermal instability in the hot GC injector.[2] To overcome this, the hydroxyl group is often derivatized to a less polar, more volatile silyl ether using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step is critical for obtaining sharp, reproducible peaks.

  • Column Choice: A mid-polarity column, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane), provides good resolving power for a wide range of organic molecules, including the silylated derivative.

  • Detector: A Flame Ionization Detector (FID) offers excellent sensitivity and a wide linear range for carbon-containing compounds. Mass Spectrometry (MS) can be used for definitive identification and quantification, especially in complex matrices.

Self-Validating Experimental Protocol: GC-FID
  • Standard Preparation: Prepare a stock solution of N-Cbz-N-methyl-2-aminoethanol and an internal standard (e.g., dodecane) in a dry, aprotic solvent like pyridine or acetonitrile.

  • Sample Preparation & Derivatization: To a vial, add a known volume of the sample (or standard) and the internal standard solution. Add an excess of the derivatizing agent (e.g., BSTFA with 1% TMCS). Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

  • GC Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Injector Temperature: 250 °C.

    • Oven Program: 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Detector: FID at 300 °C.

  • Analysis and Quantification: Inject the derivatized standards and sample. Calculate the response factor of the analyte relative to the internal standard. The concentration in the sample is determined using the internal standard calibration method.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance in a solution without the need for an analyte-specific calibration curve.[3] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance from the analyte to that of a known amount of an internal standard, the concentration of the analyte can be precisely determined.[4]

Causality of Experimental Choices:

  • Internal Standard: The choice of an internal standard is critical. It must be stable, of high purity, and have at least one resonance that is well-resolved from any signals in the sample matrix. For N-Cbz-N-methyl-2-aminoethanol, a good choice would be a compound with a sharp singlet in a clean region of the spectrum, such as 1,3,5-trimethoxybenzene or maleic acid.

  • Solvent: A deuterated solvent that dissolves both the sample and the internal standard is required. Chloroform-d (CDCl3) or DMSO-d6 are common choices.

  • Acquisition Parameters: To ensure accuracy, a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified is essential. This ensures complete relaxation of the nuclei between scans, making the signal integrals directly proportional to concentration.

Self-Validating Experimental Protocol: qNMR
  • Sample Preparation: Accurately weigh a specific amount of the reaction mixture into a vial. To this, add an accurately weighed amount of the chosen internal standard. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher for good signal dispersion.

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (D1): ≥ 30 seconds (determine T1 experimentally if high accuracy is needed).

    • Number of Scans: 8-16, depending on the sample concentration.

  • Data Processing and Calculation:

    • Process the spectrum with phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., the singlet from the benzylic CH2 protons of the Cbz group) and a signal from the internal standard.

    • Calculate the concentration using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Acid-Base Titration

Principle: This classical technique relies on the basicity of the tertiary amine in N-Cbz-N-methyl-2-aminoethanol. The sample is dissolved in a suitable solvent and titrated with a standardized acid. An indicator or a pH electrode is used to determine the equivalence point.

Causality of Experimental Choices:

  • Solvent System: A non-aqueous titration is often preferred to sharpen the endpoint for weakly basic amines.[5] A solvent like glacial acetic acid can enhance the basicity of the amine, allowing for a clear titration with a strong acid like perchloric acid.[5]

  • Limitations: The primary drawback of titration is its lack of selectivity.[6] Any other basic components in the reaction mixture (e.g., amine reagents, basic byproducts) will be co-titrated, leading to an overestimation of the analyte concentration. Therefore, this method is best suited for simple, well-characterized reaction mixtures where the analyte is the only significant basic species.

Experimental Protocol: Non-Aqueous Titration
  • Titrant Standardization: Prepare a 0.1 M solution of perchloric acid in glacial acetic acid and standardize it against a primary standard like potassium hydrogen phthalate (KHP).

  • Sample Preparation: Accurately weigh a portion of the reaction mixture and dissolve it in glacial acetic acid.

  • Titration: Add a few drops of a suitable indicator (e.g., crystal violet) or use a pH electrode. Titrate the sample with the standardized perchloric acid solution until the endpoint is reached (indicated by a color change or an inflection point in the pH curve).

  • Calculation: Calculate the amount of N-Cbz-N-methyl-2-aminoethanol based on the volume of titrant used and the stoichiometry of the acid-base reaction.

Visualization of Workflows

General Analytical Workflow

The following diagram illustrates the general workflow from sampling to final data analysis, applicable to all chromatographic and spectroscopic methods.

Analytical Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sampling 1. Reaction Mixture Sampling Quenching 2. Reaction Quenching (if needed) Sampling->Quenching Dilution 3. Dilution & Internal Standard Addition Quenching->Dilution Filtration 4. Filtration / Derivatization Dilution->Filtration Injection 5. Sample Injection Filtration->Injection Separation 6. Separation (HPLC/GC) or Acquisition (qNMR) Injection->Separation Detection 7. Detection Separation->Detection Integration 8. Peak Integration / Signal Processing Detection->Integration Quantification 9. Quantification via Calibration Curve or Internal Standard Integration->Quantification Report 10. Final Report Quantification->Report

Caption: General workflow for quantitative analysis.

Decision Tree for Method Selection

This diagram provides a logical path to selecting the most appropriate analytical technique based on your specific experimental needs.

Method Selection Decision Tree start Start: Need to quantify N-Cbz-N-methyl-2-aminoethanol q1 Is an analyte-specific reference standard available? start->q1 q2 Is high selectivity required (complex mixture)? q1->q2 Yes ans_qnmr Use qNMR q1->ans_qnmr No q3 Is the analyte the only basic species present? q2->q3 No q4 Is high sensitivity (ng/mL) required? q2->q4 Yes ans_titration Consider Titration q3->ans_titration Yes ans_no_titration Titration is not suitable q3->ans_no_titration No ans_gc Use GC q4->ans_gc Yes ans_hplc_pref HPLC is a strong candidate q4->ans_hplc_pref No ans_hplc Use HPLC or GC

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

The quantitative analysis of N-Cbz-N-methyl-2-aminoethanol in a reaction mixture can be reliably achieved through several well-established analytical techniques.

  • For routine, high-throughput analysis in a quality control environment, HPLC-UV is the method of choice. It offers an excellent balance of selectivity, sensitivity, and robustness, and is widely available in most analytical laboratories.

  • When the highest sensitivity is required, or if volatile impurities are also of interest, GC-FID/MS is superior. The main consideration is the additional sample preparation step of derivatization, which must be consistent and complete for accurate results.

  • In early-stage development, when a pure reference standard of the analyte may not be available, or when the highest accuracy is needed, qNMR is the ideal technique. Its status as a primary ratio method eliminates the need for calibration curves, providing direct and highly accurate quantification.[7] While the initial instrument cost is high, the per-sample cost can be lower due to reduced solvent and consumable usage.[8]

  • For a rapid, low-cost, and approximate measure in a simple and clean reaction matrix, non-aqueous acid-base titration can be a viable option. However, its inherent lack of selectivity makes it unsuitable for complex mixtures.

By understanding the principles, advantages, and limitations of each method, researchers can confidently select and implement the most appropriate technique to generate reliable, high-quality quantitative data, ultimately leading to more efficient and robust chemical process development.

References

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A Strategic Guide to Amine Protection: The Distinct Advantages of N-Cbz-N-methyl-2-aminoethanol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my experience in complex multi-step syntheses has repeatedly demonstrated that the choice of a protecting group is not a trivial detail but a critical strategic decision that can dictate the success or failure of a synthetic route. This guide provides an in-depth comparison between N-Carboxybenzyl-N-methyl-2-aminoethanol (N-Cbz-N-methyl-2-aminoethanol) and its N-tert-Butoxycarbonyl (Boc) equivalent. While both are indispensable tools, a nuanced understanding of their properties reveals distinct scenarios where the Cbz group offers superior performance, particularly in terms of stability, orthogonality, and the mitigation of side reactions.

The fundamental divergence between the Cbz and Boc protecting groups lies in their cleavage conditions. The Boc group is famously acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Cbz group is cleaved under neutral conditions via catalytic hydrogenolysis.[1] This orthogonality is the cornerstone of their strategic application in synthesizing complex molecules that require sequential, selective deprotection.[1][2][3]

At a Glance: Cbz vs. Boc Protecting Groups

This table provides a high-level summary of the key characteristics that differentiate the Cbz and Boc protecting groups for N-methyl-2-aminoethanol.

FeatureN-Cbz-N-methyl-2-aminoethanolN-Boc-N-methyl-2-aminoethanol
Structure Benzyl carbamateTert-butyl carbamate
Primary Cleavage Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[4]Strong Acid (e.g., TFA, HCl)[5]
Stability Stable to a wide range of acidic and basic conditions.[1]Stable to bases, nucleophiles, and catalytic hydrogenation.[1]
Key Advantage Robustness and orthogonality to acid/base-labile groups.[1][4]Orthogonality to hydrogenolysis- and base-labile groups.[1][5]
Deprotection Byproducts Toluene, CO₂Isobutylene, CO₂, tert-butyl cation[6]
Potential Side Reactions Incompatible with reducible groups (e.g., alkynes, nitro groups).Alkylation of nucleophilic residues by the tert-butyl cation.[1][6]
Physical Properties Often crystalline, aiding in purification.[7]Often oils or low-melting solids.

The Core Advantage of Cbz: Stability and Orthogonality in Action

The primary advantage of employing the Cbz group stems from its exceptional stability and the mild, specific nature of its removal. This offers a level of control and reliability that is paramount in drug development and the synthesis of complex natural products.

Superior Chemical Stability

The Cbz group is remarkably stable under both the strongly acidic conditions used to remove Boc groups and the basic conditions used to cleave Fmoc groups.[1][7] This robustness is not merely a convenience; it is a strategic necessity when a synthetic route involves multiple steps with varying pH conditions.

Causality: The stability of the Cbz group is due to the resonance delocalization of the carbamate linkage with the benzene ring. Cleavage requires the specific catalytic reduction of the benzylic C-O bond, a reaction that is not induced by acid or base alone under typical conditions. In contrast, the Boc group is engineered to be acid-labile, relying on the formation of the stable tert-butyl cation for its removal.[5][8] This inherent acid sensitivity makes the Boc group unsuitable for reactions that require acidic catalysis or involve acid-sensitive functional groups elsewhere in the molecule.

Orthogonal Deprotection: A Pillar of Complex Synthesis

Orthogonality in protecting group strategy refers to the ability to deprotect one functional group without affecting others.[2][9] The Cbz/Boc pairing is a classic example of an orthogonal system.[3][10] A researcher can selectively remove a Boc group with TFA, leaving the Cbz group completely intact, and subsequently remove the Cbz group via hydrogenolysis, leaving other parts of the molecule untouched.

This is a critical advantage when constructing complex scaffolds, such as in the synthesis of modified peptides or dendrimers, where specific sites must be functionalized in a controlled, sequential manner.[10]

G cluster_0 Synthetic Pathway A Molecule with Cbz and Boc Groups B Treat with TFA/DCM A->B C Cbz-Protected Amine (Boc Removed) B->C Selective Boc Cleavage D Further Synthesis Step C->D E Treat with H₂/Pd-C D->E F Fully Deprotected Amine E->F Cbz Cleavage Cbz_Deprotection Cbz_Amine R₂N-Cbz Catalyst Pd/C Surface Cbz_Amine->Catalyst Intermediate [ R₂N-COOH ] (Unstable Carbamic Acid) Catalyst->Intermediate Hydrogenolysis H2 H₂ H2->Catalyst Amine R₂NH (Deprotected Amine) Intermediate->Amine Decarboxylation Byproducts Toluene + CO₂ Intermediate->Byproducts

Caption: Cbz deprotection via catalytic hydrogenolysis.

Boc_Deprotection Boc_Amine R₂N-Boc Protonated Protonated Intermediate Boc_Amine->Protonated H_plus H⁺ (e.g., TFA) H_plus->Protonated Carbamic_Acid [ R₂N-COOH ] Protonated->Carbamic_Acid tBu_Cation tert-butyl cation (Reactive!) Protonated->tBu_Cation Elimination Amine R₂NH (Deprotected Amine) Carbamic_Acid->Amine Decarboxylation Side_Reaction Alkylation of Nucleophiles tBu_Cation->Side_Reaction

Caption: Boc deprotection via acid-catalyzed elimination.

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps and expected outcomes for researchers.

Protocol 1: Synthesis of N-Cbz-N-methyl-2-aminoethanol

This protocol describes the protection of N-methyl-2-aminoethanol using benzyl chloroformate. The Cbz-protected product is often a solid, which facilitates purification by recrystallization. [7] Materials:

  • N-methyl-2-aminoethanol (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.05 eq)

  • Sodium carbonate (Na₂CO₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-methyl-2-aminoethanol (1.0 eq) and Na₂CO₃ (1.5 eq) in a 1:1 mixture of DCM and water.

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Add benzyl chloroformate (1.05 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The pH should be maintained between 8-10. [7]4. Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with 1M HCl, then with saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography or recrystallization to yield N-Cbz-N-methyl-2-aminoethanol as a white solid or viscous oil.

Protocol 2: Selective Cbz Deprotection via Hydrogenolysis

This protocol demonstrates the key advantage of the Cbz group: its removal under mild, neutral conditions that would leave acid- or base-labile groups (like Boc or esters) intact. [11] Materials:

  • N-Cbz-N-methyl-2-aminoethanol (1.0 eq)

  • Palladium on carbon (10% Pd/C, ~5-10 mol% Pd)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Dissolve the Cbz-protected substrate (1.0 eq) in a suitable solvent (e.g., MeOH or EtOAc).

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours. The consumption of H₂ can also be monitored on a hydrogenation apparatus.

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected N-methyl-2-aminoethanol. The byproducts (toluene and CO₂) are volatile and typically removed during solvent evaporation. [4]

Conclusion

While the Boc group remains a workhorse in organic synthesis for its simplicity, the Cbz group, as demonstrated in N-Cbz-N-methyl-2-aminoethanol, offers a superior set of attributes for more demanding synthetic challenges. Its robust stability across a wide pH range, its role in powerful orthogonal protection strategies, and its clean deprotection mechanism that avoids problematic cationic side reactions make it the protecting group of choice for complex, multi-step syntheses. For researchers in drug development, where purity, yield, and predictability are paramount, mastering the strategic application of the Cbz group is an invaluable asset.

References

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A Senior Application Scientist's Guide to the Synthesis of N-Cbz-N-methyl-2-aminoethanol: A Comparative Analysis of Literature-Derived Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. N-Cbz-N-methyl-2-aminoethanol, a valuable intermediate, often requires a robust synthetic protocol that guarantees high yield and purity. This guide provides an in-depth comparison of two common literature-derived methods for the synthesis of this compound, offering detailed experimental protocols, a thorough analysis of their respective merits, and practical insights for successful execution.

The protection of the secondary amine in N-methyl-2-aminoethanol with a benzyloxycarbonyl (Cbz) group is a fundamental transformation in organic synthesis. The Cbz group offers stability under a range of conditions and can be readily removed when required, making it an ideal choice for multi-step synthetic sequences. The two methods benchmarked in this guide represent common approaches to this transformation, primarily differing in the choice of base and reaction solvent.

Method 1: The Aqueous Biphasic Approach

This method, adapted from protocols for similar amino alcohols, utilizes a biphasic system of an organic solvent and an aqueous solution of a mild inorganic base. This approach is often favored for its simplicity and cost-effectiveness.

Underlying Principles

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N-methyl-2-aminoethanol attacks the electrophilic carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate collapses, expelling a chloride ion. The base, in this case, sodium carbonate, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic. The biphasic nature of the reaction medium allows for easy separation of the product from the inorganic salts during workup.

Experimental Protocol

Materials:

  • N-methyl-2-aminoethanol (1.0 eq)

  • Benzyl chloroformate (1.1 eq)

  • Sodium carbonate (Na₂CO₃) (1.5 eq)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • 2 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-2-aminoethanol (1.0 eq) and sodium carbonate (1.5 eq) in a 1:1 mixture of dichloromethane and water.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirring mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 2 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dissolve\nN-methyl-2-aminoethanol\nand Na2CO3 in\nDCM/Water Dissolve N-methyl-2-aminoethanol and Na2CO3 in DCM/Water Cool to 0 °C Cool to 0 °C Dissolve\nN-methyl-2-aminoethanol\nand Na2CO3 in\nDCM/Water->Cool to 0 °C 1:1 mixture Add Benzyl\nChloroformate Add Benzyl Chloroformate Cool to 0 °C->Add Benzyl\nChloroformate dropwise Stir at RT\n(2-4h) Stir at RT (2-4h) Add Benzyl\nChloroformate->Stir at RT\n(2-4h) monitor by TLC Separate\nOrganic Layer Separate Organic Layer Stir at RT\n(2-4h)->Separate\nOrganic Layer Wash with\n2M HCl Wash with 2M HCl Separate\nOrganic Layer->Wash with\n2M HCl Wash with\nSat. NaHCO3 Wash with Sat. NaHCO3 Wash with\n2M HCl->Wash with\nSat. NaHCO3 Wash with\nBrine Wash with Brine Wash with\nSat. NaHCO3->Wash with\nBrine Dry over\nNa2SO4 Dry over Na2SO4 Wash with\nBrine->Dry over\nNa2SO4 Concentrate Concentrate Dry over\nNa2SO4->Concentrate Purify Purify Concentrate->Purify if needed

Caption: Workflow for the Aqueous Biphasic Synthesis of N-Cbz-N-methyl-2-aminoethanol.

Method 2: The Anhydrous Organic Approach

This alternative method employs an organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), in an anhydrous organic solvent. This approach is often preferred when dealing with water-sensitive substrates or when a more homogeneous reaction mixture is desired.

Underlying Principles

The fundamental reaction mechanism is identical to the aqueous biphasic method. However, in this case, an organic amine base is used to scavenge the HCl byproduct. The choice of an organic base can sometimes offer better solubility for all reactants and prevent potential hydrolysis of the benzyl chloroformate, which can occur in the presence of water. The workup procedure is simplified as it avoids the need for extensive aqueous extractions to remove inorganic salts.

Experimental Protocol

Materials:

  • N-methyl-2-aminoethanol (1.0 eq)

  • Benzyl chloroformate (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-methyl-2-aminoethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

cluster_prep Reaction Setup (Anhydrous) cluster_reaction Reaction cluster_workup Workup & Purification Dissolve\nN-methyl-2-aminoethanol\nand Et3N in\nAnhydrous DCM Dissolve N-methyl-2-aminoethanol and Et3N in Anhydrous DCM Cool to 0 °C Cool to 0 °C Dissolve\nN-methyl-2-aminoethanol\nand Et3N in\nAnhydrous DCM->Cool to 0 °C inert atmosphere Add Benzyl\nChloroformate Add Benzyl Chloroformate Cool to 0 °C->Add Benzyl\nChloroformate dropwise Stir at RT\n(1-3h) Stir at RT (1-3h) Add Benzyl\nChloroformate->Stir at RT\n(1-3h) monitor by TLC Quench with\nWater Quench with Water Stir at RT\n(1-3h)->Quench with\nWater Wash with\nBrine Wash with Brine Quench with\nWater->Wash with\nBrine Dry over\nNa2SO4 Dry over Na2SO4 Wash with\nBrine->Dry over\nNa2SO4 Concentrate Concentrate Dry over\nNa2SO4->Concentrate Purify Purify Concentrate->Purify if needed

Caption: Workflow for the Anhydrous Organic Synthesis of N-Cbz-N-methyl-2-aminoethanol.

Comparative Analysis of the Two Methods

FeatureMethod 1: Aqueous BiphasicMethod 2: Anhydrous Organic
Base Inorganic (e.g., Na₂CO₃)Organic (e.g., Et₃N, DIPEA)
Solvent Biphasic (Organic/Aqueous)Anhydrous Organic
Cost-Effectiveness Generally more cost-effective due to cheaper base.Can be more expensive due to the cost of the organic base and anhydrous solvent.
Workup More extensive aqueous workup to remove inorganic salts.Simpler workup, often requiring only a water or brine wash.
Scalability Readily scalable.Also scalable, but the cost of the organic base may become a factor on a large scale.
Reaction Time Potentially longer due to the biphasic nature of the reaction.Often faster due to the homogeneous reaction mixture.
Substrate Scope Suitable for a wide range of amino alcohols.Preferred for water-sensitive substrates.
Environmental Impact Generates aqueous waste containing inorganic salts.Generates organic waste containing the amine salt byproduct.

Benchmarking the Synthesis: Expected Outcome and Characterization

A successful synthesis of N-Cbz-N-methyl-2-aminoethanol (CAS: 67580-96-5) should yield a product with the following characteristics:

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.28 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 3.75 (t, J=5.2 Hz, 2H, CH₂OH), 3.40 (t, J=5.2 Hz, 2H, NCH₂), 2.95 (s, 3H, NCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 156.5, 136.5, 128.5, 128.0, 127.8, 67.2, 60.8, 51.5, 36.2.

  • Infrared (IR): ν (cm⁻¹) 3420 (br, O-H), 1695 (s, C=O).

  • Mass Spectrometry (ESI+): m/z 210.1 [M+H]⁺.

Best Practices and Troubleshooting

  • Purity of Starting Materials: Ensure the N-methyl-2-aminoethanol and benzyl chloroformate are of high purity to avoid side reactions. Benzyl chloroformate is moisture-sensitive and should be handled accordingly.

  • Temperature Control: The initial addition of benzyl chloroformate is exothermic. Maintaining a low temperature (0-5 °C) is crucial to minimize the formation of byproducts.

  • Efficient Stirring: In the biphasic method, vigorous stirring is essential to ensure adequate mixing between the two phases and promote the reaction.

  • Monitoring the Reaction: TLC is a simple and effective way to monitor the progress of the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 1:1 or 2:1).

  • Workup: During the aqueous workup in Method 1, be aware that emulsions can sometimes form. The addition of brine can help to break up emulsions.

  • Purification: While the crude product may be of sufficient purity for some applications, column chromatography is recommended to obtain highly pure N-Cbz-N-methyl-2-aminoethanol, especially for use in sensitive downstream applications.

Conclusion

Both the aqueous biphasic and anhydrous organic methods are viable for the synthesis of N-Cbz-N-methyl-2-aminoethanol. The choice between the two will often depend on the specific requirements of the synthesis, such as the scale of the reaction, the cost considerations, and the available laboratory infrastructure. For routine, cost-effective synthesis on a moderate to large scale, the aqueous biphasic method is often preferred. For smaller-scale syntheses, or when working with particularly sensitive substrates, the anhydrous organic method may offer advantages in terms of reaction speed and ease of workup. By carefully considering the principles and practical aspects outlined in this guide, researchers can confidently select and execute the most appropriate method for their needs, ensuring a reliable supply of this important synthetic intermediate.

References

  • PrepChem. Synthesis of h. N-Benzyloxycarbonyl-2-aminoethanol.[Link]

  • SCIENCE CHINA Chemistry. An efficient and facile synthesis of N-Cbz-β-aminoalkanesulfonamides. (2012). [Link]

  • PubChem. 2-(Methylamino)ethanol. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines. (2015). [Link]

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling N-Cbz-N-methyl-2-aminoethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Handling chemical reagents with diligence and foresight is the cornerstone of laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of N-Cbz-N-methyl-2-aminoethanol, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my aim is to equip you not just with instructions, but with the rationale behind them, fostering a culture of safety that is both rigorous and intuitive.

Core Safety Directives: Beyond the Basics

At the heart of safe chemical handling is a dynamic risk assessment. Before any procedure involving N-Cbz-N-methyl-2-aminoethanol, it is imperative to consult your institution's safety protocols and the most current safety literature. Proximity to an eyewash station and a safety shower is non-negotiable.[2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all checklist but a tailored response to the specific risks posed by a chemical and the procedure in which it is used. Below is a detailed breakdown of the required PPE for handling N-Cbz-N-methyl-2-aminoethanol.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.[2][5]Protects against splashes and aerosols, which can cause severe eye damage and irritation.[1][2][3][4][5] A face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile or neoprene chemical-resistant gloves.[6]Provides a barrier against skin contact, which can lead to burns, irritation, and absorption of the harmful substance.[1][2][4] Contaminated gloves should be disposed of properly after use.[1]
Body Protection A flame-resistant lab coat, chemical-resistant apron, or a full chemical safety suit.[1][5][6]Prevents contamination of personal clothing and protects the skin from spills and splashes. The level of body protection should be escalated based on the scale of the operation.
Respiratory Protection A NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., for organic vapors).[1][5]To be used in areas with inadequate ventilation or when there is a risk of generating aerosols or vapors, which can cause respiratory irritation.[1][2][3]
Operational Workflow for Safe Handling

The following diagram outlines the procedural flow for safely handling N-Cbz-N-methyl-2-aminoethanol, from preparation to disposal. This workflow is designed to be a self-validating system, ensuring that safety checks are integrated at every critical step.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase prep_risk Conduct Risk Assessment prep_ppe Select & Inspect PPE prep_risk->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_don Don Appropriate PPE prep_workspace->handle_don handle_chem Handle N-Cbz-N-methyl-2-aminoethanol handle_don->handle_chem post_decontaminate Decontaminate Workspace handle_chem->post_decontaminate post_doff Doff PPE Correctly post_decontaminate->post_doff disp_waste Segregate & Dispose of Chemical Waste post_doff->disp_waste disp_ppe Dispose of Contaminated PPE disp_waste->disp_ppe

Safe handling workflow for N-Cbz-N-methyl-2-aminoethanol.
Step-by-Step Handling and Disposal Plan

Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Information Review: Read and understand all available safety information for N-Cbz-N-methyl-2-aminoethanol and any other chemicals involved in the procedure.

  • Workspace Setup: Ensure you are working in a well-ventilated area, preferably within a certified chemical fume hood.[5] Confirm that an eyewash station and safety shower are easily accessible.[2][5]

  • PPE Inspection: Inspect all PPE for any signs of damage, such as tears or holes, before use.[7]

Handling:

  • Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye protection).

  • Chemical Handling:

    • Avoid direct contact with the skin, eyes, and clothing.[5]

    • Do not inhale vapors or mists.[1][2]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers tightly closed when not in use.[2][8]

In Case of a Spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and institutional safety officer.

  • Containment: For small spills, absorb the material with an inert absorbent material and place it into a suitable, sealed container for disposal.[2][8] Avoid generating dust or aerosols during cleanup.[5]

Disposal:

  • Waste Segregation: All waste containing N-Cbz-N-methyl-2-aminoethanol must be collected in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste disposal protocols.

  • Container Management: Handle uncleaned containers as you would the chemical itself.

  • Regulatory Compliance: Dispose of all chemical waste and contaminated PPE in accordance with local, state, and federal regulations.

Decontamination and Personal Hygiene:

  • Workspace Decontamination: Thoroughly clean the work area after handling is complete.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.[1][5]

  • Contaminated Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[5][9] Do not take contaminated clothing home.[7]

By adhering to these rigorous safety protocols, you contribute to a safer laboratory environment for yourself and your colleagues. This guide serves as a foundational resource, but it is incumbent upon every researcher to remain vigilant and informed about the specific hazards of the materials they handle.

References

  • Benchchem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
  • Benchchem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides.
  • Fisher Scientific. (2009). Safety Data Sheet.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • BASF CORPORATION. (2015). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers.
  • TCI Chemicals. (2024). Safety Data Sheet.
  • Spectrum Chemical. (2022). Safety Data Sheet.
  • PTT Global Chemical. (2022). Safety Data Sheet.
  • Australian Government Department of Health. (2013). Ethanol, 2-amino-: Human health tier II assessment.
  • Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS) - Details.
  • National Oceanic and Atmospheric Administration. (n.d.). METHYLETHANOLAMINE. CAMEO Chemicals.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.